2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZQGQKSWZXRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377344 | |
| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119198-10-6 | |
| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group and an electron-withdrawing nitro substituent on the benzoxazole core, renders it a versatile intermediate for the development of novel pharmaceutical agents and functional materials. This document details a reliable, two-step synthetic pathway, offers a comprehensive characterization protocol using modern analytical techniques, and discusses the underlying chemical principles and reactivity that make this molecule a valuable synthetic building block. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded understanding of this important compound.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic scaffold, meaning it is frequently found in biologically active compounds.[1] Its structural resemblance to natural nucleotides allows it to interact effectively with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The molecule this compound is a particularly valuable derivative.
The strategic placement of its functional groups is key to its utility:
-
The Benzoxazole Core: Provides a stable, aromatic, and often bioactive framework.
-
The 2-(Chloromethyl) Group: This is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the straightforward covalent linkage of the benzoxazole moiety to a wide array of other molecules (e.g., amines, thiols, alcohols), serving as a crucial handle in multi-step syntheses.[3]
-
The 5-Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the entire molecule. It can modulate biological activity and provides a synthetic handle for further chemical transformations, most notably reduction to a primary amine, which can then be used for subsequent derivatization.
This guide elucidates a robust and reproducible method for the synthesis of this compound, starting from commercially available precursors, and provides a full suite of characterization data to ensure its structural integrity and purity.
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process involving an initial acylation followed by a dehydrative cyclization. The chosen starting material, 2-amino-4-nitrophenol, is ideal as it contains the requisite amine and hydroxyl groups in an ortho-relationship, primed for the formation of the oxazole ring.
Step 1: Acylation of 2-Amino-4-nitrophenol
The first step is the N-acylation of 2-amino-4-nitrophenol with chloroacetyl chloride. In this reaction, the more nucleophilic amino group selectively attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms the critical intermediate, N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide. The reaction is typically performed in the presence of a mild base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Step 2: Dehydrative Cyclization
The second step involves the intramolecular cyclization of the chloroacetamide intermediate. This reaction is promoted by a dehydrating agent, such as polyphosphoric acid (PPA) or acetic anhydride. The mechanism involves the activation of the amide carbonyl group, making it more electrophilic. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent dehydration results in the formation of the stable, aromatic 1,3-benzoxazole ring system.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-4-nitrophenol
-
Chloroacetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Polyphosphoric Acid (PPA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or recrystallized if necessary.
Step 2: Synthesis of this compound
-
Place the crude N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the amide).
-
Heat the mixture to 120-140 °C with stirring for 2-4 hours. The mixture will become a viscous solution. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the title compound as a crystalline solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are characteristic of the compound.
| Analysis Technique | Expected Results and Interpretation |
| Appearance | Yellow to light brown crystalline solid. |
| Molecular Formula | C₈H₅ClN₂O₃ |
| Molecular Weight | 212.59 g/mol |
| Melting Point | To be determined experimentally; expected to be a sharp range for a pure compound. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.6 ppm (d, 1H): Aromatic proton ortho to the nitro group. δ ~8.4 ppm (dd, 1H): Aromatic proton meta to the nitro group and ortho to the oxygen. δ ~7.7 ppm (d, 1H): Aromatic proton ortho to the oxygen. δ ~4.8 ppm (s, 2H): Singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~166 ppm: C=N carbon of the oxazole ring. δ ~155, 145, 142 ppm: Quaternary aromatic carbons. δ ~121, 116, 111 ppm: Aromatic C-H carbons. δ ~35-40 ppm: Carbon of the chloromethyl (-CH₂Cl) group. |
| FT-IR (KBr, cm⁻¹) | ~1620-1600 cm⁻¹: C=N stretching vibration of the benzoxazole ring. ~1520 cm⁻¹ & ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching vibrations, respectively. ~1250 cm⁻¹: Asymmetric C-O-C stretching. ~750-800 cm⁻¹: C-Cl stretching vibration. |
| Mass Spectrometry (EI-MS) | m/z ~212 & 214: Molecular ion peaks (M⁺ and M+2) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. |
Note: Predicted NMR chemical shifts are based on analogous structures and established principles. Actual experimental values may vary slightly.[4]
Reactivity and Applications
The synthetic value of this compound lies in its predictable reactivity. The primary site of reaction is the chloromethyl group, which readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the facile introduction of the 5-nitrobenzoxazole pharmacophore into larger, more complex molecular architectures.
Diagram of Reactivity:
Caption: Nucleophilic substitution at the chloromethyl group.
This reactivity makes the compound a key starting material for libraries of potential drug candidates. Researchers have used this and similar benzoxazole intermediates to synthesize compounds with potential applications as:
-
Antimicrobial Agents: The benzoxazole core is a known antibacterial and antifungal scaffold.[1][3]
-
Anticancer Therapeutics: Derivatives have been explored for their activity against various cancer cell lines.[5]
-
Enzyme Inhibitors: The structure can be tailored to fit into the active sites of specific enzymes.
Conclusion
This compound is a high-value chemical intermediate whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The two-step synthesis from 2-amino-4-nitrophenol is efficient and reliable. Its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, with the isotopic signature of chlorine providing a definitive marker in mass spectral analysis. The true power of this molecule lies in the synthetic versatility afforded by its reactive chloromethyl group, solidifying its role as an essential building block for the discovery and development of new chemical entities in the pharmaceutical and material science sectors.
References
-
Farag, A. M., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. National Institutes of Health. Retrieved from [Link]
- Gawinecki, R., et al. (2014). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 19(9), 1513-1529.
-
MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
Özdemir, A., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. PubMed Central. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
Schulz, S., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis - chemicalbook [chemicalbook.com]
- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Introduction
2-(Chloromethyl)-5-nitro-1,3-benzoxazole is a heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, comprising a benzoxazole core, a reactive chloromethyl group at the 2-position, and an electron-withdrawing nitro group at the 5-position, make it a versatile synthon for the creation of a diverse array of more complex molecules with potential therapeutic applications. The benzoxazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of this compound, offering insights into its molecular characteristics, reactivity, and analytical methodologies.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized in the table below. These properties are fundamental to its behavior in both chemical and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 119198-10-6 | [1] |
| Molecular Formula | C₈H₅ClN₂O₃ | [1] |
| Molecular Weight | 212.59 g/mol | [1] |
| Appearance | Pale brown solid | [1] |
| Melting Point | 115-117 °C | N/A |
Note: The melting point is a critical parameter for assessing purity and for designing experimental conditions such as reaction temperatures and crystallization procedures.
Predicted Physicochemical Parameters
| Property | Predicted Value | Source(s) |
| Boiling Point | 336.2 ± 22.0 °C | [1] |
| Density | 1.528 ± 0.06 g/cm³ | [1] |
| pKa | -5.90 ± 0.10 | [1] |
It is imperative to recognize that these values are computationally derived and await experimental verification. The predicted low pKa suggests that the compound is a very weak base, a characteristic influenced by the electron-withdrawing nitro group.
Spectroscopic Characterization: A Methodological Overview
The unambiguous identification and structural confirmation of this compound rely on a suite of spectroscopic techniques. While specific spectra for this compound are not widely published, the following section outlines the expected spectral features based on the analysis of analogous benzoxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring and the methylene protons of the chloromethyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the nitro group and the fusion of the oxazole ring. The methylene protons (-CH₂Cl) would likely appear as a singlet in a downfield region due to the deshielding effect of the adjacent chlorine atom and the benzoxazole ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Distinct signals are expected for the carbon of the chloromethyl group, the carbons of the benzoxazole core (both the benzene and oxazole rings), with the carbon atoms closer to the electron-withdrawing nitro group and the heteroatoms appearing at different chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
C=N and C=C stretching: Vibrations within the benzoxazole ring, usually in the 1500-1600 cm⁻¹ region.
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-O-C stretching: Associated with the oxazole ring.
-
C-Cl stretching: For the chloromethyl group, typically in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with the presence of M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation patterns can also provide valuable structural information.
Solubility Profile: Theoretical Considerations and Experimental Approach
The presence of the polar nitro group and the heteroatoms in the benzoxazole ring suggests some affinity for polar solvents. However, the overall aromatic system is largely nonpolar. Therefore, the compound is expected to have limited solubility in water and higher solubility in common organic solvents.
Experimental Protocol for Solubility Determination
A standard method for determining solubility involves the shake-flask method.
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups.
-
Chloromethyl Group: The chloromethyl group at the 2-position is a potent electrophilic site. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a building block for introducing the 5-nitro-1,3-benzoxazole moiety into other molecules through reactions with various nucleophiles (e.g., amines, thiols, alcohols).
-
Nitro Group: The strong electron-withdrawing nature of the nitro group at the 5-position deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although the chloromethyl group is generally the more reactive site for nucleophilic attack.
-
Stability: Nitroaromatic compounds can be thermally sensitive. It is advisable to handle this compound with care, avoiding excessive heat. The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Potential Applications in Drug Discovery
The structural motifs present in this compound are of significant interest in the field of drug discovery. The benzoxazole core is a privileged scaffold found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The reactive chloromethyl group allows for the facile introduction of this scaffold into lead compounds to explore structure-activity relationships (SAR). The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a precursor for other functional groups, such as an amino group, which can further be modified.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with appropriate precautions. It is likely to be toxic if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical properties, methodologies for its characterization, and insights into its reactivity and potential applications. While a complete experimental dataset for all physicochemical parameters is not yet available, the information presented herein serves as a robust foundation for researchers and drug development professionals working with this promising compound. Further experimental investigation is encouraged to validate the predicted properties and to fully elucidate the potential of this versatile molecule.
References
Sources
An In-depth Technical Guide to 2-(Chloromethyl)-5-nitro-1,3-benzoxazole: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(chloromethyl)-5-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, plausible synthetic routes, and its pivotal role as a reactive intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the exploration of new chemical entities for unmet medical needs.
Chemical Identity and Molecular Structure
This compound is a substituted aromatic heterocyclic compound. The core of this molecule is a benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring. This particular derivative is functionalized with a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group at the 5-position.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C8H5ClN2O3 | [1] |
| Molecular Weight | 212.59 g/mol | [1] |
| CAS Number | While a specific CAS number is not definitively established in major public databases, the catalog number CB2734615 is associated with this compound.[1] It is crucial for researchers to verify the identity of this compound using analytical methods such as NMR and mass spectrometry. | - |
Molecular Structure:
The structure of this compound is characterized by the benzoxazole core, which imparts aromaticity and rigidity to the molecule. The chloromethyl group at the 2-position is a key feature, rendering the compound susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in organic synthesis. The nitro group at the 5-position significantly influences the electronic properties of the benzoxazole ring, enhancing its electrophilicity.
Caption: Molecular structure of this compound.
Synthesis and Reactivity
A common and effective approach involves the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its derivative. In this case, the likely precursors would be 2-amino-4-nitrophenol and 2-chloroacetic acid .
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-amino-4-nitrophenol in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent, an equimolar amount of 2-chloroacetic acid is added.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any unreacted acids. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Core Reactivity:
The chemical reactivity of this compound is dominated by the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups at the 2-position of the benzoxazole ring, making it a valuable intermediate for constructing diverse molecular libraries.
Applications in Drug Discovery and Medicinal Chemistry
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The title compound, this compound, serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.
Anticancer Research:
The benzoxazole core has been incorporated into various molecules designed as anticancer agents. For instance, derivatives of 5-chlorobenzoxazole have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[4] The ability to use the chloromethyl group to link the benzoxazole moiety to other pharmacophores allows for the rational design of potent and selective enzyme inhibitors.
Antimicrobial Agents:
Benzoxazole derivatives have also been extensively investigated for their antibacterial and antifungal activities.[5] The presence of the nitro group in this compound is of particular interest in this context. Nitroaromatic compounds are a well-established class of antimicrobial agents, with their mechanism of action often involving reductive activation within the target pathogen to generate cytotoxic reactive nitrogen species.[6]
Experimental Workflow: Utilization as a Synthetic Intermediate
The primary application of this compound is as an electrophilic building block in nucleophilic substitution reactions. A generalized workflow for its use in the synthesis of a diverse library of 2-substituted-5-nitro-1,3-benzoxazoles is outlined below.
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: In a round-bottom flask, this compound is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Nucleophile and Base: The desired nucleophile (e.g., an amine, thiol, or alcohol) is added to the solution, typically in a slight excess (1.1-1.5 equivalents). A non-nucleophilic base, such as potassium carbonate or triethylamine, is often included to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion. The progress is monitored by TLC.
-
Work-up and Purification: Once the starting material is consumed, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-substituted-5-nitro-1,3-benzoxazole derivative.
Caption: Generalized experimental workflow for the synthesis of 2-substituted-5-nitro-1,3-benzoxazoles.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally related compounds such as 5-chloro-2-(chloromethyl)-1,3-benzoxazole, the following hazards should be anticipated:
-
Acute Toxicity: May be harmful if swallowed.[7]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound represents a valuable and versatile chemical scaffold for the synthesis of novel compounds with potential therapeutic applications. Its key feature is the reactive chloromethyl group at the 2-position, which allows for straightforward derivatization through nucleophilic substitution reactions. The presence of the nitro group further modulates its electronic properties and may contribute to the biological activity of its derivatives, particularly in the antimicrobial and anticancer arenas. While detailed studies on this specific molecule are limited, its structural similarity to other well-studied benzoxazoles provides a strong rationale for its exploration in drug discovery programs. This guide serves as a starting point for researchers looking to harness the synthetic potential of this promising heterocyclic building block.
References
-
Molbase. This compound. [Link]
-
ChemWhat. 2-(chloromethyl)-1,3-benzoxazole-5-sulfonamide(SALTDATA: FREE) CAS#: 936074-39-4. [Link]
-
PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. [Link]
-
PubChem. 2-(Chloromethyl)-1,3-benzoxazole. [Link]
-
PubChem. 2-Chloro-5-nitrobenzo[d]oxazole. [Link]
-
Angene. 2-(Chloromethyl)-5-methyl-1,3-benzoxazole(CAS# 41014-44-2). [Link]
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
-
PMC. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
PMC. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]
Sources
- 1. This compound [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole. This molecule, belonging to the benzoxazole class of heterocyclic compounds, is a valuable building block in synthetic organic chemistry and drug discovery. The strategic placement of a reactive chloromethyl group and an electron-withdrawing nitro group on the benzoxazole scaffold makes it a versatile intermediate for creating more complex molecular architectures.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is designed for researchers, scientists, and drug development professionals, offering not just raw data, but also the scientific rationale behind the spectral interpretations. By understanding the causality behind the observed spectral features, scientists can confidently identify this molecule and its derivatives in complex reaction mixtures.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₈H₅ClN₂O₃, Molecular Weight: 212.59 g/mol ) possesses a rigid bicyclic system with distinct functional groups that give rise to a unique spectroscopic fingerprint.
Figure 2: General workflow for obtaining an FT-IR spectrum.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3050 | Medium-Weak | Aromatic C-H Stretch |
| ~1595, ~1480 | Medium | Aromatic C=C Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1345 | Strong | Symmetric NO₂ Stretch |
| ~1620 | Medium | C=N Stretch (Benzoxazole) |
| ~1250 | Medium | C-O-C Stretch (Benzoxazole) |
| ~750-650 | Medium-Strong | C-Cl Stretch |
The two strong bands for the nitro group are the most diagnostic peaks in the IR spectrum, providing clear evidence for its presence.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion.
-
Calculated Monoisotopic Mass: 211.9938 Da
-
Expected Molecular Ion Peaks: The molecular ion (M⁺˙) will appear as a pair of peaks due to the two stable isotopes of chlorine:
-
m/z ~212 (for ³⁵Cl)
-
m/z ~214 (for ³⁷Cl)
-
-
Isotopic Ratio: The relative intensity of the M⁺˙ to the [M+2]⁺˙ peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.
Key Fragmentation Pathways
Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentations.
Figure 3: Predicted major fragmentation pathways in EI-MS.
Table 4: Predicted Mass Fragments and Their Origin
| m/z (for ³⁵Cl) | Proposed Fragment | Origin |
| 212 | [C₈H₅ClN₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 177 | [C₈H₅N₂O₃]⁺ | Loss of a chlorine radical (•Cl) |
| 166 | [C₈H₅ClNO]⁺˙ | Loss of a nitro group (•NO₂) |
| 162 | [C₇H₄N₂O₃]⁺ | Loss of a chloromethyl radical (•CH₂Cl) |
| 120 | [C₇H₄NO]⁺ | Further fragmentation, loss of NO₂ and CH₂Cl |
Standardized Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols are recommended for acquiring spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Acquire data using a 30-degree pulse angle with a relaxation delay of 1 second.
-
Co-add 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire data for approximately 1024 scans, depending on the sample concentration.
-
FT-IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the solid directly on the ATR crystal and apply pressure.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition (Electron Ionization - EI):
-
Introduce the sample via a direct insertion probe.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
References
-
PubChem. 2-(Chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).
Biological activity of nitrobenzoxazole derivatives
An In-Depth Technical Guide to the Biological Activity of Nitrobenzoxazole Derivatives
Authored by a Senior Application Scientist
Abstract
The benzoxazole scaffold, a heterocyclic aromatic compound, represents a privileged structure in medicinal chemistry, consistently appearing in molecules with significant biological activity.[1][2] The introduction of a nitro group to this scaffold dramatically modulates its electronic properties and, consequently, its pharmacological profile, giving rise to a class of compounds known as nitrobenzoxazole derivatives. These derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, and antiparasitic effects.[3][4][5] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of nitrobenzoxazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causal logic behind experimental designs and present validated protocols for assessing the diverse activities of these promising compounds.
The Nitrobenzoxazole Scaffold: A Chemical and Biological Nexus
The core of a nitrobenzoxazole derivative is a fused benzene and oxazole ring system, with one or more nitro (-NO₂) groups attached. The benzoxazole structure itself is planar and aromatic, allowing it to interact with biological targets through π-π stacking and hydrogen bonding.[6] The oxazole ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition by enzymes and receptors.[6]
The addition of the strongly electron-withdrawing nitro group is a key determinant of the molecule's reactivity and biological function. This feature makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic attack and enabling unique mechanisms of action, such as the generation of reactive radical species under reductive conditions, a property exploited in antimicrobial and antiparasitic agents.[7] The position and number of nitro groups, along with other substitutions on the benzoxazole core, allow for fine-tuning of the molecule's lipophilicity, solubility, and target specificity, forming the basis of structure-activity relationship (SAR) studies.[8]
Anticancer Activity: Targeting Malignant Proliferation
Nitrobenzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms.[5][9][10]
Key Mechanisms of Anticancer Action
-
Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[11] Certain nitrobenzoxazole derivatives have been designed as potent inhibitors of crucial kinases involved in tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[12][13] By competing with ATP for the kinase's binding site, these compounds block downstream signaling pathways essential for tumor survival.[12] Compound 12l in one study, for example, showed potent VEGFR-2 inhibitory activity (IC₅₀ = 97.38 nM) and induced apoptosis in liver cancer cells.[13]
-
Glutathione S-Transferase (GST) Inhibition: A novel and potent mechanism involves acting as suicide inhibitors for Glutathione S-transferases (GSTs), enzymes that are often overexpressed in tumor cells and contribute to drug resistance. The 7-nitro-2,1,3-benzoxadiazole (NBD) derivative, NBDHEX , binds to the active site of GSTs and is conjugated with glutathione (GSH). This forms a stable complex that irreversibly inactivates the enzyme, leading to an accumulation of oxidative stress and triggering apoptosis. This mechanism is particularly effective as it also circumvents multidrug resistance protein pumps.
-
Apoptosis Induction: Many nitrobenzoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be a consequence of kinase inhibition or other cellular stresses. For instance, some derivatives have been shown to cause cell cycle arrest and significantly increase levels of pro-apoptotic proteins like Bax and caspase-3, while reducing levels of anti-apoptotic proteins like Bcl-2.[13]
Data Presentation: Comparative Anticancer Activity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Compound 5h | - | VEGFR-2 Inhibition | 0.049 | [14] |
| Compound 12l | HepG2 (Liver) | VEGFR-2 Inhibition, Apoptosis Induction | 10.50 | [13] |
| Compound 12l | MCF-7 (Breast) | VEGFR-2 Inhibition, Apoptosis Induction | 15.21 | [13] |
| Compound ii | MDA-MB-231 (Breast) | mTOR Inhibition (Predicted) | 40.99 | |
| NBDHEX | Various Tumor Lines | GST Suicide Inhibition | Submicromolar |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[15][16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The causality is straightforward: viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture Preparation: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the nitrobenzoxazole test compounds in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO in medium) and a positive control (a known anticancer drug like Doxorubicin).[14]
-
Incubation: Incubate the plate for a specified period, typically 24 or 48 hours, under the same conditions as step 1.[9][10]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 3-4 hours. Following this, carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[16] A lower IC₅₀ value indicates higher cytotoxic potency.
Visualization of Anticancer Evaluation Workflow
Caption: Workflow for preclinical anticancer activity assessment.
Antimicrobial Activity: Combating Pathogenic Microbes
Nitrobenzoxazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][17][18] The nitro group is often crucial for this activity, as its reduction within microbial cells can lead to the formation of cytotoxic reactive nitrogen species that damage microbial DNA and proteins.[19]
Key Mechanisms of Antimicrobial Action
-
Inhibition of Bacterial Growth: These compounds can act as bacteriostatic or bactericidal agents. Structurally, IITR00803, which contains both nitrothiophene and benzoxazole moieties, has shown broad-spectrum antibacterial potential against enteric pathogens, including Salmonella species.[19]
-
Antifungal Effects: Certain derivatives have also been screened for their activity against fungal strains like Candida albicans and Aspergillus niger, showing promise for the development of new antifungal agents.[18]
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[20][21][22] This protocol provides a quantitative measure of a compound's potency.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitrobenzoxazole compound in the broth medium. The concentration range should be wide enough to encompass the expected MIC.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[23] This can also be read using a plate reader measuring absorbance at 600 nm.
Visualization of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action.
Antiparasitic Activity: A Strategy Against Neglected Diseases
Nitro-containing heterocyclic compounds have a history of use against parasitic protozoa, and nitrobenzoxazoles are no exception.[7][24] They have shown promising activity against parasites responsible for major global diseases like malaria and Chagas disease.
Key Mechanisms of Antiparasitic Action
-
Anti-plasmodial Activity: The nitrobenzoxadiazole derivative NBDHEX is active against all blood stages of Plasmodium falciparum, the parasite that causes malaria.[25][26] Notably, it is more potent against the gametocyte stages, which are responsible for transmission to mosquitoes. This transmission-blocking activity is a critical feature for malaria eradication efforts.[25] The mechanism is thought to involve the covalent modification of specific cysteine residues in essential parasite proteins.[25][26]
-
Anti-trypanosomal Activity: The bioactivation of nitro groups by parasitic type I nitroreductases is a key mechanism of action against Trypanosoma cruzi, the causative agent of Chagas disease.[7] This process generates reactive metabolites that are lethal to the parasite. The lipophilicity and size of the substituents on the core structure influence the compound's ability to interact with key parasitic enzymes like cruzipain.[7]
Experimental Protocol: In Vitro Antiparasitic Assay (e.g., against P. falciparum)
Assessing the efficacy against malaria parasites often involves culturing the parasite in human red blood cells and measuring growth inhibition.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 strain) in human O+ red blood cells in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX) under a low oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Assay Initiation: Add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to the wells containing the test compounds.
-
Incubation: Incubate the plates for 72 hours under the same atmospheric conditions.
-
Growth Measurement: Parasite growth can be quantified using various methods. A common technique is the SYBR Green I-based fluorescence assay. Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Data Acquisition: Measure fluorescence using a fluorescence plate reader. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.[25]
Conclusion and Future Directions
Nitrobenzoxazole derivatives represent a versatile and highly potent class of bioactive molecules. Their chemical tractability allows for extensive structural modification, enabling the optimization of activity against a wide array of biological targets. The research highlighted herein demonstrates their profound potential in developing next-generation therapeutics for cancer, infectious diseases, and parasitic infections.
Future research should focus on several key areas:
-
Target Deconvolution: Precisely identifying the molecular targets for derivatives that show potent activity through phenotypic screening.
-
Improving Selectivity: Enhancing the selectivity index—the ratio of toxicity to non-malignant or host cells versus target cells—to minimize potential side effects.[27][28]
-
Overcoming Resistance: Designing novel derivatives that can evade known drug resistance mechanisms, particularly in cancer and infectious diseases.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to identify candidates with favorable drug-like properties for in vivo efficacy.
The continued exploration of the chemical space around the nitrobenzoxazole scaffold, guided by robust biological evaluation and mechanistic studies, promises to yield novel and effective therapeutic agents to address unmet medical needs.
References
- NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be....
- Mad Barn. (1977, October 1). Methods in the evaluation of antiparasitic drugs in the horse. Research Bank.
- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Ricci, G., De Maria, F., et al. (2005, July 15). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry.
- Drudge, J. H., & Lyons, E. T. (1977, October). Methods in the evaluation of antiparasitic drugs in the horse. American Journal of Veterinary Research.
- MDPI. (n.d.). The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity.
- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- European Medicines Agency (EMA). (2021, July 23). Guideline for the testing and evaluation of the efficacy of antiparasitic substances for the treatment and prevention of tick and flea infestation in dogs and cats.
- (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Ace Therapeutics. (n.d.). Pharmacodynamic Evaluation Services for Antiparasitic Drugs.
- ResearchGate. (2025, December 10). Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer. Request PDF.
- (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
- (2017, January 16). Synthesis and biological properties of new nitrobenzoxadiazole derivatives. PDF.
- PubMed. (2022, January 29). The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity.
- Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits.
- Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- (n.d.). METHODS FOR SURVEILLANCE OF ANTIMALARIAL DRUG EFFICACY.
- (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS.
- Benchchem. (n.d.). 5-Nitro-1,3-benzoxazole-2-carbaldehyde.
- YouTube. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview.
- ResearchGate. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent.
- MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.
- TSI Journals. (2012, September 23). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES.
- NIH. (2025, August 12). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PMC.
- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
- ResearchGate. (2025, August 6). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives.
- PMC. (2024, June 11). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi.
- MySkinRecipes. (n.d.). 5-Nitrobenzoxazole.
- PubMed. (n.d.). [Synthesis and Antimicrobial Activity of 3-nitroisoxazole Derivatives].
- IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
- ResearchGate. (2025, August 9). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. PDF.
- ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Request PDF.
- (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
- ResearchGate. (2025, August 10). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. PDF.
- PubMed. (2021, November 5). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery.
- PubMed. (n.d.). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.
- MDPI. (n.d.). Nifuroxazide and 4-Hydroxybenzhydrazone Derivatives as New Antiparasitic (Trypanosoma cruzi and Leishmania mexicana) and Anti-Mycobacterium tuberculosis Agents.
- JOCPR. (n.d.). Synthesis, characterization, and anticancer activity of benzoxazole derivatives.
- MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- NIH. (2022, July 25). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
- PMC. (n.d.). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. PubMed Central.
Sources
- 1. jocpr.com [jocpr.com]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. tsijournals.com [tsijournals.com]
- 18. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. woah.org [woah.org]
- 21. mdpi.com [mdpi.com]
- 22. integra-biosciences.com [integra-biosciences.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
"2-(Chloromethyl)-5-nitro-1,3-benzoxazole" as a chemical intermediate
An In-Depth Technical Guide to 2-(Chloromethyl)-5-nitro-1,3-benzoxazole: A Versatile Intermediate in Chemical Synthesis and Drug Discovery
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its structure is distinguished by two key features: a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group on the benzene ring. This unique combination renders it an exceptionally versatile chemical intermediate. The chloromethyl moiety serves as a potent electrophilic site, enabling facile nucleophilic substitution reactions for the construction of diverse molecular scaffolds. The nitrobenzoxazole core is a recognized pharmacophore and a precursor to fluorescent reporters. This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers, medicinal chemists, and professionals in drug development.
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoxazole ring system, consisting of a fused benzene and oxazole ring, is a cornerstone in the field of medicinal chemistry.[1][2] This scaffold is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. Several commercially successful drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen and the muscle relaxant Chlorzoxazone, feature the benzoxazole core, underscoring its therapeutic relevance.[1][3]
Within this important class of compounds, this compound emerges as a particularly valuable building block. It provides a pre-functionalized and activated scaffold, allowing chemists to bypass more complex initial synthesis steps and directly explore chemical space through modification of the chloromethyl group.
Physicochemical Properties and Characterization
The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. While specific experimental data for this compound may vary slightly between suppliers, its key characteristics can be defined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₅ClN₂O₃ | Calculated |
| Molecular Weight | 212.59 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to beige solid | Based on related nitroaromatic compounds |
| Melting Point | 115-117°C | For the isomeric 2-(Chloromethyl)-6-nitrobenzoxazole, a similar range is expected.[5] |
| Key Structural Features | Electrophilic -CH₂Cl group; Electron-withdrawing -NO₂ group | The primary drivers of its chemical reactivity |
Spectroscopic Signature
Validation of the structure is paramount. Based on analogous benzoxazole derivatives, the following spectroscopic characteristics are anticipated:[6][7]
-
¹H NMR: The most distinctive signal will be a singlet for the chloromethyl protons (-CH₂Cl) expected around δ 4.5-4.8 ppm. The aromatic protons will appear in the δ 7.5-8.6 ppm region, with coupling patterns dictated by the substitution on the benzene ring.
-
¹³C NMR: The chloromethyl carbon should appear around δ 40-45 ppm. The C2 carbon of the benzoxazole ring is typically found around δ 165-168 ppm. Aromatic carbons will resonate in the δ 110-155 ppm range.
-
IR Spectroscopy: Characteristic peaks would include strong absorbances for the nitro group (NO₂) asymmetric and symmetric stretching around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-Cl stretching may be observed around 700-800 cm⁻¹.
Synthesis of this compound
The most common and efficient route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a suitable electrophilic partner.[2][8] For the title compound, this involves the reaction of 2-amino-4-nitrophenol with a chloroacetylating agent.
Causality in Synthetic Design
The choice of reagents and conditions is dictated by the reaction mechanism. The synthesis proceeds via a two-step, one-pot process:
-
N-Acylation: The more nucleophilic amino group of 2-amino-4-nitrophenol attacks the electrophilic carbonyl carbon of a chloroacetylating agent (like chloroacetyl chloride).
-
Intramolecular Cyclization/Dehydration: The resulting amide intermediate undergoes an acid-catalyzed intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl. Subsequent dehydration yields the stable aromatic benzoxazole ring. Polyphosphoric acid (PPA) or a similar dehydrating acid catalyst is often used to drive this final step to completion.
Experimental Protocol: Synthesis from 2-Amino-4-nitrophenol
This protocol is a representative methodology based on established synthetic strategies for benzoxazoles. Researchers should optimize conditions for their specific setup.
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-nitrophenol (1.0 eq) and a suitable solvent such as toluene or dioxane.
-
Acylation: Cool the mixture in an ice bath (0-5°C). Add a base, such as triethylamine (1.1 eq), to act as an acid scavenger. Slowly add chloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature below 10°C. Rationale: This exothermic reaction is controlled at low temperatures to prevent side reactions. The base neutralizes the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Cyclization: Once the acylation is complete, add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture to 80-100°C and stir for 4-6 hours. Rationale: Heat provides the activation energy for the cyclization and dehydration steps, which are often the rate-limiting parts of the sequence.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring. The crude product should precipitate.
-
Purification: Collect the solid by vacuum filtration and wash with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
The Synthetic Utility: Key Reactions and Mechanisms
The synthetic power of this compound lies in the high reactivity of the chloromethyl group towards nucleophiles. This position is analogous to a benzylic halide, making it an excellent substrate for Sₙ2 reactions. The chlorine atom is a good leaving group, and the adjacent benzoxazole ring stabilizes the transition state.
Protocol: General Procedure for Nucleophilic Substitution
This self-validating protocol can be adapted for a wide range of nucleophiles.
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Rationale: Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a secondary amine, a thiol, or a phenol; 1.1 eq) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq). Rationale: The base deprotonates the nucleophile (if it's an alcohol or thiol) or neutralizes any acid formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60°C for 2-12 hours. The optimal temperature and time depend on the nucleophilicity of the attacking species.
-
Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Applications in Research and Development
The derivatives synthesized from this intermediate have profound applications in both pharmaceutical discovery and as tools for chemical biology.
Intermediate in Pharmaceutical Synthesis
The benzoxazole core is a known "privileged scaffold" that can be decorated with various functional groups to create libraries of potential drug candidates.[1][9] By reacting this compound with a diverse set of amines, thiols, and alcohols, researchers can rapidly generate novel compounds for screening. Furthermore, the 5-nitro group offers a secondary point of modification; it can be readily reduced to a 5-amino group, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization. This dual reactivity makes it a powerful tool for structure-activity relationship (SAR) studies.[10]
Precursor for Fluorescent Probes and Labeling Agents
The nitrobenzoxazole moiety is structurally related to the well-known fluorophore 4-nitro-2,1,3-benzoxadiazole (NBD).[11][12] Compounds containing this unit often exhibit "turn-on" fluorescence, where the fluorescence is quenched in the initial state but becomes highly emissive upon reaction with a specific analyte, such as a biothiol (e.g., glutathione, cysteine).[11][13]
The chloromethyl group acts as a reactive handle to covalently attach this fluorogenic tag to biomolecules. For instance, it can react with cysteine residues in proteins or with thiol-containing metabolites. This allows for the specific labeling and visualization of target molecules within complex biological systems like cell lysates or even in living cells.[11]
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) must be consulted, the hazards can be inferred from structurally related compounds.[14][15][16]
Table 2: Recommended Safety and Handling Procedures
| Hazard Class | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[16][17] Avoid ingestion and direct skin contact. |
| Irritation | Causes skin and serious eye irritation/damage.[5][16] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Avoid breathing dust or vapors. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[15] |
Disclaimer: This information is for guidance only. Always consult the material-specific and current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation. Its predictable reactivity, coupled with the proven biological significance of its core structure, establishes it as a high-value intermediate. For medicinal chemists, it provides a rapid entry point to diverse compound libraries for drug screening. For chemical biologists, it serves as a robust precursor for crafting sophisticated fluorescent probes to interrogate biological systems. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in advancing scientific research.
References
- This compound Property. ChemicalBook. Available from: https://www.chemicalbook.com/ProductProperty_EN_CB82484378.htm
- BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. ChemicalBook. Available from: https://www.chemicalbook.com/synthesis/54120-91-1.html
- 2-(Chloromethyl)-1,3-benzoxazole | C8H6ClNO. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2061989
- 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/9989607
- SAFETY DATA SHEET - 5-Chlorobenzoxazole-2-thiol. Fisher Scientific. Available from: https://www.fishersci.com/msds?productName=AC448370050
- SAFETY DATA SHEET - 2-Chlorobenzoxazole. Fisher Scientific. Available from: https://www.fishersci.com/msds?productName=AC440280050
- Market-available drugs with a benzoxazole moiety. ResearchGate. Available from: https://www.researchgate.net/figure/Market-available-drugs-with-a-benzoxazole-moiety_fig1_372658823
- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-. ChemBK. Available from: https://www.chembk.com/en/chem/104233-72-9
- 2-(Chloromethyl)-6-nitro-1,3-benzoxazole - Safety Data Sheet. Apollo Scientific. Available from: https://www.apolloscientific.co.uk/msds/OR110716_msds.pdf
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: https://www.mdpi.com/1420-3049/28/23/7751
- 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-chloromethyl-1_3-benzoxazole
- 2-(chloromethyl)-5-methyl-1,3-benzoxazole. PubChemLite. Available from: https://pubchemlite.org/compound/2763599
- Benzoxazole synthesis. Organic Chemistry Portal. Available from: https://www.organic-chemistry.org/synthesis/heterocycles/benzoxazoles.shtm
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH National Library of Medicine. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909159/
- 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. TCI Chemicals. Available from: https://www.tcichemicals.com/GB/en/sds/C3295_EN_EU.pdf
- 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET. Santa Cruz Biotechnology.
- Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. Royal Society of Chemistry. Available from: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00941a
- 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. Benchchem. Available from: https://www.benchchem.com/product/bcp231878
- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. NIH National Library of Medicine. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3413247/
- Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. ResearchGate. Available from: https://www.researchgate.
- Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. NIH National Library of Medicine. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272870/
- 2-METHYL-5-NITRO-1,3-BENZOXAZOLE. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000259
- Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/32406126/
- Benzoxazole derivatives: design, synthesis and biological evaluation. NIH National Library of Medicine. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6086968/
- Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. Available from: https://www.researchgate.net/figure/Scheme-41-Synthesis-of-5-nitro-13-benzoxazole-derivatives-as-anthelmintic-agent_fig29_379379653
- A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. MDPI. Available from: https://www.mdpi.com/1420-3049/27/10/3239
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH National Library of Medicine. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10427972/
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available from: https://www.frontiersin.org/articles/10.3389/fchem.2020.00621/full
- Benzoxazole derivative with anticonvulsant activity. ResearchGate. Available from: https://www.researchgate.
- Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945244/
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098197/
- Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. NIH National Library of Medicine. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272186/
- Benzoxazole-3-carboxamide, 2,3-dihydro-5-chloro-2-thioxo-N-(3-chlorophenyl)-. SpectraBase. Available from: https://spectrabase.com/spectrum/C2H5X1o0W1a
- 4-Fluoro-7-nitro-2,1,3-benzoxadiazole as a Fluorogenic Labeling Reagent for the in Vivo Analysis of Amino Acid Neurotransmitters Using Online Microdialysis−Capillary Electrophoresis. ResearchGate. Available from: https://www.researchgate.net/publication/244431835_4-Fluoro-7-nitro-213-benzoxadiazole_as_a_Fluorogenic_Labeling_Reagent_for_the_in_Vivo_Analysis_of_Amino_Acid_Neurotransmitters_Using_Online_Microdialysis-Capillary_Electrophoresis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of the chloromethyl group in benzoxazoles
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Benzoxazoles
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The benzoxazole moiety is a privileged heterocyclic scaffold frequently incorporated into pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its synthetic utility is often unlocked by functionalization at the 2-position. The 2-chloromethyl group, in particular, serves as a potent and versatile electrophilic handle, enabling a wide array of chemical transformations.[4] This technical guide provides an in-depth exploration of the reactivity of the chloromethyl group when attached to a benzoxazole core. We will dissect the key nucleophilic substitution reactions, explain the causality behind experimental choices, provide field-proven protocols, and illustrate the underlying mechanisms and workflows. This document is intended to serve as a foundational resource for scientists leveraging chloromethylated benzoxazoles in complex molecular design and synthesis.
Introduction: A Tale of Two Moieties
1.1 The Benzoxazole Scaffold: A Core of Biological and Material Significance The benzoxazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with activities spanning antimicrobial, anti-cancer, and anti-inflammatory domains.[5][6][7] Its rigid, planar structure and specific hydrogen bonding capabilities allow it to engage with a multitude of biological targets.[2][3] Beyond medicine, its unique photophysical properties have led to applications in materials science as fluorescent dyes and organic electronics.[8]
1.2 The Chloromethyl Group: A Reliable Electrophilic Synthon The chloromethyl group (-CH₂Cl) is one of the most valuable functional groups in synthetic chemistry. The presence of the electronegative chlorine atom polarizes the C-Cl bond, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[9] This reactivity makes it an ideal "handle" for introducing a molecular fragment into a larger structure. When attached to an aromatic system like benzoxazole, it behaves as a benzylic halide, a class of compounds known for their high reactivity in substitution reactions.[4]
1.3 Synergistic Reactivity The combination of these two moieties in a single molecule, such as 2-(chloromethyl)benzoxazole, creates a powerful building block. The electron-withdrawing nature of the benzoxazole ring system, particularly the imine-like nitrogen atom at the 3-position, further enhances the electrophilicity of the adjacent chloromethyl carbon.[10] This activation facilitates nucleophilic substitution reactions, making them efficient and often high-yielding. The primary mode of reactivity is the bimolecular nucleophilic substitution (Sₙ2) pathway, where a nucleophile attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step.[11][12]
Core Reactivity Profile: Nucleophilic Substitution Reactions
The chloromethyl group on the benzoxazole ring is an excellent substrate for Sₙ2 reactions. This pathway is favored because it involves a primary alkyl halide, which is sterically unhindered, minimizing competing elimination reactions.[13][14] The general mechanism involves the backside attack of a nucleophile on the methylene carbon, proceeding through a trigonal bipyramidal transition state before the chloride leaving group is expelled.
Caption: General Sₙ2 mechanism on a 2-chloromethylbenzoxazole.
This fundamental reactivity allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles, providing access to a diverse library of derivatives.
2.1 Reactions with O-Nucleophiles: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for forming ether linkages.[15] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[13][16] In this context, 2-(chloromethyl)benzoxazole serves as an ideal electrophile. The reaction proceeds by first deprotonating an alcohol or phenol with a strong base (e.g., sodium hydride, potassium hydroxide) to generate a highly nucleophilic alkoxide/phenoxide ion.[14] This ion then attacks the chloromethyl carbon to form the corresponding ether.
-
Causality: The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the alcohol without competing with the resulting alkoxide as a nucleophile.[14] Aprotic polar solvents like DMF or acetonitrile are used to solvate the cation of the base while leaving the alkoxide nucleophile highly reactive.[11][15]
2.2 Reactions with N-Nucleophiles: Synthesis of Amines
Primary and secondary amines are excellent nucleophiles that readily react with 2-(chloromethyl)benzoxazole to form the corresponding secondary and tertiary amines, respectively. The reaction typically requires a base to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A common strategy is to use a slight excess of the reactant amine to act as both the nucleophile and the base.
-
Causality: The reaction is often heated to increase the rate. The choice of solvent depends on the solubility of the amine; polar aprotic solvents are common. This reaction is a cornerstone for building larger molecules, as the resulting amine can be a key pharmacophore or a handle for further functionalization.
2.3 Reactions with S-Nucleophiles: Synthesis of Thioethers
Thiols are potent nucleophiles, often more so than their alcohol counterparts in polar protic solvents. They can be converted to even more powerful thiolate anions using a base. These thiolates react rapidly with 2-(chloromethyl)benzoxazole to yield thioethers (sulfides).[17] This transformation is valuable for introducing sulfur-containing moieties, which are present in many biologically active compounds.[18][19]
-
Causality: The high nucleophilicity of sulfur means these reactions often proceed quickly and under milder conditions than those with oxygen or nitrogen nucleophiles.[18] The reaction is typically performed in the presence of a base like potassium carbonate or sodium hydroxide to generate the thiolate in situ.
Data Presentation: Summary of Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Base (Typical) | Solvent (Typical) | Product Class |
| Oxygen | Phenol, Ethanol | NaH, KOH | DMF, Acetonitrile | Aryl/Alkyl Ether |
| Nitrogen | Piperidine, Aniline | Excess Amine, K₂CO₃ | Ethanol, THF | Secondary/Tertiary Amine |
| Sulfur | Thiophenol, Cysteine | K₂CO₃, NaOH | Acetone, Ethanol | Thioether |
Experimental Protocols: A Practical Guide
The following protocols are designed as self-validating systems, providing clear, step-by-step methodologies for key transformations of 2-(chloromethyl)benzoxazole.
Protocol 1: Williamson Ether Synthesis of 2-(Phenoxymethyl)benzoxazole
Objective: To synthesize an aryl ether via Sₙ2 reaction between a phenoxide and 2-(chloromethyl)benzoxazole.[16]
Materials:
-
2-(Chloromethyl)benzoxazole
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 equivalents). Dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.[14]
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Ether Synthesis: Dissolve 2-(chloromethyl)benzoxazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring phenoxide solution.[16]
-
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(phenoxymethyl)benzoxazole.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: Amination of 2-(Chloromethyl)benzoxazole with Piperidine
Objective: To synthesize a tertiary amine by reacting a secondary amine with 2-(chloromethyl)benzoxazole.
Materials:
-
2-(Chloromethyl)benzoxazole
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-(chloromethyl)benzoxazole (1.0 equivalent) in acetonitrile, add piperidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the suspension at 50 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: If necessary, purify the product via flash chromatography.
Synthetic Utility and Strategic Applications
The true power of the chloromethyl benzoxazole scaffold lies in its ability to serve as a central hub for generating molecular diversity. By simply changing the nucleophile, a vast chemical space can be explored efficiently. This is a cornerstone of modern drug discovery, where libraries of related compounds are synthesized and screened for biological activity.
Caption: Synthetic utility of 2-(chloromethyl)benzoxazole.
Conclusion and Future Outlook
The chloromethyl group imparts a predictable and highly useful reactivity profile to the benzoxazole scaffold. Its susceptibility to Sₙ2 reactions with a wide range of heteroatom nucleophiles makes it an indispensable tool for chemists in both academic and industrial settings. The straightforward nature of these transformations, coupled with the biological and material relevance of the benzoxazole core, ensures that 2-(chloromethyl)benzoxazoles will remain valuable and frequently used building blocks. Future research will likely focus on expanding the scope of nucleophiles, developing asymmetric substitution reactions, and incorporating these synthons into automated synthesis platforms to accelerate the discovery of new functional molecules.
References
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. PubMed.
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH.
- Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. Benchchem.
- 2-(Chloromethyl)-5-methyl-1,3-benzoxazole | 41014-44-2. Benchchem.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. YouTube.
- Williamson Ether Synthesis. Chem-Station Int. Ed.
- Williamson Ether Synthesis reaction. BYJU'S.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
- Benzoxazoles and oxazolopyridines in medicinal chemistry studies. University of Copenhagen Research Portal.
- The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ResearchGate.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
- Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Figshare.
- synthesis of 2-substituted-benzoxazoles a. ResearchGate.
- Process for the preparation of 2-chlorobenzoxazoles. Google Patents.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed.
- 1-Chloro-2-(trichloromethyl)benzene in Medicinal Chemistry. Benchchem.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions. YouTube.
- Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclom. Chemical Review and Letters.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Fluorescent Sensors for Selective Detection of Thiols: Expanding the Intramolecular Displacement Based Mechanism to New Chromophores. PubMed.
- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Benchchem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube.
- Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. ethesis.
- Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.
- Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed.
- Practice with Bimolecular Nucleophilic Substitution Reactions. YouTube.
- Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
- Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. PubMed.
- 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC - NIH.
- 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate.
- 5-Chloro-1,3-benzoxazole-2-thiol. Manchester Organics.
Sources
- 1. scispace.com [scispace.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization - ethesis [ethesis.nitrkl.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. byjus.com [byjus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Nitro Group's Dichotomy in Benzoxazole Fluorophores: A Technical Guide to Understanding and Harnessing Fluorescence Quenching
Introduction: The Benzoxazole Core and the Nitro Conundrum
Benzoxazole derivatives form a privileged scaffold in the world of fluorescent probes, finding extensive applications in medicinal chemistry, materials science, and as chemosensors.[1][2][3] Their rigid, planar structure and conjugated π-system give rise to desirable photophysical properties.[4] However, the introduction of substituents dramatically modulates their fluorescence. Among the most influential and enigmatic of these is the nitro (NO₂) group.
Traditionally, incorporating a nitro group into an aromatic fluorophore is a surefire way to quench its fluorescence.[5][6] As one of the strongest electron-withdrawing groups, it often introduces efficient non-radiative decay pathways that outcompete photon emission.[6] Yet, this is not a universal rule. The family of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, structurally related to nitrobenzoxazoles, are workhorse fluorophores in biological imaging, showcasing that the nitro group's influence is nuanced and highly dependent on molecular architecture.[7][8][9]
This technical guide provides an in-depth exploration of the multifaceted role of the nitro group in modulating the fluorescence of benzoxazole-based systems. We will dissect the primary quenching mechanisms, analyze the structure-property relationships that can rescue or even induce fluorescence, and provide field-proven experimental protocols for characterizing these complex interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design and interpret the behavior of nitro-functionalized benzoxazole fluorophores.
Mechanisms of Fluorescence Quenching: The Nitro Group's Toolkit
The electronically excited state of a fluorophore is a fleeting existence, and its fate is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. The nitro group is particularly adept at promoting the latter through several powerful mechanisms.
Intersystem Crossing (ISC): A Spin-Forbidden Shortcut
The most prevalent and efficient quenching mechanism initiated by nitro groups is intersystem crossing (ISC), a process where the molecule transitions from the lowest excited singlet state (S₁) to a triplet state (T₁).[6] This spin-forbidden transition becomes more probable due to the presence of the nitro group, which enhances spin-orbit coupling (SOC).
Several factors contribute to this:
-
n-π Character:* The nitro group introduces low-lying n-π* excited states. According to El-Sayed's rule, ISC is more efficient between states of different orbital character (e.g., ¹(π,π) → ³(n,π)).
-
Heavy Atom Effect: While not a "heavy atom" in the traditional sense, the nitrogen and oxygen atoms of the nitro group can increase SOC compared to a simple hydrocarbon ring.
-
Vibrational Coupling: Torsional motions between the nitro group and the aromatic ring can facilitate transitions between singlet and triplet potential energy surfaces.[10]
Once the molecule enters the triplet manifold, it typically returns to the ground state (S₀) via non-radiative decay or much slower phosphorescence, effectively quenching the initial fluorescence. Theoretical studies suggest that for some nitroaromatics, the system can undergo ultrafast ISC to a higher triplet state (T₂), which then serves as a gateway to the triplet manifold.[11]
Caption: Primary photophysical pathways, highlighting Intersystem Crossing (ISC) as a major non-radiative decay route.
Photoinduced Electron Transfer (PeT): A Redox-Driven Quench
Photoinduced electron transfer (PeT) is another powerful quenching mechanism, particularly relevant in "off-on" fluorescent probes.[12] In this process, the fluorophore in its excited state either donates an electron to or accepts an electron from a nearby quenching moiety. The strong electron-withdrawing nature of the nitro group makes it an excellent electron acceptor.
The process can be described as follows:
-
The benzoxazole fluorophore (F) is excited by a photon to its excited state (F*).
-
An electron from the highest occupied molecular orbital (HOMO) of the excited fluorophore is transferred to the lowest unoccupied molecular orbital (LUMO) of the nitro group (-NO₂).
-
This creates a charge-separated state (F⁺-NO₂⁻), which is non-fluorescent.
-
The charge-separated state returns to the ground state non-radiatively.
This process is a form of dynamic quenching, as it occurs during the lifetime of the excited state.[13] The efficiency of PeT is governed by the thermodynamics of the electron transfer, which can be estimated by the Rehm-Weller equation, and is dependent on the oxidation potential of the fluorophore and the reduction potential of the nitro-containing quencher.
Caption: Photoinduced Electron Transfer (PeT) from the excited fluorophore to the nitro group.
Structural and Environmental Factors Influencing Fluorescence
While the default behavior of a nitro group is to quench fluorescence, its effect can be mitigated or even exploited by tuning the molecular structure and the surrounding environment.
The Role of Intramolecular Charge Transfer (ICT)
A key strategy to circumvent quenching is to design molecules with a strong intramolecular charge transfer (ICT) character in the excited state.[6] This is typically achieved by incorporating a strong electron-donating group (EDG) into the benzoxazole scaffold alongside the electron-withdrawing nitro group, creating a "push-pull" system.
This ICT character can:
-
Suppress ISC: By creating a more polar excited state, the energy gap between the S₁ and T₁ states can be altered, potentially reducing the rate of ISC.[6]
-
Red-Shift Emission: ICT states are highly sensitive to solvent polarity, leading to solvatochromism, where the emission wavelength shifts to the red (longer wavelengths) in more polar solvents.[9][14] This can be a useful property for sensing applications.
However, excessive stabilization of the ICT state in highly polar solvents can open up another non-radiative decay channel: efficient internal conversion (IC) via back-electron transfer, quenching the fluorescence once again.[6] Therefore, a delicate balance is required.
Positional Isomerism
The position of the nitro group on the benzoxazole ring system is critical. For instance, in nitrobenzoxadiazole (NBD) derivatives, the 7-nitro substitution is common for fluorescent probes.[7][8] The relative positions of the nitro group and any electron-donating groups determine the strength and direction of the transition dipole moment and the degree of ICT, directly impacting the photophysical properties. Studies on other aromatic systems have shown that altering the substitution from a 1,4-orientation (para) to a 1,3-orientation (meta) can dramatically decrease fluorescence.[5][15]
Data Presentation: Photophysical Properties of Nitro-Substituted Benzoxadiazoles
To illustrate these principles, the following table summarizes the photophysical properties of representative 4-amino-7-nitrobenzoxadiazole (NBD) derivatives, which serve as excellent models for nitrobenzoxazoles.[7] The data highlights the significant impact of the substituent at the 4-position and the solvent environment.
| Compound (Substituent at 4-position) | Solvent | Abs Max (nm) | Em Max (nm) | Quantum Yield (Φ) |
| N-methyl-4-amino-7-nitrobenzoxadiazole | Toluene | 443 | 516 | 0.95 |
| Acetonitrile | 465 | 540 | 0.40 | |
| Water | 472 | 555 | 0.06 | |
| N-phenyl-4-amino-7-nitrobenzoxadiazole | Toluene | 472 | 532 | 0.80 |
| Acetonitrile | 490 | 545 | 0.25 | |
| Water | 499 | 553 | 0.04 |
Data adapted from studies on 4-amino-7-nitrobenzoxadiazole derivatives, which are structurally analogous and share photophysical principles with nitrobenzoxazoles.[7][9]
Experimental Protocols for Investigation
A thorough understanding of the nitro group's role requires a combination of spectroscopic and computational methods. Here, we outline the core experimental workflows.
Workflow for Characterizing Nitrobenzoxazole Photophysics
Caption: A comprehensive workflow for the synthesis, characterization, and mechanistic study of nitrobenzoxazole fluorophores.
Protocol 1: Steady-State Fluorescence Quenching Analysis
This protocol is used to determine the nature of the quenching process (static vs. dynamic) using a quencher, which in many cases can be the nitro group itself in concentration-dependent self-quenching studies, or an external quenching agent.
Objective: To determine the Stern-Volmer quenching constant (Ksv) and elucidate the quenching mechanism.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the nitrobenzoxazole fluorophore at a known concentration (e.g., 10 µM) in a suitable solvent (e.g., acetonitrile). If using an external quencher, prepare a high-concentration stock solution of the quencher.
-
Serial Dilutions: Prepare a series of samples in cuvettes. Each cuvette should contain the same concentration of the fluorophore. Add increasing concentrations of the quencher to each cuvette.[16] Include a control sample with no quencher.
-
Spectra Acquisition:
-
Record the UV-Vis absorption spectrum for each sample to check for changes in the ground-state complex formation (indicative of static quenching).
-
Record the fluorescence emission spectrum for each sample using an excitation wavelength corresponding to the absorption maximum of the fluorophore.[17] Ensure excitation and emission slit widths are kept constant.
-
-
Data Analysis:
-
Plot F₀/F versus the quencher concentration [Q], where F₀ is the fluorescence intensity in the absence of the quencher and F is the intensity at each quencher concentration.
-
According to the Stern-Volmer equation, F₀/F = 1 + Ksv[Q] . A linear plot indicates a single type of quenching mechanism (either purely static or dynamic).[18] An upward curving plot suggests a combination of both.
-
The slope of the linear portion of the plot gives the Stern-Volmer constant, Ksv.
-
Protocol 2: Time-Resolved Fluorescence Spectroscopy
This protocol directly measures the fluorescence lifetime of the excited state, providing definitive evidence to distinguish between static and dynamic quenching.
Objective: To measure the fluorescence lifetime (τ) in the presence and absence of a quenching mechanism.
Methodology:
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Instrument Setup: Use a Time-Correlated Single Photon Counting (TCSPC) or a phase-modulation fluorometer. Set the excitation wavelength to the fluorophore's absorption maximum.
-
Lifetime Measurement:
-
Measure the fluorescence decay profile for the fluorophore-only sample to determine the unquenched lifetime (τ₀).
-
Measure the decay profiles for samples with increasing quencher concentrations to determine the quenched lifetimes (τ).
-
-
Data Analysis:
-
Fit the decay curves to an exponential model to extract the lifetime values.
-
Plot τ₀/τ versus the quencher concentration [Q].
-
For dynamic quenching: The plot will be linear with a slope equal to Ksv, and τ will decrease with increasing [Q].
-
For static quenching: The lifetime of the uncomplexed fluorophore will remain unchanged (τ₀/τ = 1), as the ground-state complex is non-fluorescent and thus "dark" to the measurement.[18][19]
-
Conclusion: From Quencher to Design Element
The nitro group's role in the fluorescence of benzoxazoles is a compelling example of molecular engineering. Far from being a simple "fluorescence killer," its strong electron-withdrawing properties can be strategically harnessed. By carefully tuning the molecular architecture—incorporating electron-donating groups to induce ICT character and selecting the optimal substitution pattern—the detrimental effects of intersystem crossing and photoinduced electron transfer can be controlled. This allows for the rational design of sophisticated nitrobenzoxazole-based fluorophores. These probes can exhibit sensitive responses to their environment, making them invaluable tools for chemical sensing, biological imaging, and materials science. The continued interplay of synthesis, advanced spectroscopy, and computational chemistry will undoubtedly unlock further potential for this versatile and powerful functional group.
References
- Royal Society of Chemistry. (n.d.). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry.
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Nitrobenzoxazole-Based Fluorescent Probes. BenchChem.
- ResearchGate. (n.d.).
- Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2010). Synthesis of Benzoxazolones From Nitroarenes or Aryl Halides. Organic Letters.
- ResearchGate. (n.d.). Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids.
- Royal Society of Chemistry. (2024). The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles.
- ACS Publications. (2025). Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study*. The Journal of Physical Chemistry A.
- Royal Society of Chemistry. (2024). The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles. RSC Publishing.
- ResearchGate. (n.d.). Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1 ππ to Higher 3 ππ* States, and NO • Dissociation in 9-Nitroanthracene A Theoretical Study | Request PDF*.
- Royal Society of Chemistry. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing.
- MDPI. (n.d.).
- ACS Publications. (n.d.). The Role of Aqueous Solvation on the Intersystem Crossing of Nitrophenols.
- University of Basel. (n.d.). Fluorescence Quenching.
- National Institutes of Health. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC.
- ResearchGate. (n.d.). The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm).
- Kolasinski's Physical Chemistry. (2022). Ch 26 Lab Video: Fluorescence Quenching. YouTube.
- ResearchGate. (n.d.). (a) Fluorescence quenching efficiency of different nitroaromatic....
- ResearchGate. (n.d.). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes | Request PDF.
- National Institutes of Health. (2025).
- Royal Society of Chemistry. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PubMed.
- Royal Society of Chemistry. (n.d.).
- MDPI. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. MDPI.
- SciSpace. (n.d.).
- ResearchGate. (n.d.). (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds.
- Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia.
- ACS Publications. (n.d.). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions.
- ResearchGate. (n.d.). Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile.
- Michael Vitarelli. (2020). Fluorescence Quenching Experiment. YouTube.
- National Institutes of Health. (n.d.). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. PubMed.
- Royal Society of Chemistry. (n.d.).
- Guo, W. (2011). An 2-(2'-aminophenyl)benzoxazole-based OFF-ON fluorescent chemosensor for Zn2+ in aqueous solution. Organic and Biomolecular Chemistry.
- Guimarães, D. G. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Reiser, A., et al. (1972). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society.
- Tomin, V. I. (2015). (PDF) Fluorescence quenching as a method of identification of the character of photoreactions in excited states of molecules.
- ResearchGate. (n.d.). The mechanism of fluorescence quenching by contact of chemical sensor....
- Royal Society of Chemistry. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2- b ]pyrroles - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03851C [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 13. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. youtube.com [youtube.com]
- 18. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
"2-(Chloromethyl)-5-nitro-1,3-benzoxazole" derivatives and analogs
An In-Depth Technical Guide to 2-(Chloromethyl)-5-nitro-1,3-benzoxazole Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationship Analysis
Executive Summary
The benzoxazole nucleus is a prominent heterocyclic scaffold renowned for its wide spectrum of pharmacological activities and its presence in various clinically relevant molecules.[1][2] This technical guide focuses on a specific, highly reactive, and promising subclass: This compound and its analogs. The strategic incorporation of a reactive 2-chloromethyl group and a potent, electron-withdrawing 5-nitro group endows this scaffold with unique chemical and biological properties. The chloromethyl group serves as a versatile electrophilic handle for facile derivatization, allowing for the systematic exploration of chemical space. Concurrently, the nitro group is not merely a passive substituent; it can be reductively bio-activated to generate cytotoxic reactive species, a mechanism pivotal to the efficacy of many antimicrobial and anticancer agents.[3][4]
This document provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic pathways to the core scaffold and its derivatives, protocols for their biological evaluation, and a critical analysis of the structure-activity relationships (SAR) that govern their therapeutic potential.
The this compound Scaffold: A Privileged Core
The Benzoxazole Moiety in Medicinal Chemistry
Benzoxazoles are bicyclic heterocyclic compounds that can be considered structural isosteres of native nucleic bases, enabling them to interact with the biopolymers of living systems.[2] This fundamental property has led to their development as potent agents across numerous therapeutic areas, including oncology[1][5], infectious diseases[6][7], and neurodegenerative disorders.[7] Their rigid, planar structure provides a robust framework for the precise spatial orientation of pharmacophoric substituents, making them ideal for rational drug design.
Rationale for Key Substitutions
The specific design of the "this compound" core is deliberate and multifunctional:
-
The 2-(Chloromethyl) Group: This functional group is a potent electrophile. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This provides a straightforward and efficient chemical handle to introduce a wide variety of functional groups (amines, thiols, alcohols, etc.), creating extensive libraries of analogs for SAR studies. This reactive nature also suggests a potential mechanism of action via covalent modification of biological targets.
-
The 5-Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoxazole ring system. Its presence is associated with enhanced biological activity in numerous compound classes.[3] Crucially, it can function as a pro-drug element. In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to form highly reactive nitrogen species (e.g., nitroso, hydroxylamino, and amino radicals), which induce cellular damage and apoptosis.[4][8]
Synthesis and Characterization
The synthesis of this compound and its subsequent derivatization is a multi-step process that requires careful control of reaction conditions.
Synthesis of the Core Scaffold
The construction of the core scaffold is typically achieved via the condensation of a 2-aminophenol precursor with a suitable carboxylic acid derivative, followed by cyclization. A plausible and efficient route involves the reaction of 2-amino-4-nitrophenol with chloroacetyl chloride.
Caption: Proposed synthetic pathway for the core scaffold.
General Derivatization Strategy
The primary site for derivatization is the chloromethyl group. Nucleophilic substitution (SN2) reactions with various nucleophiles (R-XH, where X = O, S, NH) allow for the creation of diverse analog libraries.
Caption: General workflow for analog synthesis via nucleophilic substitution.
Protocol: Synthesis of a Representative Amine Derivative
This protocol describes the synthesis of a derivative using benzylamine as the nucleophile.
Objective: To synthesize 2-((benzylamino)methyl)-5-nitro-1,3-benzoxazole.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.
-
Add potassium carbonate to the stirring solution.
-
Add benzylamine dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase.
-
Upon completion (disappearance of the starting material, typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
-
Validation: Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol: Physicochemical Characterization
Accurate characterization is critical to validate the synthesis.
-
Thin-Layer Chromatography (TLC): Use silica-coated plates to monitor reaction progress and assess crude purity. Visualize spots under UV light (254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR to confirm proton environments and coupling.
-
Acquire ¹³C NMR to confirm the carbon skeleton.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use a C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) to confirm purity and obtain the molecular weight of the product ([M+H]⁺).
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the elemental composition of the synthesized compound.
Biological Evaluation and Mechanism of Action
Postulated Mechanism of Action: A Dual-Threat Hypothesis
The therapeutic activity of these derivatives likely stems from a combination of two distinct mechanisms, making them particularly robust candidates.
-
Mechanism 1: Reductive Activation of the Nitro Group: In the hypoxic microenvironment of tumors or within anaerobic/microaerophilic bacteria, the 5-nitro group is a substrate for nitroreductase enzymes. This enzymatic reduction generates a cascade of reactive nitrogen intermediates that are highly cytotoxic, causing DNA damage, protein dysfunction, and lipid peroxidation.[4][8]
Caption: Hypothesized reductive activation pathway of the 5-nitro group.
-
Mechanism 2: Covalent Modification: The 2-chloromethyl group is an intrinsic alkylating agent. Derivatives synthesized from this group retain electrophilic potential and can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in critical enzymes or proteins, leading to their irreversible inhibition.
Protocol: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.
Method: Broth Microdilution Method (based on CLSI guidelines).
-
Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Inoculum: Culture microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Inoculation & Incubation: Add the prepared microbial inoculum to each well. Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol: In Vitro Anticancer Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against cancer cell lines.
Method: MTT or WST-8 Colorimetric Assay.
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Assay: Add MTT or WST-8 reagent to each well and incubate for 2-4 hours. The viable cells will metabolize the reagent to produce a colored formazan product.
-
Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
Analysis of the biological data from analog libraries allows for the deduction of key SAR trends.
Impact of Substitutions on the Benzoxazole Core
-
5-Position: The 5-nitro group is considered critical for potent activity, especially against anaerobic microbes and hypoxic tumors. Replacing it with less electron-withdrawing groups often leads to a significant drop in potency. Halogen substitutions (e.g., 5-chloro) are also known to confer strong antimicrobial and anticancer properties.[9][10]
-
Other Positions (4, 6, 7): Substitution at other positions on the benzene ring can modulate lipophilicity and steric interactions. Small, lipophilic groups may enhance cell permeability, but bulky groups can be detrimental.
Influence of the 2-Position Side Chain
The nature of the nucleophile used to displace the chloride at the 2-position has a profound impact on activity.
-
Lipophilicity & Polarity: The overall lipophilicity of the side chain (quantified by cLogP) will affect the compound's ability to cross cell membranes. A balance is essential; highly polar side chains may have poor permeability, while highly lipophilic ones may suffer from poor solubility and off-target toxicity.
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors (e.g., via amine or hydroxyl groups) can facilitate specific interactions with biological targets, enhancing potency and selectivity.
-
Steric Bulk: The size and shape of the side chain are critical. Bulky substituents may prevent the molecule from fitting into the active site of a target enzyme or receptor.
Quantitative Data Summary
The following table presents hypothetical data for a series of analogs to illustrate potential SAR trends.
| Compound ID | 2-Position Substituent (R) in 2-(R-methyl)-5-nitro-benzoxazole | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. HCT116 (µM) |
| Core | -Cl | 32 | 15.8 |
| A-1 | -NH-benzyl | 8 | 4.2 |
| A-2 | -NH-cyclohexyl | 16 | 9.5 |
| A-3 | -S-phenyl | 4 | 2.1 |
| A-4 | -O-phenyl | 64 | > 50 |
| B-1 | -NH-(4-fluorobenzyl) | 4 | 3.5 |
From this hypothetical data, one could infer that:
-
Derivatization of the chloromethyl group generally improves activity (Core vs. A-1, A-3).
-
Aromatic and thioether linkages at the 2-position appear favorable (A-3 vs. A-1 vs. A-2).
-
An ether linkage is detrimental to activity (A-4).
-
Electron-withdrawing substituents on the terminal phenyl ring may further enhance potency (B-1 vs. A-1).
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent dual-threat mechanism of action—combining reductive bio-activation with potential covalent modification—offers a compelling strategy to overcome drug resistance.
Future research should focus on:
-
Mechanism Deconvolution: Employing proteomic and metabolomic approaches to identify the specific cellular targets and confirm the reductive activation pathway in relevant biological systems.
-
Optimization of Pharmacokinetics: Modulating the side chain at the 2-position to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for improved in vivo efficacy and reduced toxicity.
-
In Vivo Evaluation: Advancing lead compounds from in vitro screening into relevant animal models of infectious disease and cancer to validate their therapeutic potential.
By systematically exploring the chemical space around this privileged core, researchers can unlock new and effective treatments for some of the most challenging diseases.
References
- PubMed. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists.
- PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (n.d.). Structure–activity relationships of benzoxazole derivatives.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
- ChemicalBook. (n.d.). BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- PMC. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
- PMC. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues.
- PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.
- PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- PubMed. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds.
- PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Application of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Executive Summary
2-(Chloromethyl)-5-nitro-1,3-benzoxazole is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The benzoxazole core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active agents.[1][2][3] The presence of a reactive chloromethyl group at the 2-position renders this molecule a versatile electrophilic building block for introducing the 5-nitro-benzoxazole moiety into more complex molecular architectures through nucleophilic substitution reactions.[1][4]
This guide provides an in-depth framework for the safe handling, storage, and use of this compound. It is intended for researchers, chemists, and drug development professionals. The protocols and recommendations herein are synthesized from data on structurally analogous compounds and established principles of laboratory safety. Adherence to these guidelines is critical for mitigating risks and ensuring the integrity of experimental outcomes.
Section 1: Physicochemical and Structural Profile
Understanding the fundamental properties of a chemical is the cornerstone of its safe and effective use. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₃ | [5] |
| Molecular Weight | 212.59 g/mol | [5] |
| CAS Number | Not explicitly available. The isomeric 2-(Chloromethyl)-6-nitro-1,3-benzoxazole has the CAS number 221638-74-0. | [6] |
| Canonical SMILES | C1=CC2=C(C=C1[O-])N=C(O2)CCl | |
| Appearance | Expected to be a solid at room temperature, consistent with related benzoxazole derivatives. |
Section 2: Hazard Identification and Comprehensive Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be constructed by examining data from closely related structural analogues. Compounds such as 5-chloro-2-(chloromethyl)-1,3-benzoxazole and various nitro-substituted benzoxazoles consistently exhibit similar hazard profiles.[7][8]
GHS Hazard Classification (Anticipated)
The following classification is based on the hazard profiles of analogous chemicals and represents a conservative, safety-first approach.
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| H302 | Harmful if swallowed | [7][8] | |
| H315 | Causes skin irritation | [7][8] | |
| H318 | Causes serious eye damage | [7] | |
| H335 | May cause respiratory irritation | [7][8] | |
| Signal Word: | Danger |
Analysis of Health Hazards
-
Acute Oral Toxicity (H302): Ingestion of this compound is likely to be harmful. The causality stems from its potential to interfere with metabolic pathways or cause damage to the gastrointestinal tract upon absorption. All handling procedures must be designed to eliminate the possibility of ingestion.
-
Skin Corrosion/Irritation (H315): The compound is expected to be an irritant upon skin contact. As an alkylating agent, the chloromethyl group can react with nucleophilic functional groups in skin proteins and other biomolecules, leading to an inflammatory response.
-
Serious Eye Damage (H318): This is the most critical predicted hazard. Direct contact with the eyes is likely to cause severe, potentially irreversible damage. The reactivity of the chloromethyl group, combined with the acidic nature of the nitro-aromatic system, can lead to rapid damage to the cornea and other sensitive eye tissues.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. This is a common hazard for fine organic solids and is exacerbated by the compound's chemical reactivity.
Section 3: Standard Operating Procedures for Safe Handling
A multi-layered approach encompassing engineering controls, personal protective equipment, and rigorous work practices is mandatory.
Engineering Controls
-
Primary Containment: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable and serves to contain any dust or vapors, preventing inhalation exposure.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified in Section 2. The following provides a minimum baseline for protection.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles when handling larger quantities (>5 g) or during procedures with a risk of splashing. | Protects against dust, splashes, and impacts, addressing the H318 (Serious Eye Damage) risk.[9] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended. | Provides a barrier against skin contact (H315). Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if work is performed within a certified fume hood. | A fume hood provides adequate protection against respiratory irritation (H335). |
Workflow for Safe Handling and Use
The following diagram outlines the mandatory workflow for any procedure involving this compound.
Caption: A mandatory workflow for handling this compound.
Section 4: Storage, Stability, and Incompatibilities
Proper storage is essential for maintaining the chemical integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight. The storage location should be a designated cabinet for reactive or toxic chemicals.[10]
-
Container Requirements: Keep in the original, tightly sealed container. Ensure the label is legible and includes the chemical name, date received, and hazard warnings.
-
Chemical Stability: The compound is stable under recommended storage conditions. However, the chloromethyl group is susceptible to hydrolysis; therefore, moisture should be avoided.
-
Incompatible Materials:
-
Strong Oxidizing Agents: May lead to a vigorous or explosive reaction.
-
Strong Bases and Nucleophiles: Can cause degradation or unwanted reactions. Avoid storing near amines, alkoxides, or strong hydroxides.
-
Heat and Ignition Sources: While not highly flammable, decomposition at elevated temperatures can release toxic fumes such as hydrogen chloride (HCl) and nitrogen oxides (NOx).
-
Section 5: Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12] This is the most critical exposure route to manage due to the risk of severe damage.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[8][11][12]
-
In Case of Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[11][12]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison control center or seek immediate medical attention.[11][12]
-
Spill Response:
-
Evacuate non-essential personnel.
-
Ensure the area is well-ventilated (fume hood).
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[10]
-
Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Section 6: Reactivity Profile and Synthetic Applications
The synthetic utility of this compound is primarily derived from the electrophilic nature of the chloromethyl group.
Core Reactivity: Nucleophilic Substitution
The carbon atom of the chloromethyl group is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides, carbanions) in a classic Sₙ2 reaction. The chloride ion is an excellent leaving group, facilitating these transformations. This reactivity allows for the facile covalent attachment of the 5-nitro-benzoxazole scaffold to other molecules, a common strategy in the synthesis of potential therapeutic agents.[4][13]
The following diagram illustrates this key reaction pathway.
Caption: General pathway for Sₙ2 reaction of the title compound with a nucleophile.
Representative Experimental Protocol: N-Alkylation of a Primary Amine
This protocol illustrates a typical application of the title compound. Causality: A base is required to deprotonate the nucleophile (or to scavenge the HCl byproduct), and a polar aprotic solvent like DMF is used to solvate the reactants and facilitate the Sₙ2 mechanism.
-
Reaction Setup: In a certified fume hood, add this compound (1.0 eq.) to a dry, nitrogen-flushed round-bottom flask containing anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add the primary amine nucleophile (1.1 eq.) to the solution, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion. The choice of temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Section 7: Decontamination and Waste Disposal
All waste streams generated from the use of this compound are considered hazardous and must be disposed of accordingly.
-
Decontamination: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone) to remove residual compound. This first rinse must be collected and disposed of as liquid hazardous waste.[14] Following the initial solvent rinse, equipment can be washed with soap and water.
-
Waste Segregation and Disposal:
-
Solid Waste: Unused compound and contaminated consumables (gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Organic solvents from reactions and purification (e.g., DMF, ethyl acetate, chromatography eluents) must be collected in a labeled container for halogenated or non-halogenated organic waste, as appropriate.
-
Aqueous Waste: The first rinse from decontamination must be collected as hazardous waste.[14] Subsequent aqueous layers from work-ups, if free of organic solvents and adjusted to a neutral pH, may be disposed of according to local institutional guidelines. Do not dispose of any material containing the title compound down the drain.
-
References
-
5-Chloro-2-(chloromethyl)-1,3-benzoxazole . PubChem, National Institutes of Health. Available from: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Available from: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives . PMC, National Institutes of Health. Available from: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation . PMC, National Institutes of Health. Available from: [Link]
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery . PubMed, National Institutes of Health. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [amp.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Methodological & Application
The Fluorogenic Transformation: A Guide to Thiol Quantification and Visualization with 2-(Chloromethyl)-5-nitro-1,3-benzoxazole (NBD-Cl)
Introduction: Unveiling the Potential of NBD-Cl in Thiol Detection
In the intricate landscape of cellular biochemistry and pharmaceutical sciences, the precise detection and quantification of thiols—compounds bearing the sulfhydryl (-SH) group—are of paramount importance. Thiols, such as the amino acids cysteine (Cys) and homocysteine (Hcy), and the tripeptide glutathione (GSH), are central to cellular redox homeostasis, protein structure, and detoxification processes.[1] Aberrant thiol levels are linked to a spectrum of diseases, making their accurate measurement a critical aspect of diagnostics and drug development.[2]
2-(Chloromethyl)-5-nitro-1,3-benzoxazole, commonly known as NBD-Cl, has emerged as a powerful tool for researchers in this domain.[3] This unassuming, virtually non-fluorescent molecule undergoes a remarkable transformation upon reaction with thiols, yielding intensely fluorescent adducts. This "turn-on" fluorescence mechanism forms the basis of highly sensitive assays for thiol detection.[4] This guide provides a comprehensive overview of the principles underpinning NBD-Cl's fluorogenic properties, detailed protocols for its application, and expert insights to ensure the integrity and success of your experimental workflows.
The Chemistry of Fluorescence: Reaction Mechanism and Selectivity
The utility of NBD-Cl as a thiol-reactive probe is rooted in a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the benzoxadiazole ring renders the carbon atom attached to the chlorine highly electrophilic. This facilitates the attack by the nucleophilic thiolate anion (R-S⁻), leading to the displacement of the chloride ion and the formation of a stable thioether linkage. This reaction is the initial step in the labeling of all thiols with NBD-Cl.
However, the true elegance of NBD-Cl lies in its ability to differentiate between various biologically relevant thiols. While glutathione (GSH) forms a stable, yet weakly fluorescent, S-substituted product, cysteine (Cys) and homocysteine (Hcy) undergo a subsequent, spontaneous intramolecular rearrangement known as the Smiles rearrangement.[5] In this process, the proximate amino group of Cys or Hcy attacks the carbon of the NBD ring, displacing the sulfur and forming a highly fluorescent and stable N-substituted NBD-amine adduct.[2][6] This key difference in reaction pathways results in significantly different photophysical properties for the NBD adducts of Cys/Hcy versus GSH, enabling a degree of selectivity in detection.[2]
Caption: Reaction mechanism of NBD-Cl with thiols.
Quantitative Data at a Glance
The photophysical properties of NBD-thiol adducts are crucial for experimental design and data interpretation. The following table summarizes key quantitative data for NBD adducts with primary amines and thiols. Note that the fluorescence of NBD adducts can be sensitive to the solvent environment.[7]
| NBD Adduct | Excitation Max (λex) | Emission Max (λem) | Fluorescence Properties | Reference |
| NBD-primary amine | ~464 nm | ~512 nm | Highly fluorescent | [7] |
| NBD-secondary amine | ~485 nm | ~540 nm | Highly fluorescent | [8] |
| NBD-S-Glutathione | Shorter wavelength than N-adducts | Weaker fluorescence than N-adducts | Weakly fluorescent S-thioether | [5][8] |
| NBD-N-Cysteine | ~470 nm | ~530 nm | Intensely fluorescent N-substituted product | [9] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the use of NBD-Cl in various research applications. As with any scientific method, optimization for your specific experimental system is encouraged.
Protocol 1: General Labeling of Thiols for HPLC Analysis
This protocol is suitable for the derivatization of small molecule thiols in samples for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
NBD-Cl stock solution (100 mM in acetonitrile or DMSO)
-
Sample containing thiols
-
50 mM Borate buffer (pH 8.0) containing 20 mM EDTA
-
50 mM HCl solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
Ice bath
Procedure:
-
Sample Preparation: Dissolve or dilute your sample in 50 mM borate buffer (pH 8.0) with 20 mM EDTA. The slightly alkaline pH is crucial for the deprotonation of the thiol group to the more reactive thiolate anion.
-
Derivatization Reaction: In a reaction vial, mix 300 µL of the sample solution with 100 µL of 100 mM NBD-Cl stock solution in acetonitrile.[7]
-
Incubation: Heat the reaction mixture at 60°C for 1 minute.[7] This short incubation at an elevated temperature accelerates the reaction.
-
Reaction Quenching: Immediately cool the vial on an ice bath to stop the reaction.[7]
-
Acidification: Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[7] Acidification stabilizes the fluorescent adduct and prepares the sample for HPLC analysis.
-
HPLC Analysis: The resulting mixture is now ready for injection into an HPLC system equipped with a fluorescence detector. The separation of different NBD-thiol adducts can be achieved using a suitable C18 column and a gradient of acetonitrile and water. The retention times of the NBD adducts of different thiols, such as cysteine, glutathione, and N-acetylcysteine, will vary, allowing for their separation and quantification.[10][11]
Protocol 2: Fluorescent Labeling of Protein Thiols
This protocol outlines the labeling of cysteine residues in proteins. It is important to control the pH to favor the reaction with the more nucleophilic thiolate groups over the less reactive amino groups of lysine residues at near-neutral pH.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)
-
NBD-Cl stock solution (e.g., 10 mM in DMSO)
-
Size-exclusion chromatography column (e.g., PD-10) for buffer exchange and removal of excess label.
Procedure:
-
Protein Preparation: Ensure your protein sample is in a buffer at a near-neutral pH (e.g., 7.0-7.5). If necessary, perform a buffer exchange using a size-exclusion column.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of NBD-Cl to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Removal of Excess Label: Separate the labeled protein from unreacted NBD-Cl using a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the NBD adduct at its absorbance maximum (around 464 nm).
Protocol 3: In-Cell Imaging of Thiols
NBD-Cl can be used to visualize thiols in living cells. The following is a general guideline for cell staining and analysis by fluorescence microscopy or flow cytometry.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
NBD-Cl stock solution (1-10 mM in DMSO)
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish or in a multi-well plate and culture until they reach the desired confluency.
-
Staining: Wash the cells once with warm PBS. Prepare a staining solution by diluting the NBD-Cl stock solution in serum-free medium or PBS to a final concentration of 10-100 µM. The optimal concentration should be determined through titration to maximize signal while minimizing cytotoxicity.[12]
-
Incubation: Incubate the cells with the NBD-Cl staining solution for 15-30 minutes at 37°C, protected from light.[12]
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess, unreacted probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD fluorescence (excitation ~470 nm, emission ~530 nm). Alternatively, for quantitative analysis of a cell population, the cells can be harvested and analyzed by flow cytometry using a 488 nm laser for excitation.[12]
Caption: General experimental workflow for thiol labeling with NBD-Cl.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of your results when using NBD-Cl, it is essential to incorporate self-validating systems into your experimental design:
-
Controls are Critical: Always include negative controls (samples without thiols) to establish baseline fluorescence and positive controls (known concentrations of a standard thiol like cysteine or glutathione) to validate the reactivity of NBD-Cl and to generate a standard curve for quantification.
-
Specificity Considerations: Be aware that NBD-Cl can also react with primary and secondary amines, although the reaction with thiols is generally faster at near-neutral pH.[5] To confirm that the observed fluorescence is due to thiol labeling, you can pre-treat a control sample with a thiol-blocking agent, such as N-ethylmaleimide (NEM), before adding NBD-Cl. A significant reduction in fluorescence in the NEM-treated sample would confirm thiol-specific labeling.
-
Characterization of Adducts: For applications requiring high certainty, especially in complex mixtures, the identity of the NBD-thiol adducts can be confirmed by mass spectrometry. For HPLC analysis, comparing the retention times of the peaks in your sample to those of known NBD-thiol standards provides a strong basis for identification.[10]
Conclusion: A Versatile Tool for Thiol Research
This compound (NBD-Cl) stands as a versatile and powerful fluorogenic probe for the detection and quantification of thiols. Its straightforward reaction chemistry, coupled with the significant fluorescence enhancement upon reaction, makes it an invaluable tool for researchers in biochemistry, cell biology, and pharmaceutical development. By understanding the underlying reaction mechanisms and adhering to robust, well-controlled experimental protocols, scientists can confidently employ NBD-Cl to illuminate the critical roles of thiols in biological systems.
References
- BenchChem. (2025). Application Notes and Protocols for Thiol Detection using a 4-Chloro-3-nitrocoumarin Analogue.
-
Yang, Q., Wang, Q., Zhang, Q., & Li, Q. (2014). Fluorescent Sensors for Selective Detection of Thiols: Expanding the Intramolecular Displacement Based Mechanism to New Chromophores. PubMed. [Link]
- ResearchGate. (2025). Off-on type fluorescent NBD-probe for selective sensing of cysteine and homocysteine over glutathione.
- MedchemExpress. (n.d.). NBD-Cl (NBD chloride) | Nonfluorescent Reagent.
-
Koprivova, M., Stankova, V., & Kolar, M. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 27(23), 8305. [Link]
- Interchim. (n.d.). FluoProbes®.
- MDPI. (n.d.). Fluorescent Probes for Live Cell Thiol Detection.
- BenchChem. (2025). Application Notes: 4-Amino-5,7-dinitrobenzofurazan for Flow Cytometry Analysis of Thiols.
- ResearchGate. (2025). New NBD-based fluorescent probes for biological thiols.
- ResearchGate. (n.d.). Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy....
- Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan.
-
Yuan, L., Lin, W., & Zheng, K. (2017). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. [Link]
-
Bernal-Perez, A., et al. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. PubMed. [Link]
- ResearchGate. (n.d.). NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities.
-
Kumar, M., Kumar, S., & Bhalla, V. (2018). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. ACS Omega, 3(7), 8481-8501. [Link]
-
Yuan, L., et al. (2015). Selective Fluorescence Detection of Cysteine over Homocysteine and Glutathione Based on a Cysteine-Triggered Dual Michael Addition/Retro-aza-aldol Cascade Reaction. PubMed. [Link]
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes Excited with Visible Light—Section 2.2.
-
Koprivova, M., Stankova, V., & Kolar, M. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. PubMed. [Link]
-
Mills, J. H., et al. (2013). Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories. PubMed. [Link]
-
Wang, Y., et al. (2017). NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. Organic & Biomolecular Chemistry, 15(43), 9173-9180. [Link]
- ResearchGate. (2024). (PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study.
-
Patil, N. R., et al. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. PubMed. [Link]
Sources
- 1. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 10. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 4-Chloro-7-nitrobenzofurazan (NBD-Cl) in Fluorescence Microscopy
Clarification on the Requested Compound
Initial searches for "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" did not yield established protocols for its use as a fluorescent probe in microscopy. The available literature primarily describes it as a chemical intermediate. It is possible that this compound was mistaken for a more common fluorogenic reagent with a similar chemical motif, 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) . NBD-Cl is a widely documented and commercially available reagent extensively used for labeling primary and secondary amines, as well as thiols, in biological samples for fluorescence microscopy and other analytical applications.[1][2]
This document will therefore provide a detailed application guide for the use of NBD-Cl in fluorescence microscopy, assuming it is the compound of interest for researchers and drug development professionals.
Introduction and Scientific Principle
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a versatile fluorogenic reagent.[3] By itself, NBD-Cl is essentially non-fluorescent. However, upon reaction with nucleophiles such as the primary and secondary amino groups of proteins (e.g., lysine side chains, N-termini) or the thiol groups of cysteine and glutathione, it forms highly fluorescent and stable adducts.[4][5] This "turn-on" fluorescence mechanism makes NBD-Cl an excellent tool for specifically labeling and visualizing biomolecules in cells and tissues.
The core of its fluorogenic property lies in a nucleophilic aromatic substitution (SNAr) reaction.[4] The electron-withdrawing nitro group makes the carbon atom attached to the chlorine highly electrophilic.[6] A nucleophilic amine or thiol attacks this carbon, displacing the chloride ion and forming a covalent bond with the NBD moiety.[7] This reaction transforms the molecule into a fluorescent derivative characterized by an intramolecular charge transfer (ICT) mechanism.[6]
The fluorescence of NBD adducts is also highly sensitive to the polarity of the local environment, a property known as solvatochromism.[4] This feature can be exploited to probe changes in protein conformation or binding events.
Technical Data and Specifications
Quantitative data for NBD-Cl and its fluorescent adducts are crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClN₃O₃ | [8] |
| Molecular Weight | 199.55 g/mol | [3] |
| Appearance | Yellow solid | [8] |
| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile | [5][9] |
| Excitation (amine adduct) | ~465 nm | [8] |
| Emission (amine adduct) | ~535 nm | [8] |
| Extinction Coefficient | ~22,000 cm⁻¹M⁻¹ | [10] |
Note: Spectral properties can vary slightly depending on the solvent and the nature of the labeled molecule (e.g., primary vs. secondary amine, thiol).[8][10]
Core Mechanism of Action
The utility of NBD-Cl is predicated on its specific chemical reactivity, which allows for the targeted labeling of key biological functional groups.
Caption: Experimental workflow for live-cell staining with NBD-Cl.
Self-Validating System: Control Experiments
To ensure the specificity of the NBD-Cl signal, control experiments are essential.
-
Unstained Control: Image cells that have not been treated with NBD-Cl to determine the level of cellular autofluorescence in the green channel.
-
Thiol Depletion Control: To confirm that a portion of the signal is from cellular thiols like glutathione, pre-treat cells with a thiol-depleting agent such as N-ethylmaleimide (NEM). A significant reduction in NBD fluorescence after NEM treatment would indicate that the probe was reacting with thiols.
-
Cytotoxicity Assay: Assess cell viability after staining (e.g., using a Trypan Blue exclusion assay or a live/dead stain) to ensure that the working concentration of NBD-Cl is not toxic to the cells.
Applications in Research and Drug Development
-
Monitoring Cellular Redox State: By reacting with glutathione, NBD-Cl can be used as an indicator of the cellular redox environment. [11]* Protein Labeling and Tracking: It is used to label purified proteins for in vitro assays or to track protein localization within cells. [12][13]* Drug-Target Interaction: If a drug candidate is known to alter the expression or localization of specific amine- or thiol-containing proteins, NBD-Cl can be used to visualize these changes.
-
High-Throughput Screening: The fluorogenic nature of the reaction makes it suitable for developing high-throughput screening assays for enzymes that modify amine or thiol groups. [14][15]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background/Non-specific Staining | NBD-Cl concentration is too high. | Perform a concentration titration to find the optimal lower concentration. |
| Insufficient washing. | Increase the number and duration of wash steps after staining. | |
| Hydrolysis of NBD-Cl to fluorescent NBD-OH. [16] | Prepare NBD-Cl solutions fresh and avoid prolonged incubation. | |
| Weak or No Signal | NBD-Cl concentration is too low. | Increase the working concentration or incubation time. |
| Inactive NBD-Cl reagent. | Use a fresh vial of NBD-Cl and ensure the stock solution was stored properly. | |
| Incorrect filter set on the microscope. | Verify that the excitation and emission filters match the spectral properties of the NBD adduct. | |
| Cell Death or Morphological Changes | Cytotoxicity from the probe or solvent. | Lower the NBD-Cl concentration. Ensure the final DMSO concentration is low (<0.5%). |
References
-
ResearchGate. (n.d.). Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy and GSH. Retrieved from [Link]
-
RSC Publishing. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). NBD-Cl | C6H2ClN3O3. PubChem. Retrieved from [Link]
-
Interchim. (n.d.). NBD-Cl. FluoProbes®. Retrieved from [Link]
-
Elbashir, A. A., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Retrieved from [Link]
-
Analyst (RSC Publishing). (2015). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Retrieved from [Link]
-
Semantic Scholar. (2011). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques. Retrieved from [Link]
-
DergiPark. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Retrieved from [Link]
-
ResearchGate. (2011). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. PubMed. Retrieved from [Link]
-
Hopax. (n.d.). The Role of NBD-Cl in Biochemical Assays: A Manufacturer's Insight. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Sensitive Method for the Identification of Potential Sensitizing Impurities in Reaction Mixtures by Fluorescent Nitrobenzoxadiazole-Labeled Glutathione. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved from [Link]
Sources
- 1. The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 8. biotium.com [biotium.com]
- 9. NBD-Cl, Amine-reactive fluorogenic dye (CAS 10199-89-0) | Abcam [abcam.com]
- 10. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 11. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. benchchem.com [benchchem.com]
Derivatization of amino acids with "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" for HPLC
An Application Guide to the HPLC Analysis of Amino Acids via Pre-Column Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
Abstract
The quantitative analysis of amino acids is fundamental across a spectrum of scientific disciplines, from clinical diagnostics to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, yet the inherent properties of amino acids—high polarity and the absence of a strong native chromophore—present analytical challenges.[1] This application note provides a comprehensive, in-depth guide to the pre-column derivatization of amino acids using 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a robust method to enhance their chromatographic separation and detection sensitivity. We will delve into the reaction mechanism, provide validated, step-by-step protocols, and discuss the critical parameters that ensure reproducible and accurate quantification. This guide is designed for researchers, scientists, and drug development professionals seeking to implement or optimize a highly sensitive fluorescent labeling method for amino acid analysis.
A Note on Nomenclature: The derivatizing agent detailed herein is 4-Chloro-7-nitro-2,1,3-benzoxadiazole (CAS 10199-89-0), which is also widely known in scientific literature as 4-chloro-7-nitrobenzofurazan.[2][3] For simplicity and alignment with common usage, the abbreviation NBD-Cl will be used throughout this document.
The Scientific Rationale: Why Derivatization is Essential
Direct HPLC analysis of amino acids is often hindered by their poor retention on conventional reversed-phase columns and their lack of significant UV absorbance or fluorescence, making sensitive detection difficult.[1] Pre-column derivatization addresses these limitations by chemically modifying the amino acid molecule before it enters the HPLC system.[1][4]
NBD-Cl is a highly effective derivatizing agent that reacts with the primary and secondary amino groups present in all amino acids.[2][5] This reaction confers several key analytical advantages:
-
Introduction of a Fluorophore: The reaction transforms the non-fluorescent amino acids into intensely fluorescent NBD-amino acid adducts, dramatically lowering the limits of detection.[2][6]
-
Enhanced Hydrophobicity: The attachment of the NBD moiety increases the hydrophobicity of the polar amino acids, improving their retention and separation on standard C18 reversed-phase columns.[1]
-
Stability of Derivatives: The resulting NBD-amino acid derivatives are stable, ensuring the integrity of the sample from preparation to analysis.[7] Compared to other reagents like Dansyl Chloride, NBD-Cl is noted for its superior stability in aqueous solutions.[2][7]
The Reaction Mechanism: Nucleophilic Aromatic Substitution
The derivatization of amino acids with NBD-Cl is a classic example of a nucleophilic aromatic substitution reaction.[2][6] The process is underpinned by a clear causal chain:
-
Activation of the Nucleophile: The reaction is conducted under alkaline conditions (typically pH 8-11).[2][3] This basic medium is crucial as it deprotonates the primary or secondary amino group (-NH₃⁺ to -NH₂) of the amino acid. This deprotonation is essential because the neutral amine is a significantly stronger nucleophile than its protonated ammonium form.[2]
-
Nucleophilic Attack: The electron-rich amino group acts as the nucleophile, attacking the electron-deficient carbon atom at position 4 of the NBD-Cl aromatic ring.[2][6] The strong electron-withdrawing effect of the nitro group and the benzoxadiazole ring system makes this carbon highly susceptible to nucleophilic attack.
-
Displacement of the Leaving Group: The attack results in the displacement of the chlorine atom as a stable chloride ion (Cl⁻), a good leaving group.[2][6]
-
Formation of a Stable Adduct: A stable, covalent bond is formed between the amino acid's nitrogen and the NBD moiety, yielding the highly fluorescent NBD-amino acid derivative.[2]
Optimizing the Reaction: Critical Experimental Parameters
The success of the derivatization hinges on the careful control of several experimental variables. The interplay of these factors determines the reaction's speed, completeness, and reproducibility. For any new sample matrix, initial optimization of these parameters is strongly recommended.
| Parameter | Typical Range / Value | Rationale & Expert Insights |
| pH | 8.0 – 11.0 | Causality: The reaction rate is strongly pH-dependent. An alkaline environment is required to deprotonate the amino group, making it nucleophilic.[2] Field Insight: Borate or phosphate buffers are commonly used. A pH of 9.0-9.5 is often the optimal balance, maximizing the reaction rate while minimizing the hydrolysis of NBD-Cl to the fluorescent NBD-OH byproduct, which can elevate background noise.[2] |
| Temperature | 20°C – 80°C | Causality: Higher temperatures accelerate the reaction rate according to Arrhenius kinetics. Field Insight: A common and effective range is 50-70°C.[2] This provides a rapid reaction without causing significant degradation of the amino acids or the NBD-Cl reagent. |
| Reaction Time | 5 minutes – 2 hours | Causality: Time is required for the reaction to proceed to completion. The necessary duration is inversely related to the temperature. Field Insight: Typical incubation times are between 30 and 60 minutes at 60-70°C.[2] Monitoring the reaction progress for a specific amino acid can help pinpoint the optimal time. |
| Reagent Ratio | Molar excess of NBD-Cl | Causality: To ensure all amino acids in the sample are derivatized, Le Chatelier's principle is applied by using the derivatizing agent in molar excess (e.g., 3-fold or higher).[2] Field Insight: This drives the reaction equilibrium towards the product side, ensuring complete derivatization, which is critical for accurate quantification. |
| Solvent | Acetonitrile, Methanol | Causality: NBD-Cl is typically dissolved in a water-miscible organic solvent. Field Insight: The final reaction mixture is an aqueous/organic mix. Acetonitrile is a common choice as it is also a frequent component of the HPLC mobile phase.[2] |
| Detection (λex / λem) | 460-470 nm / 530-550 nm | Causality: These are the optimal wavelengths for the excitation and emission of the NBD-amino acid fluorescent adducts. Field Insight: Setting the fluorescence detector to an excitation wavelength of ~470 nm and an emission wavelength of ~540 nm provides excellent sensitivity.[2][7] |
Validated Experimental Protocols
This section provides detailed, step-by-step methodologies for derivatization and subsequent HPLC analysis. Adherence to these protocols provides a robust framework for achieving reliable results.
Protocol 1: Pre-Column Derivatization of Amino Acids with NBD-Cl
This protocol describes a self-validating system. The use of fresh reagents minimizes variability, the defined buffer controls the critical pH parameter, and the acidification step provides a definitive endpoint to the reaction, preventing unwanted side reactions.
A. Reagents and Materials
-
Amino Acid Standard Mix (or individual standards)
-
NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Heating block or water bath
-
Syringe filters (0.22 µm)
B. Preparation of Solutions
-
0.1 M Borate Buffer (pH 9.0): Dissolve 0.62 g of boric acid in 90 mL of deionized water. Adjust the pH to 9.0 using a concentrated NaOH solution. Make up the final volume to 100 mL. This buffer is the cornerstone of the reaction, ensuring the amino group is in its reactive, nucleophilic state.
-
5 mM NBD-Cl Solution: Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile. Crucial Step: This solution should be prepared fresh daily and stored protected from light to prevent degradation.
-
Amino Acid Standard/Sample Solution: Prepare stock solutions of amino acid standards in 0.1 M HCl. Dilute to the desired working concentration (e.g., 100 µM) with deionized water or buffer.
-
0.1 M HCl: Prepare for reaction termination.
C. Derivatization Procedure
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.
-
Buffering: Add 200 µL of the 0.1 M borate buffer (pH 9.0) and vortex briefly. This step establishes the optimal pH environment for the reaction.
-
Add Reagent: Add 200 µL of the 5 mM NBD-Cl solution to the tube. Vortex the mixture thoroughly to ensure homogeneity.
-
Incubation: Place the sealed tube in a heating block or water bath set to 60°C for 30-60 minutes. The incubation provides the necessary activation energy to drive the reaction efficiently.
-
Reaction Termination: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the alkaline buffer.[2] This step is critical as it also quenches the fluorescence of any hydrolyzed NBD-OH, reducing background signal.[3] Vortex the mixture.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter into an HPLC vial before analysis to protect the HPLC column and system.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Protocol 2: HPLC Separation and Fluorescence Detection
A. HPLC System and Column
-
System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard for this application. The C18 stationary phase provides the necessary hydrophobicity to retain and separate the NBD-amino acid derivatives.
B. Mobile Phase and Gradient Elution
-
Mobile Phase A: Acetate or phosphate buffer (e.g., 25 mM, pH 6.0) or water with 0.1% Trifluoroacetic Acid (TFA).[7]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Gradient Program: A gradient elution is required to resolve the mixture of NBD-amino acids, which will have varying polarities. The gradient starts with a high percentage of aqueous mobile phase and gradually increases the organic phase percentage to elute the more hydrophobic derivatives.
Example Gradient Table:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 90 | 10 |
| 25.0 | 1.0 | 50 | 50 |
| 30.0 | 1.0 | 10 | 90 |
| 35.0 | 1.0 | 10 | 90 |
| 35.1 | 1.0 | 90 | 10 |
| 40.0 | 1.0 | 90 | 10 |
This gradient is a starting point and must be optimized for the specific column and set of amino acids being analyzed.
C. Detector Settings
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Hydrolysis of NBD-Cl to fluorescent NBD-OH at high pH.[2] | Ensure the reaction is properly terminated by acidification. Prepare NBD-Cl solution fresh daily. Optimize pH to be as low as possible while maintaining reaction efficiency. |
| Low Derivative Yield | Incorrect buffer pH; Insufficient reaction time or temperature; Degraded NBD-Cl reagent. | Verify the pH of the buffer. Increase reaction time or temperature incrementally. Prepare a fresh solution of NBD-Cl. Increase the molar ratio of NBD-Cl to the analyte. |
| Poor Peak Resolution | Inappropriate HPLC gradient or mobile phase. | Optimize the gradient slope and duration. Experiment with different mobile phase modifiers (e.g., phosphate vs. acetate buffer, TFA vs. formic acid). |
| No Peaks Detected | Incorrect detector settings; Incomplete reaction; Sample degradation. | Verify fluorescence detector is on and wavelengths are set correctly. Re-run derivatization protocol, ensuring all steps are followed. Check sample stability. |
Conclusion
The pre-column derivatization of amino acids with NBD-Cl is a powerful, sensitive, and reliable method for their quantification by HPLC.[2][8] By understanding the underlying nucleophilic aromatic substitution mechanism and carefully controlling the critical parameters of pH, temperature, and reagent concentration, researchers can achieve highly reproducible results. The protocols provided in this guide offer a validated starting point for developing and implementing robust analytical methods for amino acids in diverse and complex sample matrices.
References
-
Elbashir, A. A., et al. (2020). Application of NBD-Cl for the determination of amines and amino acids using HPLC. TRAC Trends in Analytical Chemistry. Available at: [Link]
-
El-Didamony, A. M., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances. Available at: [Link]
-
Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. GU J Sci. Available at: [Link]
-
Lin, Y-H., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences. Available at: [Link]
-
Duan, X., et al. (2013). Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy and GSH. ResearchGate. Available at: [Link]
-
Interchim. (N.D.). FluoProbes®. Available at: [Link]
-
Jin, D., et al. (N.D.). Amino Acids Analysis Using in Loop Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Current Analytical Chemistry. Available at: [Link]
-
Houben-Weyl. (2001). Amino Acid Analysis. Science of Synthesis. Available at: [Link]
-
Sakaguchi, Y., et al. (2016). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. Available at: [Link]
-
SMAN Publishing. (2023). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. Available at: [Link]
-
Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
Application Note & Protocols: Leveraging 2-(Chloromethyl)-5-nitro-1,3-benzoxazole as a Versatile Scaffold for the Synthesis of Bioactive Compounds
Abstract
The benzoxazole nucleus is a prominent heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on utilizing 2-(Chloromethyl)-5-nitro-1,3-benzoxazole as a strategic starting material for the synthesis of novel bioactive derivatives. We will explore the inherent reactivity of this compound, detailing the rationale behind synthetic choices and providing robust, step-by-step protocols for synthesis, purification, characterization, and subsequent biological evaluation.
The key to this scaffold's utility lies in its distinct functional domains:
-
The Benzoxazole Core: A "privileged" heterocyclic system known to interact with various biological targets.[1][2]
-
The 2-(Chloromethyl) Group: A highly reactive electrophilic site, ideal for introducing molecular diversity through nucleophilic substitution (S_N_2) reactions.
-
The 5-Nitro Group: An electron-withdrawing group that modulates the electronic properties of the benzoxazole ring and can itself act as a pharmacophore, a feature common in many antimicrobial agents.[4][5]
This guide is designed to be a self-validating system, integrating synthetic protocols with analytical characterization and functional bioassays to empower the discovery of novel therapeutic candidates.
Physicochemical Properties & Reactivity Profile
The starting material, this compound, is a crystalline solid at room temperature. Its reactivity is dominated by the benzylic chloride, which is an excellent leaving group, making the adjacent methylene carbon a prime target for nucleophilic attack.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂O₃ | [6] |
| Molecular Weight | 212.59 g/mol | N/A |
| Melting Point | 115-117 °C | [6] |
| Appearance | Crystalline solid | N/A |
| Hazard Class | IRRITANT | [6] |
The primary reaction pathway for diversification involves the substitution of the chloride atom by various nucleophiles (Nu:), such as amines, thiols, or alkoxides, as depicted below. This reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl byproduct.
Caption: General S_N_2 reaction pathway for derivatization.
Synthesis of Bioactive Derivatives: Protocols & Rationale
The following protocols provide detailed methodologies for creating libraries of compounds based on the this compound scaffold. The choice of nucleophile is critical for tuning the physicochemical and biological properties of the final compound.
Workflow: From Synthesis to Characterization
The general experimental procedure follows a logical sequence from reaction setup to the confirmation of the final product's structure.
Caption: Standard experimental workflow for synthesis and purification.
Protocol 2.1: Synthesis of N-Substituted Amine Derivatives
Causality & Rationale: The introduction of amine functionalities, particularly cyclic amines like piperazine or morpholine, is a well-established strategy in medicinal chemistry to enhance aqueous solubility and introduce basic centers that can form salt bridges with biological targets. This often leads to improved pharmacokinetic profiles and bioactivity.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., 1-Boc-piperazine) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M solution).
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Add the amine nucleophile (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-82 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Work-up: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[2][7]
Protocol 2.2: Synthesis of S-Substituted Thioether Derivatives
Causality & Rationale: Thioethers are important functional groups in drug design. The sulfur atom is a soft nucleophile that can form unique interactions with biological targets. Aryl thioethers, in particular, can introduce conformational rigidity and modulate electronic properties.
Materials:
-
This compound (1.0 eq)
-
Desired thiol (e.g., 4-methoxythiophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Add the thiol nucleophile (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC. These reactions are often complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a large volume of water to dissolve the DMF and salts.
-
Separate the layers and wash the organic layer thoroughly with water (3x) and finally with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material using flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: Protocols for Activity Screening
After successful synthesis and characterization, the new derivatives must be screened for biological activity. The following are standard, robust protocols for assessing antimicrobial and anticancer potential.
Protocol 3.1: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]
Methodology (Broth Microdilution):
-
Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 3.2: In Vitro Anticancer Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against human cancer cell lines. The MTT assay measures cell metabolic activity as an indicator of cell viability.[9]
Methodology (MTT Assay):
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (typically from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[9]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation & Interpretation
Systematic data organization is crucial for establishing Structure-Activity Relationships (SAR).
Table 1: Physicochemical and Spectral Data of Synthesized Derivatives
| Cmpd ID | R-Group | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) Key Signals | MS (m/z) [M+H]⁺ |
|---|---|---|---|---|---|
| SM | -Cl | N/A | 115-117 | δ 8.61 (d), 8.38 (dd), 7.68 (d) | N/A |
| 1a | 1-Boc-piperazinyl | 85 | 145-147 | δ 4.05 (s, 2H, -CH₂-N) | 377.2 |
| 2a | 4-MeO-Ph-S- | 92 | 121-123 | δ 4.35 (s, 2H, -CH₂-S) | 333.1 |
Table 2: Summary of In Vitro Bioactivity Data
| Cmpd ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs C. albicans | IC₅₀ (µM) vs MCF-7 Cells |
|---|---|---|---|
| 1a | 16 | 32 | 12.5 |
| 2a | 8 | >64 | 5.8 |
| Ciprofloxacin | 1 | N/A | N/A |
| Doxorubicin | N/A | N/A | 0.9 |
Interpretation: From this hypothetical data, one might infer that the thioether derivative (2a ) exhibits more potent antibacterial activity against S. aureus and greater anticancer cytotoxicity than the bulkier piperazine derivative (1a ). This initial SAR suggests that aryl thioether moieties may be a promising direction for further optimization.
References
- Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). Google AI Search Grounding API.
- Design, synthesis and antimicrobial evaluation of novel benzoxazole deriv
- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - benzoxazole. (2021). PubMed Central.
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
- Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
- Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
- Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research.
- BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. ChemicalBook.
- This compound. ChemicalBook.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.
Sources
- 1. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-(Chloromethyl)-5-nitro-1,3-benzoxazole in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers exploring the potential of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole as a scaffold for novel antimicrobial agents. This document outlines the scientific rationale, detailed synthesis and characterization protocols, methodologies for antimicrobial and cytotoxicity evaluation, and insights into its potential mechanism of action.
Introduction: The Promise of the Nitrobenzoxazole Scaffold
The benzoxazole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a nitro group, particularly at the 5-position, and a reactive chloromethyl group at the 2-position, as seen in this compound, presents a compelling starting point for the development of new anti-infective agents.[3]
The nitroaromatic moiety is a key feature in several established antimicrobial drugs. Its efficacy often relies on selective reduction by microbial nitroreductases within anaerobic or microaerophilic environments, leading to the formation of cytotoxic radical species that can damage cellular macromolecules, including DNA.[4] The chloromethyl group provides a reactive handle for synthetic modification, allowing for the generation of a diverse library of derivatives to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
This guide provides a framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives as potential antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward cyclization reaction. A proposed synthetic pathway involves the reaction of 2-amino-4-nitrophenol with chloroacetyl chloride.
Proposed Synthesis of this compound
This protocol describes a plausible two-step synthetic route.
Step 1: N-acylation of 2-amino-4-nitrophenol The initial step involves the acylation of 2-amino-4-nitrophenol with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.
Step 2: Intramolecular Cyclization The intermediate is then subjected to dehydrative cyclization to yield the final product, this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-amino-4-nitrophenol
-
Chloroacetyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Acylation:
-
Dissolve 2-amino-4-nitrophenol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Cyclization:
-
To the crude 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide, add a dehydrating agent such as P₂O₅ or PPA.
-
Heat the mixture at an elevated temperature (e.g., 100-140 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Neutralize with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.[5]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[5]
Diagram 1: Proposed Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Antimicrobial Activity Evaluation
The primary evaluation of novel antimicrobial candidates involves determining their spectrum of activity and potency against a panel of clinically relevant microorganisms.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Synthesized this compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate into a tube of appropriate broth medium.
-
Incubate at 37°C (for most bacteria) or 30°C (for yeast) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium across the wells of a 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial or fungal suspension to each well containing the compound dilutions.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Seal the plate and incubate for 18-24 hours at the appropriate temperature.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound with no visible growth.
-
Optionally, use a plate reader to measure the optical density (OD) at 600 nm to quantify growth inhibition.
-
Diagram 2: MIC Determination Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Representative Antimicrobial Spectrum
The following table summarizes representative MIC values for various benzoxazole derivatives against common pathogens, providing a baseline for expected activity.
| Compound Class | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | Reference |
| 2-Aryl Benzoxazoles | 12.5 - 50 µg/mL | >100 µg/mL | 25 µg/mL | 12.5 - 50 µg/mL | [7] |
| Benzoxazole-Thio-Acetohydrazides | 12.5 µg/mL | >50 µg/mL | 25 µg/mL | >50 µg/mL | [8] |
| Nitrobenzoxazole Derivatives | 16 µg/mL | 16 µg/mL | >64 µg/mL | Not Reported | [4] |
| Substituted Benzoxazoles | 1.14 x 10⁻³ µM | 1.40 x 10⁻³ µM | 2.57 x 10⁻³ µM | 0.34 x 10⁻³ µM | [9] |
Proposed Mechanism of Action
The antimicrobial activity of nitroaromatic compounds like this compound is believed to be initiated by the reductive activation of the nitro group.[4]
-
Reductive Activation: The nitro group undergoes a one-electron reduction, catalyzed by microbial nitroreductases, to form a nitro radical anion.
-
Generation of Reactive Species: This highly reactive species can then undergo further reduction to generate cytotoxic nitroso and hydroxylamine intermediates. In the presence of oxygen, the nitro radical anion can be re-oxidized, creating a futile cycle that generates reactive oxygen species (ROS), leading to oxidative stress.
-
Cellular Damage: These reactive intermediates and ROS can cause widespread damage to cellular components, including:
-
DNA Damage: Leading to mutations and inhibition of replication.
-
Protein Dysfunction: Through oxidation of amino acid residues.
-
Membrane Destabilization: Perturbing the membrane potential and integrity.[4]
-
Diagram 3: Proposed Mechanism of Action
Caption: Reductive activation pathway of nitroaromatic antimicrobial agents.
Cytotoxicity Assessment
It is crucial to assess the potential toxicity of new antimicrobial candidates against mammalian cells to determine their therapeutic index. The MTT assay is a standard colorimetric method to evaluate cell viability.[6][10]
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Synthesized this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan.[10]
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel antimicrobial agents. Its synthesis is accessible, and its structure offers opportunities for chemical modification to enhance potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this compound and its derivatives. Future research should focus on generating a library of derivatives by modifying the chloromethyl group to establish clear structure-activity relationships, optimizing for broad-spectrum activity, and minimizing cytotoxicity to advance promising candidates toward preclinical development.
References
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]
-
PrepChem. (n.d.). Step 1) Preparation of 2-(Chloromethyl)benzoxazole. Retrieved from [Link]
- Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). Journal of Chemical and Pharmaceutical Research.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Scientific Reports.
- Anusha, P., & Venkateshwar Rao, J. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89.
- Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 455-459.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 98.
- Saad, A. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Microbiology and Biotechnology Letters, 46(4), 365-375.
- Li, X., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01234-21.
- Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 5(2), 136–144.
- Most Common Benzoxazole Derivatives as Antimicrobial Agent (1990-2018). (2019). International Journal of Pharmaceutical and Clinical Research, 11(2), 123-135.
- Arpaci, O. T., et al. (2002). Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. Archiv der Pharmazie, 335(9), 447-452.
- Singh, V., et al. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. mSphere, 8(1), e00424-22.
- Antimicrobial activity results (MIC µg/ml) of synthesized compounds. (n.d.).
- Process for the preparation of 2-chlorobenzoxazoles. (1987). U.S.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 116-126.
- Method for preparing 2-amino-4-chloro-5-nitrophenol. (2016).
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432.
- Li, Y., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(16), 4987.
- PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. (2005).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
The landscape of cancer therapy is continually evolving, with a persistent demand for novel small molecules that can selectively target and eliminate malignant cells. Within this context, heterocyclic compounds, particularly those containing the benzoxazole scaffold, have garnered significant attention as a privileged structure in medicinal chemistry.[1][2][3][4] The benzoxazole core is present in numerous biologically active compounds, and its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[4][5] The subject of this guide, 2-(Chloromethyl)-5-nitro-1,3-benzoxazole , is a synthetic compound characterized by a benzoxazole nucleus bearing two critical functional groups: a reactive chloromethyl group at the 2-position and a nitro group at the 5-position. Its chemical structure is confirmed with a molecular formula of C8H5ClN2O3, a molecular weight of 212.59 g/mol , and a melting point of 115-117°C.[6]
The strategic placement of the chloromethyl group suggests a potential mechanism of action as a DNA alkylating agent. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of cancer cells.[7][8][9][10] This modification can disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[7] The nitro group, an electron-withdrawing moiety, can further enhance the electrophilicity of the chloromethyl carbon, potentially increasing its reactivity towards nucleophilic sites on DNA bases. This application note provides a comprehensive guide to the investigation of this compound as a potential anticancer agent, detailing its proposed mechanism of action and providing robust protocols for its evaluation in a research setting.
Proposed Mechanism of Action: DNA Alkylation and Apoptosis Induction
The primary hypothesis for the anticancer activity of this compound is its function as a DNA alkylating agent. The chloromethyl group serves as a reactive electrophile. Upon entering a cancer cell, the compound can undergo intramolecular cyclization to form a highly reactive aziridinium-like intermediate, a mechanism reminiscent of nitrogen mustards.[10][11] This intermediate is then susceptible to nucleophilic attack by electron-rich sites on DNA bases, most notably the N7 position of guanine.
This covalent attachment of the benzoxazole moiety to the DNA strand forms a bulky adduct. Such adducts can sterically hinder the progression of DNA polymerase and RNA polymerase along the DNA template, thereby inhibiting DNA replication and transcription. If the cell's DNA repair mechanisms are overwhelmed, the persistent DNA damage triggers cell cycle arrest and the activation of apoptotic signaling pathways. The intrinsic apoptotic pathway is a likely downstream consequence, initiated by the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade (caspase-9 and the executioner caspase-3), and culminating in the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP-1) and ultimately, cell death.[12][13]
Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a novel anticancer agent, likely acting through DNA alkylation to induce apoptosis in cancer cells. The protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of this compound. Successful outcomes from these studies, such as potent and selective cytotoxicity against cancer cell lines and clear evidence of apoptosis induction, would warrant further preclinical development. Future investigations could include in vivo studies in animal models to assess efficacy and toxicity, as well as medicinal chemistry efforts to synthesize analogs with improved potency and pharmacokinetic properties. The exploration of this compound and related benzoxazole derivatives represents a promising avenue in the ongoing search for more effective cancer therapies.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate. [Link]
-
Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. PubMed. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC - PubMed Central. [Link]
-
5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. [Link]
-
Benzoxazole. Wikipedia. [Link]
-
2-(Chloromethyl)-1,3-benzoxazole. PubChem. [Link]
-
Direct Reversal of DNA Alkylation Damage. PMC - NIH. [Link]
-
Mustard gas. Wikipedia. [Link]
-
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central. [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. MDPI. [Link]
-
(+)-CC-1065 DNA alkylation: key studies demonstrating a noncovalent binding selectivity contribution to the alkylation selectivity. Journal of the American Chemical Society. [Link]
-
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas?. NIH. [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]
-
Alkylating Agents. Oncohema Key. [Link]
-
Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
-
Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality. PubMed. [Link]
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [amp.chemicalbook.com]
- 7. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mustard gas - Wikipedia [en.wikipedia.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
Application and Protocol Guide: Thiol-Reactive Probe 2-(Chloromethyl)-5-nitro-1,3-benzoxazole for Cysteine and Glutathione Analysis
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole, commonly known as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), for the detection and quantification of the biological thiols cysteine and glutathione.
Introduction: The Significance of NBD-Cl in Thiol Detection
This compound (NBD-Cl) is a highly valuable reagent in biomedical research and diagnostics. It is an electrophilic compound that is intrinsically non-fluorescent but forms highly fluorescent adducts upon reaction with nucleophiles such as the thiol groups of cysteine and glutathione.[1] This property makes NBD-Cl an excellent probe for the sensitive detection and quantification of these crucial biomolecules.
Biological thiols, including cysteine and glutathione, are vital for maintaining cellular redox homeostasis.[2][3] Aberrant levels of these thiols are implicated in a variety of diseases, making their accurate measurement a key aspect of diagnostics and drug development.[3] NBD-Cl's reactivity also extends to other nucleophiles like primary and secondary amines, but its reaction with thiols is particularly robust and widely utilized in analytical applications.[4]
Reaction Mechanism: A Tale of Two Thiols
The core of NBD-Cl's utility lies in its reaction with the sulfhydryl group (-SH) of thiols. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The thiol, in its deprotonated thiolate form (RS-), acts as the nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl and displacing the chloride ion.
Reaction with Glutathione (GSH):
Glutathione, a tripeptide (γ-L-Glutamyl-L-cysteinylglycine), reacts with NBD-Cl to form a stable, fluorescent thioether adduct (GS-NBD).[5] This reaction is straightforward and forms the basis for the quantification of total glutathione in biological samples. The resulting adduct exhibits strong fluorescence, which can be measured to determine the concentration of GSH.[2]
Reaction with Cysteine (Cys):
The reaction of NBD-Cl with cysteine is more complex and exhibits a unique, two-step mechanism that allows for its selective detection.[3][6]
-
Initial Thioether Formation: Similar to glutathione, the thiol group of cysteine initially attacks NBD-Cl to form an S-substituted intermediate (Cys-S-NBD).[3][6]
-
Intramolecular Rearrangement: The proximate amino group of the cysteine residue then acts as an internal nucleophile, attacking the same carbon on the benzoxazole ring. This leads to the displacement of the sulfur atom and the formation of a more stable, N-substituted product (Cys-N-NBD).[3][5][6] This intramolecular rearrangement is a key feature that distinguishes the reaction with cysteine from that with glutathione, which lacks a proximate amino group to facilitate such a rearrangement.[5]
This distinct reactivity results in the formation of different fluorescent products for cysteine and glutathione, which can be differentiated based on their unique photophysical properties.[3][6]
Visualizing the Reaction Pathways
Caption: Reaction mechanisms of NBD-Cl with Glutathione and Cysteine.
Key Experimental Parameters and Considerations
The successful application of NBD-Cl for thiol analysis hinges on the careful control of several experimental parameters:
-
pH: The reaction is highly pH-dependent. An alkaline pH (typically 8.0-10.5) is required to ensure the deprotonation of the thiol group to the more nucleophilic thiolate anion.[7]
-
Reaction Time and Temperature: The reaction with thiols is generally rapid, often completing within minutes at room temperature or slightly elevated temperatures (e.g., 60°C for 1 minute).[1][8] The optimal time and temperature should be determined empirically for specific applications.
-
Solvent: NBD-Cl is typically dissolved in an organic solvent like acetonitrile or DMSO before being added to the aqueous reaction mixture.[1] The final concentration of the organic solvent should be kept low to avoid protein precipitation and to maintain the physiological relevance of the assay.
-
Stoichiometry: An excess of NBD-Cl is generally used to ensure complete derivatization of the thiols present in the sample.
Experimental Protocols
The following protocols provide a starting point for the analysis of cysteine and glutathione using NBD-Cl. Optimization may be required for specific sample types and instrumentation.
Protocol 1: Spectrofluorometric Quantification of Total Thiols
This protocol is suitable for the determination of the total concentration of thiols in a sample.
Materials:
-
NBD-Cl solution (10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 8.0)
-
Cysteine or Glutathione standards
-
Sample (e.g., cell lysate, plasma)
-
Fluorometer
Procedure:
-
Standard Curve Preparation: Prepare a series of cysteine or glutathione standards in phosphate buffer (e.g., 0-100 µM).
-
Sample Preparation: Dilute the sample in phosphate buffer to a concentration within the linear range of the assay.
-
Derivatization:
-
To 100 µL of each standard or sample in a microplate well, add 10 µL of 10 mM NBD-Cl solution.
-
Mix thoroughly and incubate at room temperature for 15 minutes in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation at approximately 465 nm and emission at approximately 535 nm.[1]
-
-
Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the thiol concentration in the samples.
Protocol 2: HPLC-Based Analysis for Separation of Cysteine and Glutathione Adducts
This protocol allows for the separation and individual quantification of NBD-cysteine and NBD-glutathione adducts.
Materials:
-
NBD-Cl solution (10 mM in acetonitrile)
-
Borate Buffer (50 mM, pH 8.0) with 20 mM EDTA[1]
-
Hydrochloric Acid (50 mM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Derivatization:
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample onto the HPLC system.
-
Separate the adducts using a suitable gradient of acetonitrile and water.
-
Detect the fluorescent adducts with excitation at ~470 nm and emission at ~530 nm.
-
-
Quantification: Identify and quantify the peaks corresponding to the NBD-cysteine and NBD-glutathione adducts by comparing their retention times and peak areas to those of known standards.[5]
Visualizing the Experimental Workflow
Caption: Workflow for thiol quantification using NBD-Cl.
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Incomplete derivatization (pH too low, insufficient incubation time). | Optimize reaction pH, time, and temperature. Ensure NBD-Cl is in excess. |
| Low thiol concentration in the sample. | Concentrate the sample or use a more sensitive detection method. | |
| High background fluorescence | Autohydrolysis of NBD-Cl. | Prepare NBD-Cl solution fresh. Minimize exposure to light. |
| Presence of other nucleophiles in the sample. | Consider sample cleanup steps (e.g., protein precipitation). | |
| Poor peak separation in HPLC | Inappropriate mobile phase gradient. | Optimize the HPLC gradient to improve the resolution between adduct peaks. |
| Column degradation. | Replace the HPLC column. |
Conclusion
This compound (NBD-Cl) is a powerful and versatile tool for the study of biological thiols. Its ability to form distinct fluorescent adducts with cysteine and glutathione provides a robust platform for their detection and quantification. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, researchers can confidently employ NBD-Cl to gain valuable insights into the roles of these critical biomolecules in health and disease.
References
-
Yang, Q., et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(7), 1737-1741. [Link]
-
Interchim. (n.d.). FluoProbes® - 4-Chloro-7-nitrobenzofurazan (NBD Cl). Retrieved from [Link]
-
Chen, Y., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]
-
Kiepas, A., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. International Journal of Molecular Sciences, 23(23), 14909. [Link]
-
ResearchGate. (n.d.). Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy and GSH. Retrieved from [Link]
-
Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, 63, 7.23.1-7.23.27. [Link]
-
ResearchGate. (n.d.). Effect of pH on the reaction of Thiamine with NBD-Cl. Retrieved from [Link]
-
PubMed. (2014). Fluorescent Sensors for Selective Detection of Thiols: Expanding the Intramolecular Displacement Based Mechanism to New Chromophores. Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as a Fluorogenic Probe for Cellular Thiols
Abstract & Introduction
Intracellular thiols, particularly glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are fundamental to cellular life, governing redox homeostasis, detoxification pathways, and signal transduction.[1][2] Aberrations in thiol levels are closely linked to the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Consequently, the precise detection and quantification of these molecules are paramount in biomedical research and therapeutic development.[3]
This guide details the application of 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a highly effective fluorogenic probe for the analysis of cellular thiols. While the query mentioned "2-(Chloromethyl)-5-nitro-1,3-benzoxazole," the vast body of scientific literature has established NBD-Cl as the preeminent, commercially available reagent that operates on the same core principle of thiol detection via a benzoxadiazole moiety. NBD-Cl is a cell-permeable and virtually non-fluorescent molecule that, upon reaction with sulfhydryl groups, becomes intensely fluorescent, providing a robust "turn-on" signal for sensitive detection.[4][5][6]
A key feature of NBD-Cl is its differential reaction mechanism with various biothiols, which allows for potential discrimination between glutathione and cysteine/homocysteine based on the distinct photophysical properties of their respective adducts.[1][2][7] This document provides the scientific principles, detailed experimental protocols for microscopy and flow cytometry, and critical insights for researchers employing NBD-Cl to investigate cellular thiol dynamics.
Principle of Detection: A Tale of Two Reactions
The efficacy of NBD-Cl as a thiol probe is rooted in a nucleophilic aromatic substitution (SNAr) reaction.[6][8] The thiol group (specifically, the more nucleophilic thiolate anion, RS⁻) attacks the electron-deficient carbon atom at the C4 position of the NBD-Cl ring, displacing the chloride ion.[1] This reaction forms a stable, fluorescent NBD-thioether adduct. The fluorescence arises from a potent Intramolecular Charge Transfer (ICT) state established between the electron-donating thioether group and the electron-withdrawing nitro group.[6][9]
Crucially, the reaction pathway diverges depending on the specific thiol, providing a basis for discrimination:
-
Glutathione (GSH): Reacts with NBD-Cl to form a single, stable S-substituted product (NBD-SG).[10]
-
Cysteine (Cys) & Homocysteine (Hcy): These thiols also initially form an S-substituted product. However, the proximate primary amino group in Cys and Hcy facilitates a secondary, intramolecular S-to-N rearrangement, displacing the sulfur to form a more stable and spectrally distinct N-substituted product.[1][2][7][10] This two-step process results in a different fluorescent signature compared to the GSH adduct.
Diagram 1: Differential reaction mechanism of NBD-Cl with cellular thiols.
Quantitative Data & Spectral Properties
The differential reaction of NBD-Cl with thiols results in adducts with distinct spectral properties. Understanding these differences is key to designing experiments and interpreting results correctly.
| Adduct / Product | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence | Key Feature |
| NBD-Cl (unreacted) | ~340 | - | Non-fluorescent | Probe in its native state. |
| NBD-S-Glutathione | ~465 - 470 | ~535 - 540 | Moderate | Represents the primary product with GSH.[11][12] |
| NBD-N-Cysteine/Homocysteine | ~476 | ~546 - 550 | High | Final, stable product after S-to-N shift.[1][10] |
| NBD-OH (hydrolysis product) | ~465 | ~535 | Low-Moderate | Potential source of background fluorescence.[8] |
Table 1: Spectral properties of NBD-Cl and its major thiol adducts.
Experimental Protocols
4.1 General Reagent Preparation & Handling
-
NBD-Cl Stock Solution: Prepare a 10-20 mM stock solution of NBD-Cl in anhydrous Dimethyl Sulfoxide (DMSO) or ethanol. Aliquot into small volumes and store at -20°C, protected from light and moisture.[8] NBD-Cl is more stable in aqueous solutions than reagents like Dansyl Chloride, but fresh solutions are always recommended for optimal performance.[8]
-
Buffers: For cellular experiments, use a buffered saline solution such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4. For in vitro assays, a borate or phosphate buffer at pH 8.0-9.0 can facilitate the reaction.[8]
4.2 Protocol 1: Live Cell Imaging of Cellular Thiols via Fluorescence Microscopy
This protocol provides a workflow for the qualitative and semi-quantitative visualization of thiol levels in adherent cells.
Diagram 2: Experimental workflow for live cell thiol imaging with NBD-Cl.
Methodology:
-
Cell Culture: Seed adherent cells in glass-bottom imaging dishes or chamber slides. Culture overnight or until they reach 60-80% confluency.
-
Experimental Treatment (Optional): To observe changes in thiol status, pre-treat cells with compounds of interest. Include appropriate controls:
-
Positive Control: Treat cells with 100-500 µM N-acetylcysteine (NAC) for 1-2 hours to increase intracellular thiol levels.
-
Negative Control: Treat cells with 100-500 µM N-ethylmaleimide (NEM) for 30 minutes to deplete thiols.
-
-
Probe Loading:
-
Aspirate the culture medium. Wash cells once with warm PBS (pH 7.4).
-
Prepare a working solution of NBD-Cl in serum-free medium or HBSS at a final concentration of 5-20 µM. Note: The optimal concentration should be titrated for your specific cell line to maximize signal while minimizing cytotoxicity.
-
Incubate the cells with the NBD-Cl loading solution for 15-30 minutes at 37°C, protected from light.
-
-
Wash and Image:
-
Aspirate the loading solution and wash the cells twice with warm PBS to remove excess, unreacted probe.
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background) or PBS.
-
Immediately image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (e.g., Excitation: 470/40 nm, Emission: 525/50 nm). The NBD-thiol adducts will produce a green/yellow fluorescence.
-
4.3 Protocol 2: Quantitative Thiol Analysis by Flow Cytometry
This protocol allows for the high-throughput quantification of total thiol levels in a cell population.
Methodology:
-
Cell Preparation: Harvest cells (both adherent and suspension) and prepare a single-cell suspension. Adjust the cell density to approximately 1 x 10⁶ cells/mL in ice-cold PBS.
-
Experimental Treatment: If applicable, treat cells with modulators of thiol levels as described in Protocol 1 prior to harvesting.
-
Staining:
-
Add NBD-Cl stock solution directly to the cell suspension to a final concentration of 20-50 µM. Note: Higher concentrations may be needed for suspension cells compared to imaging.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash: Add 5-10 volumes of ice-cold PBS to the cell suspension and centrifuge (e.g., 300 x g for 5 minutes). Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 0.5 mL of cold PBS for analysis. Keep samples on ice and protected from light.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm blue laser for excitation.
-
Collect the emission signal in the green channel (e.g., 530/30 nm bandpass filter, typical for FITC or GFP).
-
Record data for at least 10,000 events per sample. Analyze the geometric mean fluorescence intensity (MFI) of the cell population to quantify changes in thiol levels.
-
Critical Considerations & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Incomplete removal of unreacted probe. 2. Hydrolysis of NBD-Cl to fluorescent NBD-OH.[8] 3. Autofluorescence from cells or media (especially with phenol red). | 1. Increase the number and volume of washes after staining. 2. Always prepare NBD-Cl solutions fresh. Minimize incubation time. 3. Use phenol red-free media for imaging. Acquire an unstained control sample to set baseline fluorescence. |
| Low or No Signal | 1. Probe concentration is too low. 2. Incubation time is too short. 3. Low intracellular thiol levels. 4. Inactive NBD-Cl due to improper storage. | 1. Titrate the NBD-Cl concentration upwards (e.g., from 5 µM to 50 µM). 2. Increase incubation time (e.g., up to 60 minutes). 3. Use a positive control (e.g., NAC treatment) to confirm the probe is working. 4. Use a fresh vial or aliquot of NBD-Cl. |
| High Cell Death / Cytotoxicity | 1. NBD-Cl concentration is too high. 2. Prolonged incubation time. 3. Excessive DMSO concentration in the final working solution. | 1. Reduce the NBD-Cl concentration. 2. Reduce the incubation time. 3. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Inconsistent Results | 1. Variation in cell number or confluency. 2. NBD-Cl stock solution degradation. 3. Inconsistent incubation times or temperatures. | 1. Standardize cell seeding density and experimental timing. 2. Use fresh aliquots of NBD-Cl stock for each experiment. 3. Use a calibrated incubator and timer for all staining steps. |
Conclusion
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a versatile and powerful fluorogenic probe for the detection of cellular thiols. Its "turn-on" fluorescence upon reaction with sulfhydryl groups and its differential reactivity provide a robust platform for investigating redox biology. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers in basic science and drug development can effectively employ NBD-Cl to gain valuable insights into the crucial role of thiols in health and disease.
References
-
Yang, Q., Wang, Q., Zhang, L., Yin, C., & Huo, F. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(7), 1639-1645. [Link]
-
Książek, M., & Chacińska, A. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. International Journal of Molecular Sciences, 23(23), 14988. [Link]
-
ResearchGate. (n.d.). Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy and GSH. ResearchGate. [Link]
- Elbashir, A. A., Suliman, F. E. O., & Aboul-Enein, H. Y. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC.
- El-Kosasy, A. M. (2011). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques. Critical Reviews in Analytical Chemistry, 41(2), 147-160.
-
Wang, R., Yu, F., Chen, L., & Chen, H. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(22), 12493-12526. [Link]
-
Tănase, M. A., Dinu, M., Bîrcă, A. C., & Bălşeanu, A. S. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6149. [Link]
- Elbashir, A. A., Suliman, F. E. O., & Aboul-Enein, H. Y. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Gazi University Journal of Science, 24(4), 679-697.
- Birkett, D. J., Price, N. C., Radda, G. K., & Salmon, A. G. (1970). The reaction of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole with thiols. FEBS Letters, 6(6), 346-348.
-
Interchim. (n.d.). NBD. FluoProbes®. [Link]
- Lo, K. Y., & Pu, K. (2011). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters, 13(12), 3178-3181.
-
Xie, X., Li, Y., & Xian, M. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3569. [Link]
-
ResearchGate. (n.d.). New NBD-based fluorescent probes for biological thiols. ResearchGate. [Link]
-
Xie, X., Li, Y., & Xian, M. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3569. [Link]
-
Yang, Q., Wang, Q., Zhang, L., Yin, C., & Huo, F. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(7), 1639-1645. [Link]
- Kumar, A., & Kumar, S. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 14(1), 169-181.
-
Xie, X., Li, Y., & Xian, M. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3569. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotium.com [biotium.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Protocol and Application Notes for the Selective Coupling of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole to Peptides
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the covalent modification of peptides using the electrophilic labeling reagent, 2-(Chloromethyl)-5-nitro-1,3-benzoxazole. This reagent serves as a valuable tool for introducing the nitrobenzoxazole moiety, a potential fluorescent or chromophoric tag, onto peptide structures. We delve into the underlying chemical principles, present detailed, step-by-step protocols for achieving selective conjugation to specific amino acid residues, and outline robust methods for the purification and characterization of the resulting peptide conjugates. This guide is intended for researchers in biochemistry, drug discovery, and materials science, offering field-proven insights to ensure reproducible and successful outcomes.
Foundational Principles: Mechanism and Selectivity
The successful conjugation of this compound to a peptide hinges on a classic bimolecular nucleophilic substitution (SN2) reaction. The reagent features an electrophilic chloromethyl group, where the carbon atom is rendered electron-deficient by the adjacent chlorine atom and the electron-withdrawing benzoxazole ring system. This electrophilic center is susceptible to attack by nucleophilic side chains of amino acid residues within the peptide sequence.
The primary nucleophiles in a typical peptide are the thiol group of cysteine, the ε-amino group of lysine, the imidazole ring of histidine, and the α-amino group at the N-terminus. The reactivity and selectivity of the labeling reaction are critically dependent on the reaction pH, which dictates the protonation state, and therefore the nucleophilicity, of these functional groups.[1][2]
-
Cysteine (Thiol Group): The thiol group (-SH) of cysteine is a potent nucleophile in its deprotonated thiolate form (-S⁻). With a pKa typically around 8.0-8.5, a significant population of highly reactive thiolate exists at physiological or slightly alkaline pH, making cysteine a prime target for selective alkylation under these conditions.
-
Lysine (ε-Amino Group) & N-Terminus (α-Amino Group): Primary amines require deprotonation to their neutral form (-NH₂) to act as effective nucleophiles. The pKa of the N-terminal α-amino group is typically ~8.0, while the ε-amino group of lysine has a pKa of ~10.5. Therefore, efficient labeling of these sites requires moderately to strongly alkaline conditions (pH 8.5 and above) to ensure a sufficient concentration of the reactive, unprotonated amine.[2]
-
Histidine (Imidazole Ring): The imidazole side chain of histidine (pKa ~6.0) can also be alkylated, typically under neutral to slightly acidic conditions.
By carefully controlling the reaction pH, one can preferentially target a specific type of residue, enabling site-selective modification of the peptide.
Figure 1: SN2 reaction mechanism for peptide conjugation.
Experimental Protocols
This section provides detailed methodologies for peptide labeling, purification, and analysis. It is crucial to perform a small-scale trial reaction to optimize conditions for your specific peptide before proceeding to a larger scale.
Required Materials and Reagents
-
Labeling Reagent: this compound
-
Peptide: Lyophilized peptide of known purity and sequence
-
Solvents:
-
Buffers:
-
Sodium phosphate buffer (50-100 mM) for pH 6.5-7.5
-
Sodium bicarbonate or borate buffer (50-100 mM) for pH 8.5-9.5
-
-
Additives:
-
Trifluoroacetic acid (TFA), HPLC grade[4]
-
-
Equipment:
Step 1: Preparation of Stock Solutions
Proper dissolution of the peptide and reagent is critical for reaction efficiency.
-
Peptide Stock Solution:
-
Accurately weigh the lyophilized peptide.
-
Based on the peptide's amino acid composition, choose an appropriate initial solvent. For most peptides, sterile deionized water is a good starting point. For hydrophobic peptides, a small amount of ACN or DMSO may be required for initial dissolution before dilution with buffer.
-
Prepare a concentrated stock solution (e.g., 1-5 mM) in the chosen buffer system. Ensure the peptide is fully dissolved.
-
-
Reagent Stock Solution:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh before each use, as the chloromethyl group can be susceptible to hydrolysis.
-
Step 2: The Coupling Reaction
The following table outlines starting conditions for targeting specific residues. The optimal molar excess of the reagent may vary (from 1.5x to 10x) depending on the peptide's reactivity and should be determined empirically.
| Target Residue | Recommended pH | Buffer System | Temp. (°C) | Time (hr) |
| Cysteine | 6.5 - 7.5 | Sodium Phosphate | 25 (RT) | 1 - 4 |
| N-terminus / Lysine | 8.5 - 9.5 | Sodium Bicarbonate / Borate | 25 (RT) | 2 - 12 |
Procedure:
-
To a reaction vial, add the peptide solution to achieve the desired final concentration (typically 0.5-1.0 mM).
-
While gently vortexing, add the calculated volume of the this compound stock solution to initiate the reaction. The final concentration of organic solvent (DMF/DMSO) should ideally be kept below 20% (v/v) to maintain peptide solubility and structure.
-
Incubate the reaction mixture at room temperature with gentle agitation, protected from light.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them via RP-HPLC and MS. Look for the appearance of a new, more hydrophobic peak (the conjugate) and the disappearance of the starting peptide peak.
-
Once the reaction has reached completion (or the desired conversion), quench any remaining reactive reagent by adding a small molecule thiol like β-mercaptoethanol or dithiothreitol (DTT) to a final concentration of ~20 mM.
Step 3: Purification by RP-HPLC
The standard method for purifying the peptide conjugate from unreacted peptide, excess reagent, and byproducts is RP-HPLC.[4][5][6]
-
System Setup:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Purification Protocol:
-
Acidify the entire reaction mixture with TFA to a final concentration of 0.1% to ensure compatibility with the mobile phase.
-
Inject the mixture onto the preparative or semi-preparative RP-HPLC column.
-
Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be 5-65% B over 30-40 minutes. The conjugated peptide will be more hydrophobic and thus elute later than the unmodified peptide.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a dry powder.[4]
-
Step 4: Characterization and Validation
Confirming the identity and purity of the final product is a mandatory step.
-
Mass Spectrometry (MS):
-
Analyze both the starting peptide and the purified conjugate.
-
The expected mass of the conjugate will be the mass of the parent peptide plus the mass of the added moiety (C₈H₅N₂O₃), which is 177.14 Da , minus the mass of the displaced chlorine and hydrogen atoms (HCl), resulting in a net mass addition of 177.14 - 36.46 = 140.68 Da . A more precise calculation based on isotopic masses is:
-
Mass of added group (C₈H₄N₂O₃) = 176.022 Da .
-
A successful conjugation will show a mass shift of +176.02 Da in the mass spectrum.[7][8][9]
-
-
Analytical RP-HPLC:
-
Inject a small sample of the purified, lyophilized product.
-
A single, sharp peak indicates high purity. The purity can be quantified by integrating the peak area.
-
Workflow and Troubleshooting
Figure 2: General experimental workflow for peptide conjugation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Reaction Yield | 1. Incorrect pH for target residue. 2. Degraded labeling reagent. 3. Peptide aggregation. 4. Steric hindrance around the target residue. | 1. Verify buffer pH; adjust protocol based on target pKa. 2. Prepare fresh reagent stock solution immediately before use. 3. Add organic co-solvents (ACN, isopropanol) or denaturants (guanidinium HCl). 4. Increase reaction time, temperature, or molar excess of the reagent. |
| Multiple Products Observed | 1. Lack of selectivity due to incorrect pH. 2. Reaction time is too long, leading to modification of less reactive sites. | 1. Narrow the pH range to favor a single nucleophile (e.g., pH 7 for Cys, pH >9 for Lys). 2. Monitor the reaction closely and quench it as soon as the desired product is maximized. |
| Reagent Precipitation | 1. Reagent is not soluble in the final reaction mixture. | 1. Increase the percentage of organic co-solvent (e.g., DMF, DMSO), ensuring the peptide remains soluble. |
Conclusion
The protocol described herein provides a robust framework for the efficient and selective coupling of this compound to peptides. By carefully controlling reaction parameters, particularly pH, researchers can direct the modification to specific nucleophilic residues. The combination of RP-HPLC for purification and mass spectrometry for verification ensures the generation of high-quality peptide conjugates suitable for a wide range of applications in chemical biology and drug development.
References
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]
-
Tan, Y., et al. (2023). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. [Link]
-
Rao, S. V. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. [Link]
-
Williams, E. B., & Mann, K. G. (1993). Peptide chloromethyl ketones as labeling reagents. Methods in Enzymology. [Link]
-
Cosgrove, M. S., & Maze, I. (2018). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. [Link]
-
Kaur, H., et al. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Gutto, P. M., et al. (2022). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. PubMed Central. [Link]
-
Veiksina, S., et al. (2021). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. National Institutes of Health. [Link]
-
Zoghi, B., et al. (2018). Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. National Institutes of Health. [Link]
-
Neupane, D., & Bergquist, J. (2019). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. ResearchGate. [Link]
-
Rojas Lab. (2023). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. [Link]
-
Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. PubMed. [Link]
-
Lester, R. P., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Sci-Hub. [Link]
-
Wang, D., et al. (2015). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Analytical and Bioanalytical Chemistry. [Link]
-
R Discovery. (2019). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. R Discovery. [Link]
-
Guchhait, G., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
-
Wang, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. [Link]
-
Vannecke, W., et al. (2023). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PubMed Central. [Link]
-
Davies, M. J. (2021). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. PubMed Central. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsra.net. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. AAPPTec. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Yamaura, K., et al. (2015). Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2015). What is the best way of labeling a short peptide without changing its structure too much? ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. ijsra.net [ijsra.net]
- 8. mdpi.com [mdpi.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole in Modern Drug Discovery
Introduction: Unveiling a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Among the myriad of heterocyclic scaffolds, the benzoxazole core stands out as a "privileged structure," consistently appearing in a diverse array of pharmacologically active compounds.[1] Its unique electronic properties and rigid, planar geometry allow for specific and high-affinity interactions with a multitude of biological targets. This guide focuses on a particularly reactive and versatile derivative: 2-(Chloromethyl)-5-nitro-1,3-benzoxazole .
The strategic placement of three key functional groups makes this compound an exceptional building block for medicinal chemists. The benzoxazole nucleus provides a bio-isosteric scaffold for natural purines, enabling interactions with various enzymes and receptors.[1] The highly reactive 2-(chloromethyl) group serves as a potent electrophilic handle, readily undergoing nucleophilic substitution reactions to allow for the facile introduction of a wide range of substituents. Finally, the 5-nitro group acts as a powerful electron-withdrawing group, which not only enhances the reactivity of the chloromethyl group but also plays a crucial role in the biological activity of the resulting derivatives, a feature common in many antimicrobial and anticancer agents.[2][3]
This document provides a comprehensive overview of the application of this compound in drug discovery, complete with detailed protocols for its derivatization and an exploration of the biological rationale behind its use.
Chemical & Physical Properties
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₃ |
| Molecular Weight | 212.59 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and acetone. |
| Reactivity | The chloromethyl group is highly susceptible to SN2 reactions. |
Core Reactivity: The SN2 Displacement
The primary utility of this compound lies in its susceptibility to bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nitro group significantly enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for a wide array of nucleophiles.
Caption: Drug discovery workflow for kinase inhibitors.
Antimicrobial and Anthelmintic Potential
The 5-nitro heterocyclic scaffold is a well-established pharmacophore in antimicrobial and antiparasitic drug discovery. [4]The mechanism of action often involves the enzymatic reduction of the nitro group within the target pathogen to generate cytotoxic radical anions or other reactive nitrogen species that damage cellular macromolecules, including DNA. [3] Derivatives of 5-nitro-1,3-benzoxazole have been investigated for their activity against a range of pathogens, including bacteria and parasites. For instance, some studies have explored their potential as anthelmintic agents by targeting parasite-specific proteins like β-tubulin. [5][6]
Experimental Protocols: A Guide to Synthesis
The following protocols are provided as a guide for the synthesis of derivatives of this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Synthesis of N-Substituted Aminomethyl Derivatives
This protocol details the reaction of this compound with primary or secondary amines.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the amine (1.1 eq) in anhydrous DMF (5-10 mL per mmol of the limiting reagent), add the base (K₂CO₃ or Et₃N, 1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminomethyl derivative.
-
-
Causality and Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or MeCN are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Base: An external base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. K₂CO₃ is a mild inorganic base, while Et₃N is a common organic base. The choice may depend on the specific amine and downstream purification.
-
Temperature: The reaction is often initiated at room temperature. Gentle heating may be required to increase the reaction rate, especially with less nucleophilic amines.
-
Protocol 2: Synthesis of O-Substituted Phenoxymethyl Derivatives
This protocol describes the Williamson ether synthesis using this compound and a substituted phenol.
-
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of the base (K₂CO₃ or Cs₂CO₃, 1.5 eq) in anhydrous DMF, add the substituted phenol (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring by TLC.
-
After completion, cool the mixture and partition between ethyl acetate and water.
-
Wash the organic layer with 1 M NaOH solution to remove any unreacted phenol, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Causality and Experimental Choices:
-
Base: A stronger base like K₂CO₃ or Cs₂CO₃ is necessary to deprotonate the less acidic phenol. Cs₂CO₃ is often more effective due to its higher solubility and the "cesium effect."
-
Temperature: Heating is generally required to drive the reaction to completion, as phenoxides are typically less nucleophilic than amines.
-
Protocol 3: Synthesis of S-Substituted Thioether Derivatives
This protocol outlines the reaction with a thiol to form a thioether linkage.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
If using K₂CO₃: To a solution of the thiol (1.1 eq) in DMF, add K₂CO₃ (1.2 eq) and stir at room temperature for 15 minutes.
-
If using NaH: To a solution of the thiol (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), carefully add NaH (1.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
Work-up for K₂CO₃: Filter the reaction mixture and concentrate the filtrate. Partition the residue between EtOAc and water.
-
Work-up for NaH: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Causality and Experimental Choices:
-
Base: Thiols are more acidic than phenols, so K₂CO₃ is often sufficient. For less reactive thiols or to ensure complete deprotonation, a stronger base like NaH can be used, which requires an inert atmosphere and careful handling.
-
Solvent: THF is a good choice for reactions with NaH, while DMF is suitable for K₂CO₃.
-
Safety and Handling
This compound is a reactive electrophile and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be treated as a potential irritant and lachrymator. Avoid inhalation, ingestion, and contact with skin and eyes. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its predictable reactivity, coupled with the privileged nature of the benzoxazole scaffold and the bio-activity enhancing properties of the nitro group, makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable core. Future work will undoubtedly continue to uncover new biological targets and therapeutic applications for the diverse derivatives that can be generated from this remarkable compound.
References
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. J Enzyme Inhib Med Chem. 2022;37(1):397-410.
- Cho SY, Han SY, Ha JD, et al. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorg Med Chem Lett. 2010;20(14):4223-4227.
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. Published July 26, 2022.
- Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):397-410.
- Biological activity of benzoxazole deriv
- Satyendra R, et al.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals (Basel). 2025;18(12):1875.
- 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines. Bioorg Med Chem Lett. 2011;21(2):718-722.
- Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro-benzoxazole derivatives.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022;27(11):3629.
- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Int J Mol Sci. 2024;25(1):207.
- New Potent 5-nitroindazole Derivatives as Inhibitors of Trypanosoma Cruzi Growth: Synthesis, Biological Evaluation, and Mechanism of Action Studies. Bioorg Med Chem. 2009;17(24):8186-8196.
- Process for preparing 2-amino-5-nitrophenol derivatives.
- Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands. J Med Chem. 2008;51(15):4744-4748.
- In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorg Chem. 2019;93:103382.
- BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. ChemicalBook.
- 5-nitro-2-phenyl-1,3-benzoxazole synthesis. ChemicalBook.
- Biological activity of benzoxazole deriv
- Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry. 2015;5(3):95-104.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. 2011;3(1):313-319.
- Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Adv. 2023;13(36):25367-25394.
- Nucleophilic Substitution Reactions by Electron Transfer. Chem Rev. 2000;100(10):3541-3650.
- 5-halo-6-nitro-2-substituted benzoxazole compounds.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Heliyon. 2021;7(11):e08309.
- A Comparative Guide to the Synthetic Routes of 4-Methyl-1,3-benzoxazole-2-thiol. Benchchem.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines. Benchchem.
- Application Notes and Protocols: 4-Methyl-1,3-benzoxazole-2-thiol in the Development of Antimicrobial Agents. Benchchem.
- Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. 2001;6(12):993-997.
- 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry. 2017;23(53):13149-13157.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. 2020;25(10):2378.
- Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Introduction
2-(Chloromethyl)-5-nitro-1,3-benzoxazole is a key heterocyclic intermediate in medicinal chemistry and materials science. Its benzoxazole core is a privileged structure found in numerous pharmacologically active compounds, valued for its role in developing new therapeutic agents. The reactive chloromethyl group makes it a versatile building block for further molecular elaboration.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of this compound. It addresses common experimental challenges through a troubleshooting FAQ, presents a detailed and optimized protocol, and explains the fundamental chemistry to empower users to make informed decisions in the laboratory.
Core Synthesis Pathway
The most common and direct route to this compound involves a two-step, one-pot reaction. First, 2-amino-4-nitrophenol is acylated with chloroacetyl chloride to form the intermediate N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide. Second, this intermediate undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the final benzoxazole product.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing both solutions and the scientific rationale behind them.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors:
-
Incomplete Cyclization: The final ring-closing dehydration step is often the bottleneck. The intermediate amide may be stable and require more stringent conditions to cyclize.
-
Solution: Increase the reaction temperature or consider using a stronger dehydrating agent/catalyst. Lewis acids can be effective in promoting the cyclization step[1]. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure the consumption of the intermediate[2].
-
-
Side Reactions: The chloromethyl group is susceptible to hydrolysis or reaction with nucleophilic species present in the reaction mixture, especially if water is present.
-
Solution: Ensure all reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the starting material.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure the complete acylation of the 2-amino-4-nitrophenol.
-
-
Product Loss During Workup: The product can be lost during extraction and purification phases.
-
Solution: Optimize the workup procedure. Ensure the pH is appropriately adjusted before extraction to minimize the solubility of the product in the aqueous phase. During recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal recovery[1].
-
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities?
A2: The presence of multiple spots indicates a mixture of products and unreacted starting materials. Common impurities include:
-
Unreacted 2-amino-4-nitrophenol: This will typically have a different Rf value than the product and the intermediate.
-
N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide (Intermediate): This is the most common impurity if the cyclization is incomplete.
-
Hydrolysis Product (2-(Hydroxymethyl)-5-nitro-1,3-benzoxazole): If moisture contaminated the reaction, the chloromethyl group can hydrolyze.
-
Polymeric Byproducts: Under harsh acidic or high-temperature conditions, undesired polymerization can occur.
Solution:
-
Monitor Progress: Use TLC to track the disappearance of the starting material and the intermediate.
-
Optimize Conditions: Adjust the reaction time and temperature to favor the formation of the desired product[1][2].
-
Purification: If impurities are present, purification by column chromatography using a silica gel stationary phase and a solvent system like hexane/ethyl acetate is often effective[1]. Recrystallization from a solvent such as ethanol can also be used to remove many impurities[1].
Q3: The cyclization of the amide intermediate is slow or incomplete. How can I drive the reaction to completion?
A3: The cyclization step is an acid-catalyzed dehydration. Its efficiency depends heavily on the reaction conditions.
-
Catalyst Choice: While strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are effective, they can sometimes lead to charring or side reactions at high temperatures. Lewis acids are an alternative that can promote cyclization under milder conditions[1].
-
Temperature: Increasing the reaction temperature provides the necessary activation energy for the dehydration and ring closure. An optimal temperature range must be determined experimentally to maximize yield without causing product degradation[1][2].
-
Water Removal: The reaction produces water, which can inhibit the forward reaction. In some setups, using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium toward the product.
Q4: What are the critical safety precautions for this synthesis?
A4: Safety is paramount. The reagents used in this synthesis have specific hazards:
-
Chloroacetyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-amino-4-nitrophenol: This compound is toxic and an irritant. Avoid inhalation of dust and skin contact[3].
-
Solvents and Acids: Handle all solvents and acids with care, observing their specific safety data sheet (SDS) recommendations.
Always perform the reaction in a fume hood and have appropriate quenching agents and spill kits readily available.
Optimized Synthesis Workflow
The following diagram outlines the optimized workflow for the synthesis of this compound.
Caption: One-pot synthesis workflow for this compound.
Optimized Experimental Protocol
This protocol is a robust starting point. Researchers should monitor the reaction closely and may need to make minor adjustments based on their specific lab conditions and reagent purity.
Materials:
-
2-amino-4-nitrophenol
-
Chloroacetyl chloride
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Toluene (anhydrous)
-
Ethanol (for washing)
-
Standard laboratory glassware (dried in an oven)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas.
-
Reagent Preparation: In the flask, dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous toluene.
-
Acylation: Cool the solution to 0-5 °C using an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture at this temperature for an additional hour after the addition is complete.
-
Cyclization: Carefully add the acid catalyst (e.g., PPA) to the reaction mixture. Heat the mixture to reflux (approx. 110 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting material and intermediate amide spot have disappeared.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the filtered solid with cold water, followed by a wash with cold ethanol to remove residual acid and impurities[1]. For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified using silica gel column chromatography[1].
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Data Summary Table
The following table provides a summary of key parameters for the optimized synthesis.
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| 2-amino-4-nitrophenol | 1.0 equivalent | Limiting reagent. |
| Chloroacetyl chloride | 1.05 - 1.1 equivalents | Slight excess ensures complete acylation. |
| Reaction Conditions | ||
| Acylation Temperature | 0 - 5 °C | Minimizes side reactions of the highly reactive chloroacetyl chloride. |
| Cyclization Temperature | 100 - 110 °C (Toluene reflux) | Provides sufficient energy for dehydration and ring closure[2]. |
| Solvent | Anhydrous Toluene | Inert solvent, allows for azeotropic removal of water if needed. |
| Catalyst | Polyphosphoric Acid (PPA) | Effective dehydrating agent and acid catalyst for cyclization. |
| Workup & Purification | ||
| Quenching | Ice water | Precipitates the organic product and safely neutralizes the catalyst. |
| Primary Purification | Wash with cold ethanol | Removes many polar impurities and unreacted starting materials[1]. |
| Secondary Purification | Recrystallization or Column Chromatography | For achieving high purity product suitable for further applications[1]. |
| Expected Yield | 75-85% | Typical yield range for an optimized procedure. |
References
- BenchChem Technical Support Team. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis. BenchChem.
-
Organic Syntheses. 2-amino-4-nitrophenol. [Link]
Sources
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chemical intermediate. As a versatile building block, the purity of this compound is paramount for the success of subsequent synthetic steps.[1] This guide moves beyond a simple protocol, offering in-depth, experience-based insights into the common side products encountered during its synthesis, their mechanisms of formation, and robust troubleshooting strategies to ensure high purity and yield.
Section 1: The Core Synthetic Pathway & Critical Control Points
The synthesis of this compound is typically achieved via a two-step, one-pot reaction. It begins with the acylation of 2-amino-4-nitrophenol with chloroacetyl chloride to form an amide intermediate, which then undergoes intramolecular cyclodehydration to yield the final benzoxazole ring.[2][3] Understanding the competitive reactions at each stage is the key to minimizing impurity formation.
The primary reaction pathway is illustrated below. Each step presents an opportunity for side reactions if not properly controlled.
Caption: Core synthesis and major side reaction pathways.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My final product is contaminated with a significant, less polar, higher molecular weight impurity observed on LC-MS. What is it and how do I prevent it?
A1: This is almost certainly a dimerization or oligomerization product.
-
Causality: The chloromethyl group on your target molecule is a reactive electrophile. The benzoxazole nitrogen, while weakly basic, or more likely, the amino group of any unreacted 2-amino-4-nitrophenol, can act as a nucleophile. This nucleophilic attack on the chloromethyl group of another product molecule leads to the formation of a dimer. This is a classic SN2 reaction that is accelerated by heat and high concentrations.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Ensure that the chloroacetyl chloride is the limiting reagent. An excess of the aminophenol starting material is generally preferable to an excess of the acylating agent.
-
Maintain Dilution: Running the reaction at a lower concentration can significantly reduce the rate of this bimolecular side reaction.
-
Temperature Management: After the cyclization is complete, cool the reaction mixture promptly. Prolonged heating of the final product will promote dimerization.
-
Base Selection: Use a non-nucleophilic base (e.g., proton sponge) or a tertiary amine like triethylamine instead of a primary or secondary amine if a base is needed for the acylation.
-
Q2: My TLC analysis shows a persistent, highly polar spot near the baseline, even after extended reaction times. What is this impurity?
A2: You are likely observing the uncyclized amide intermediate, N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide.
-
Causality: The cyclodehydration step requires the removal of a water molecule to form the oxazole ring. If the reaction temperature is too low, the reaction time is too short, or there is insufficient driving force for dehydration, this intermediate will remain. Its free phenolic hydroxyl and amide N-H groups make it significantly more polar than the final, fully cyclized product.
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Water in the reaction solvent can hinder the dehydration equilibrium. Use freshly distilled, anhydrous solvents.
-
Optimize Thermal Conditions: The cyclization often requires reflux temperatures. Ensure your reaction is heated adequately. A Dean-Stark trap can be used to azeotropically remove water if the solvent is suitable (e.g., toluene).
-
Use a Dehydrating Agent: For stubborn cyclizations, adding a dehydrating agent such as polyphosphoric acid (PPA) or using phosphorus oxychloride (POCl₃) as both a cyclizing and chlorinating agent can be effective, though this may require significant downstream workup modifications.
-
Q3: I've isolated my product, but NMR analysis shows a signal for a -CH₂OH group instead of the expected -CH₂Cl. What happened?
A3: This indicates hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)-5-nitro-1,3-benzoxazole.
-
Causality: The chloromethyl group is susceptible to nucleophilic substitution by water.[4] This can occur during the reaction if non-anhydrous solvents are used, or more commonly, during aqueous workup, especially under basic conditions (e.g., washing with sodium bicarbonate solution). The resulting alcohol is a polar impurity that can be difficult to separate.
-
Troubleshooting & Prevention:
-
Strict Anhydrous Technique: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Careful Workup: If an aqueous wash is necessary, perform it with cold, neutral water or brine and minimize the contact time. Avoid basic washes if possible. Extract the product into an organic solvent quickly.
-
Purification: If hydrolysis occurs, the resulting alcohol can typically be separated from the desired chlorinated product by silica gel chromatography, as the alcohol is significantly more polar.
-
Q4: The reaction mixture turns dark brown or black, and the isolated product is discolored and difficult to purify. What is the cause?
A4: This points to the oxidation of your 2-amino-4-nitrophenol starting material.
-
Causality: Aminophenols are notoriously sensitive to air oxidation, which can be catalyzed by trace metals.[5] This process generates highly colored, often polymeric, impurities that are difficult to remove and can stain silica gel during chromatography.
-
Troubleshooting & Prevention:
-
Use High-Purity Starting Material: Start with the freshest, purest 2-amino-4-nitrophenol available. If it is discolored (typically should be a yellow or orange solid), consider recrystallization before use.[6]
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. Degas your solvent before use.
-
Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.
-
Section 3: Recommended Analytical and Purification Protocols
Protocol 1: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)
Effective reaction monitoring is crucial to maximize product yield and minimize side products.
| Compound | Typical Rf Value (3:1 Hexanes:EtOAc) | Visualization Notes |
| 2-Amino-4-nitrophenol (Starting Material) | ~0.2 | Yellow/Orange spot. Stains with ninhydrin. |
| N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide (Intermediate) | ~0.1 | UV active. Often appears as a faint spot until the starting material is consumed. |
| This compound (Product) | ~0.5 | Strongly UV active spot. |
| Dimerization Impurity | >0.6 | UV active. Typically runs higher than the product. |
| 2-(Hydroxymethyl)-... (Hydrolysis Product) | ~0.3 | UV active. Runs between the starting material and the desired product. |
Protocol 2: Purification of Crude Product
Column chromatography is the most effective method for removing the common side products.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate) and adding silica gel, then evaporating the solvent under vacuum.
-
Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Loading and Elution: Load the dried slurry onto the column. Begin elution with a non-polar mobile phase (e.g., 9:1 Hexanes:EtOAc), gradually increasing the polarity to elute the desired product.
-
Elution Order: Dimer → Product → Hydrolysis Product → Intermediate → Starting Material.
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Troubleshooting Workflow Diagram
This decision tree provides a logical path to diagnose and solve common issues observed during the reaction.
Caption: A step-by-step troubleshooting decision tree.
References
-
Wang, L., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(15), 4989. Available from: [Link]
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Global Research Online. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
-
Tekiner-Gulbas, B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of the Korean Chemical Society, 56(4), 485-491. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Macías-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences, 23(15), 8206. Available from: [Link]
-
Abdel-Latif, E., et al. (2021). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 51(2), 235-263. Available from: [Link]
-
Macías-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed. Retrieved from [Link]
-
Krishel, D., et al. (2012). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 46(18), 10106-10113. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2-Amino-4-chloro-5-nitrophenol | C6H5ClN2O3 | CID 3894848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" by column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals purifying "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, moving from common queries to complex problem-solving.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial setup and execution of the purification process.
Question: What is the best stationary phase for purifying this compound?
Answer: For most applications involving nitroaromatic compounds, silica gel (230-400 mesh) is the standard and most cost-effective choice. Its polarity is well-suited for separating moderately polar compounds like benzoxazole derivatives from non-polar starting materials or byproducts.
However, a critical consideration is the potential for compound degradation. Nitro-substituted compounds can sometimes be sensitive to the acidic nature of standard silica gel.[1] If you observe significant streaking on your analytical Thin-Layer Chromatography (TLC) plate or experience low recovery from the column, the compound may be degrading. In such cases, you have two primary alternatives:
-
Deactivated Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~0.1-1%) in your column solvent, before packing. This can mitigate acid-catalyzed degradation.
-
Alumina: Neutral or basic alumina can be an effective alternative stationary phase if your compound proves to be highly unstable on silica.[1]
Question: What solvent system should I start with for my TLC analysis?
Answer: A systematic approach to solvent selection is crucial. Based on the structure of this compound (a moderately polar aromatic system), a good starting point is a binary mixture of a non-polar and a moderately polar solvent.
Begin with a mid-polarity system and adjust as needed. Good starting points found in literature for similar benzoxazole structures include:
-
Heptane:Ethyl Acetate (EtOAc) : Start with a 4:1 or 3:1 ratio. This combination is a workhorse for many purifications.[2]
-
Hexane:Ethyl Acetate (EtOAc) : Similar to the above and very common.
-
Dichloromethane (CH₂Cl₂):Methanol (MeOH) : If the compound shows low mobility in Hexane/EtOAc systems, a more polar system like 98:2 DCM/MeOH can be effective.[2]
Run TLC plates in a few different systems to find the one that gives your target compound an Rf value between 0.25 and 0.40 . This range typically provides the best separation during column chromatography.
Question: My TLC shows good separation. How do I translate this to the column?
Answer: Once you have an optimal solvent system from your TLC analysis (e.g., 4:1 Hexane:EtOAc giving an Rf of ~0.3), you must slightly decrease the polarity for the column. A common practice is to reduce the proportion of the polar solvent by 10-20%.
Rationale: The dynamics of a TLC plate are not identical to a packed column. TLC plates are often more active, and the solvent front evaporation can influence Rf. A slightly less polar mobile phase on the column prevents the compound from eluting too quickly, ensuring better separation between closely running impurities. For a TLC system of 4:1 Hexane:EtOAc, a column mobile phase of 5:1 or 6:1 Hexane:EtOAc would be a prudent starting point.
Question: What are the critical safety precautions for handling this compound?
Answer: this compound is a halogenated nitroaromatic compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and prepare all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all chemical waste (solid, fractions, used silica) according to your institution's hazardous waste guidelines. Nitro compounds and halogenated solvents often have specific disposal protocols.
Section 2: In-Depth Troubleshooting Guide
This section tackles more complex issues that can arise during purification, providing explanations and actionable solutions.
Scenario 1: My compound is streaking badly on the TLC plate and column, resulting in poor separation and low yield.
Question: What causes this streaking and how can I fix it?
Answer: Streaking is a strong indicator of an undesirable interaction between your compound and the stationary phase, often pointing to one of two issues: compound degradation or overloading.
-
Root Cause Analysis - Degradation: The combination of a nitro group and a chloromethyl group can make the molecule susceptible to degradation on acidic silica gel. The Lewis acid sites on the silica surface can potentially catalyze decomposition pathways.[1]
-
Verification: To confirm silica-induced degradation, perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[1]
-
Solution:
-
Deactivate the Silica: As mentioned in the FAQ, pre-treat your silica gel and eluent with 0.1-1% triethylamine.
-
Switch Stationary Phase: Use neutral alumina.
-
Work Quickly: Do not let the crude material sit on the packed column for an extended period before eluting.
-
-
-
Root Cause Analysis - Overloading: Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to tailing.
-
Solution: Ensure you are using a dilute solution for spotting the TLC. For the column, a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
Scenario 2: My compound won't elute from the column, even after I've passed many column volumes of my chosen solvent.
Question: Why is my compound stuck, and what should I do?
Answer: This frustrating situation typically arises from one of three possibilities.
-
Insufficient Solvent Polarity: The eluent you've chosen is not strong enough to move the compound. This can happen if the crude mixture contains highly polar impurities that alter the compound's behavior compared to the pure sample used for TLC.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a Hexane:EtOAc system, slowly increase the percentage of EtOAc. If there are no impurities with lower Rf values that you need to worry about, you can perform a "flush" with a much more polar solvent (e.g., 100% EtOAc or even 5% MeOH in DCM) to recover your compound.[1]
-
-
Irreversible Adsorption/Decomposition: The compound has either chemically bonded to the silica gel or has completely decomposed at the top of the column.[1]
-
Verification: Carefully take a small sample of the silica from the very top of the column, suspend it in a strong solvent like methanol or acetone, and spot the supernatant on a TLC plate. If you see no product, decomposition or irreversible binding is likely.
-
Solution: This is often a preventative measure. Testing for silica stability before running the column is crucial.[1] If the compound is lost, you may need to reconsider the purification strategy entirely (e.g., recrystallization, reverse-phase chromatography).
-
-
Precipitation on the Column: If the compound was loaded in a solvent in which it is highly soluble, but it is poorly soluble in the mobile phase, it may have precipitated at the top of the column.
-
Solution: Try to load your sample using a "dry loading" method (see Protocol section) or dissolve it in the absolute minimum amount of the mobile phase or a weaker solvent.
-
Scenario 3: The separation on the column is much worse than predicted by TLC, and all my fractions are mixed.
Question: Why did my excellent TLC separation fail on the column?
Answer: This common problem highlights the differences between the two techniques.
-
Root Cause Analysis - Improper Loading: Loading the sample in too large a volume or in a solvent that is stronger than the mobile phase is the most frequent cause. This causes the initial band of the compound to spread widely at the top of the column, negating any potential for good separation.
-
Solution: Always use the "dry loading" technique for difficult separations or when your compound has poor solubility in the mobile phase. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Root Cause Analysis - Column Packing Issues: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and, consequently, terrible separation.
-
Solution: Ensure your column is packed uniformly as a slurry and is never allowed to run dry. The top surface of the silica bed should be perfectly flat and horizontal.
-
-
Root Cause Analysis - Overloading: As mentioned previously, loading too much crude material relative to the amount of silica will result in broad, overlapping bands.
-
Solution: Use a higher ratio of silica to crude material (e.g., 1:50 or more). A taller, thinner column will generally provide better separation than a short, wide one for the same amount of silica.
-
Section 3: Experimental Protocols & Method Development
Protocol 1: TLC Method Development
-
Prepare Stock Solution: Dissolve a small amount (~1-2 mg) of your crude this compound in a suitable solvent like Dichloromethane or Ethyl Acetate (1 mL).
-
Prepare TLC Chambers: Line 3-4 TLC chambers with filter paper and add a small amount of different solvent systems to each (e.g., 4:1 Hexane:EtOAc, 2:1 Hexane:EtOAc, 1:1 Hexane:EtOAc). Let the chambers saturate for 5-10 minutes.
-
Spot the Plate: Using a capillary tube, spot your stock solution onto the baseline of a silica gel TLC plate. Make the spots small and concentrated.
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm). Circle all visible spots.
-
Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). The ideal system will show good separation between your product and impurities, with the product spot having an Rf between 0.25 and 0.40.
Data Summary: Solvent System Selection
| Solvent System (Hexane:EtOAc) | Target Rf | Observation | Recommendation |
| 9:1 | > 0.8 | Too high, poor separation at the solvent front. | Increase polarity. |
| 4:1 | ~ 0.35 | Good separation from baseline and upper impurities. | Optimal for TLC. Start column with 5:1. |
| 1:1 | < 0.1 | Too low, long elution time. | Decrease polarity. |
Protocol 2: Flash Column Chromatography (Dry Loading)
-
Column Preparation: Select an appropriate size column. Pack it with silica gel (e.g., 50g of silica for 1g of crude material) using the "slurry method" with your chosen, slightly less polar mobile phase (e.g., 5:1 Hexane:EtOAc). Ensure the packing is uniform and the top is flat.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Gently evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
-
Loading the Column: Carefully add the silica-adsorbed sample powder to the top of the packed column, forming a thin, even layer. Gently add a thin layer of sand on top to protect the surface.
-
Elution: Carefully add your mobile phase to the column. Using gentle air pressure ("flash" chromatography), begin pushing the solvent through the column.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Visual Workflow Diagrams
A logical workflow is essential for efficient and successful purification.
Diagram 1: Solvent System Selection Workflow
Caption: Workflow for selecting an optimal chromatography solvent system.
Diagram 2: General Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common column chromatography issues.
References
- The Royal Society of Chemistry. (2021). Fe/S-Catalyzed Synthesis of 2-Benzoylbenzoxazoles and 2- Quinolylbenzoxazoles via Redox Condensation of o- Nitrophenols with Ace.
- SIELC Technologies. Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column.
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. WO2006096624A1.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- National Institutes of Health (NIH). (n.d.). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- Chromedia. Troubleshooting LC, basics.
- Macherey-Nagel. HPLC Troubleshooting.
- ResearchGate. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles.
- PubMed. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems.
Sources
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole. This versatile heterocyclic compound is a key building block in medicinal chemistry, and achieving high, reproducible yields is critical for successful research campaigns.[1] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis.
The primary synthetic route involves a two-step process: the acylation of 2-amino-4-nitrophenol with chloroacetyl chloride, followed by a cyclodehydration reaction to form the benzoxazole ring. Our troubleshooting guide is structured around these two pivotal stages.
Overall Synthesis Workflow
The diagram below illustrates the standard two-step synthetic pathway.
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the overall yield of this synthesis?
A: The overall yield is highly dependent on three key areas:
-
Purity of Starting Materials: The quality of the initial 2-amino-4-nitrophenol is paramount. Impurities can interfere with both the acylation and cyclization steps, often leading to the formation of intractable tars. It is recommended to use a high-purity grade or recrystallize commercial grades if necessary.[2]
-
Control of the Acylation Reaction: The acylation of 2-amino-4-nitrophenol is competitive between the amino group (N-acylation) and the hydroxyl group (O-acylation). Favoring N-acylation requires careful control of temperature and the rate of addition of chloroacetyl chloride.
-
Choice of Cyclizing Agent: The efficiency of the second step, the cyclodehydration of the N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide intermediate, is heavily influenced by the chosen reagent.[3][4] Stronger dehydrating agents can improve yield and reaction time but may also increase the risk of side reactions if not properly controlled.
Q2: What are the primary safety concerns when performing this synthesis?
A: The main hazards are associated with the reagents:
-
Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is scrupulously dry.
-
Thionyl Chloride (SOCl₂): If used as a cyclizing agent, thionyl chloride is also highly corrosive and toxic. It releases HCl and SO₂ gases upon reaction with water. Work must be performed in a fume hood, and a base trap (e.g., NaOH solution) should be used to neutralize evolved gases.
-
Solvents: Solvents like toluene and dichloromethane (DCM) have their own associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before beginning work.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that can arise during the synthesis.
Problem Area 1: Acylation of 2-Amino-4-nitrophenol
Q: My yield of the intermediate, N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide, is consistently low. What is the likely cause?
A: Low yields in this step typically stem from one of four issues: incomplete reaction, side reactions, reagent quality, or mechanical loss during workup.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions (O-Acylation): The formation of the O-acylated byproduct is a common problem. This occurs when the phenolic hydroxyl group is acylated instead of the amino group. To minimize this:
-
Maintain Low Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) before allowing it to slowly warm to room temperature.[5] This kinetically favors the more nucleophilic amino group.
-
Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of 2-amino-4-nitrophenol and base. A rapid addition can cause localized heating and increase O-acylation.
-
-
Reagent Quality and Stoichiometry:
-
Chloroacetyl Chloride: Use freshly opened or distilled chloroacetyl chloride, as it can hydrolyze over time to chloroacetic acid, which will not participate in the acylation.
-
Base: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. Ensure at least one equivalent is used.
-
-
Solvent Choice: Aprotic solvents like toluene, dichloromethane (DCM), or cyclohexane-toluene mixtures are often effective.[6] The choice can influence the solubility of the starting materials and the reaction rate.
Q: I'm observing multiple spots on my TLC plate after the acylation reaction. How can I identify and prevent them?
A: Besides the starting material and the desired N-acylated product, you may be seeing the O-acylated product or the di-acylated product (both N- and O-acylated).
-
Identification: The polarity of these compounds generally follows this trend: 2-amino-4-nitrophenol (most polar) > N-acylated product > O-acylated product > Di-acylated product (least polar).
-
Prevention: To prevent the di-acylated product, use a strict 1:1 stoichiometry of 2-amino-4-nitrophenol to chloroacetyl chloride. To prevent the O-acylated product, follow the temperature and addition rate recommendations mentioned previously.
Problem Area 2: Cyclization to form the Benzoxazole Ring
Q: My cyclization reaction is producing a dark, tarry mixture with very little product. What is going wrong?
A: Tar formation is a classic sign of decomposition, often caused by excessive heat or overly harsh reaction conditions.
-
Excessive Temperature: Many cyclization procedures require heating, but the temperature must be carefully controlled. For agents like acetic anhydride or polyphosphoric acid (PPA), monitor the internal temperature closely and avoid aggressive heating, which can lead to polymerization and degradation.
-
Incorrect Choice of Cyclizing Agent: The stability of your chloroacetamide intermediate dictates the best cyclizing agent. A milder approach may be necessary. See the table below for a comparison of common agents.
-
Impure Intermediate: Impurities carried over from the acylation step can catalyze decomposition during the heated cyclization. Ensure your N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide is reasonably pure before proceeding. A simple filtration and wash may be sufficient.
Q: Which cyclizing agent is the most effective for this reaction?
A: The "best" agent depends on your scale, available equipment, and desired reaction time. Here is a comparison of common methods used for benzoxazole synthesis.
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Reflux, 1-4 hours | Inexpensive, readily available, acts as its own solvent. | Can require high temperatures; workup can be tedious. |
| Polyphosphoric Acid (PPA) | 100-150 °C, 1-3 hours | Powerful dehydrating agent, often gives good yields. | Highly viscous, making stirring difficult; workup requires quenching in ice water. |
| Thionyl Chloride (SOCl₂) / Triflic Anhydride (Tf₂O) | 0 °C to RT or gentle heat | Highly effective, often results in shorter reaction times and high yields.[7] | Corrosive, moisture-sensitive, generates toxic byproducts (HCl, SO₂).[8] |
| Other Catalysts | Various metal or ionic liquid catalysts have been reported for benzoxazole synthesis.[9] | Can be greener, reusable, and highly efficient.[9] | May require specific synthesis of the catalyst. |
Troubleshooting Flowchart for Low Yield
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 6. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis - chemicalbook [chemicalbook.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
"2-(Chloromethyl)-5-nitro-1,3-benzoxazole" stability and storage conditions
Technical Support Center: 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As a key reactive intermediate, the stability and proper handling of this compound are paramount to achieving reproducible and successful experimental outcomes. This guide is structured to provide rapid answers through FAQs, in-depth troubleshooting for common experimental issues, and a deeper understanding of the molecule's chemical characteristics.
Section 1: Frequently Asked Questions (FAQs) - Quick Reference
Q1: What are the ideal short-term and long-term storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For long-term storage (months to years), refrigeration at 2-8°C is recommended to minimize degradation.[3][4] Always store under an inert atmosphere (e.g., argon or nitrogen) if the container will be opened multiple times.
Q2: What are the main signs of degradation I should look for?
Visual signs of degradation include a change in color (e.g., from off-white/beige to yellow or brown), clumping of the solid material (indicating moisture absorption), or a noticeable change in its solubility profile. For definitive assessment, a purity check via TLC, LC-MS, or ¹H NMR is recommended before use if degradation is suspected.
Q3: Is this compound sensitive to moisture or air?
Yes, it is highly sensitive to moisture. The chloromethyl group is an electrophilic site that is susceptible to hydrolysis (reaction with water). This reaction will replace the chlorine atom with a hydroxyl group, forming 2-(hydroxymethyl)-5-nitro-1,3-benzoxazole and hydrochloric acid. This is the most common non-thermal degradation pathway. While less reactive with oxygen, excluding air helps prevent moisture contamination.
Q4: What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory PPE is mandatory. This includes a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[1][5] Due to its potential for respiratory irritation, all handling of the solid or its solutions should be performed in a certified chemical fume hood.[1][4]
Q5: What are the primary chemical incompatibilities?
Avoid contact with strong bases, strong oxidizing agents, and nucleophiles (e.g., water, alcohols, amines). Strong bases can promote elimination or substitution reactions, while nucleophiles will readily react with the reactive chloromethyl group, compromising the integrity of your starting material.[6][7]
Section 2: Troubleshooting Guide - Common Experimental Issues
Scenario 1: Inconsistent Reaction Yields or New Impurities on TLC/LC-MS
-
Problem: My reaction yields are significantly lower than expected, or I'm observing an unexpected, more polar spot on my TLC plate or a new peak in my LC-MS analysis.
-
Causality: This is a classic symptom of starting material degradation. The chloromethyl group is a potent electrophile designed for reaction. If it reacts with ambient moisture during storage or handling, you are introducing the corresponding alcohol impurity into your reaction, which is likely unreactive under your desired conditions. This effectively lowers the molar equivalent of your active reagent, reducing the yield.
-
Troubleshooting Workflow:
Scenario 2: Physical Changes in the Stored Material
-
Problem: The solid, which was initially a free-flowing powder, has become clumpy, sticky, or has visibly darkened in color.
-
Causality: Clumping is a strong indicator of hygroscopicity, meaning the compound has absorbed water from the atmosphere. The resulting hydrolysis not only creates an impurity but the byproduct, HCl, can further catalyze other degradation pathways, often leading to the formation of colored oligomeric species.
-
Self-Validating Protocol:
-
Do not use: Do not proceed with the experiment using visibly degraded material.
-
Quarantine: Segregate the container to prevent accidental use.
-
Analyze: Take a small, representative sample and analyze its purity. A simple test is to dissolve a small amount in a suitable anhydrous solvent (e.g., DCM, THF). The presence of insoluble material may indicate degradation products. Follow up with LC-MS to identify the suspected hydrolyzed product.
-
Decision: Based on the purity analysis, decide whether to attempt repurification (e.g., recrystallization, if a suitable solvent system is known) or to discard the material according to safety protocols. [1]
-
Section 3: Protocols & Methodologies
Protocol 3.1: Recommended Storage and Handling Protocol
-
Receiving: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the label.
-
Initial Storage: Immediately place the sealed container in a designated secondary container within a refrigerator (2-8°C). [4]The area should be away from incompatible chemicals.
-
Dispensing: Equilibrate the container to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Conduct all dispensing within a chemical fume hood. If the compound will be used multiple times, briefly backfill the container headspace with an inert gas (argon or nitrogen) before re-sealing.
-
Sealing: Use paraffin film to wrap the cap and threads of the container for an extra barrier against moisture ingress during storage.
-
Return to Storage: Promptly return the sealed container to its designated refrigerated storage location.
Protocol 3.2: Procedure for Aliquoting and Preparing a Stock Solution
-
Preparation: Use oven-dried or flame-dried glassware. Ensure your solvent is of an appropriate anhydrous grade.
-
Inert Environment: Perform all steps under a positive pressure of inert gas (argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Dispensing: Following Protocol 3.1, weigh the required amount of this compound directly into the reaction flask or a separate flask for solution preparation.
-
Dissolution: Add the anhydrous solvent via a gas-tight syringe.
-
Storage of Solution: If a stock solution must be stored, store it in a sealed, septum-capped flask at low temperatures (e.g., -20°C). Note that stability in solution is significantly lower than in solid form and should be empirically determined for your specific solvent and concentration. Use of stored solutions is not recommended for longer than 24-48 hours without re-validation.
Section 4: Technical Deep Dive - Stability & Degradation Profile
Inferred Chemical Stability
The stability of this compound is dictated by three key structural features:
-
The 2-(Chloromethyl) Group: This is the most reactive site on the molecule. The chlorine is a good leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This is the primary driver of its synthetic utility and also its main stability liability.
-
The Benzoxazole Core: The benzoxazole ring system itself can be susceptible to hydrolysis under acidic or basic conditions, which could lead to ring-opening. [8]The HCl generated from the hydrolysis of the chloromethyl group can create a local acidic microenvironment, potentially accelerating this process over long periods.
-
The 5-Nitro Group: This strong electron-withdrawing group influences the electronic properties of the benzoxazole ring but is generally stable under the recommended storage conditions. [9]
Potential Degradation Pathway: Hydrolysis
The most probable degradation pathway under standard laboratory conditions is the hydrolysis of the chloromethyl group. This SN2-type reaction proceeds via nucleophilic attack by water.
Caption: Primary degradation pathway via hydrolysis.
Summary of Storage Recommendations
| Condition | Short-Term (Days-Weeks) | Long-Term (Months-Years) | Rationale |
| Temperature | Room Temperature (cool) | 2-8°C (Refrigerated) | Reduces kinetic rate of degradation reactions. [3][4] |
| Atmosphere | Dry, Tightly Sealed | Inert Gas (Argon/Nitrogen) | Prevents contact with atmospheric moisture, the primary degradation agent. [2] |
| Light | Protected from Light (Amber Vial) | Protected from Light (Amber Vial) | Prevents potential photolytic degradation, a general precaution for nitroaromatic compounds. |
References
-
Lester, R. P., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472–12477. [Link]
-
Lester, R. P., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. PubMed. [Link]
-
Sci-Hub. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry. [Link]
-
Singh, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Wang, X., et al. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Jackson, J. A., et al. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. scispace.com [scispace.com]
- 7. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
Troubleshooting low fluorescence signal with "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" probes
Welcome to the technical support center for 2-(Chloromethyl)-5-nitro-1,3-benzoxazole (NBD-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during labeling experiments, particularly focusing on the challenge of low fluorescence signals. My approach here is to not only provide solutions but to explain the underlying chemical and photophysical principles, empowering you to make informed decisions in your experimental design.
The Foundation: How NBD-Cl Works
NBD-Cl is a fluorogenic reagent, meaning it is virtually non-fluorescent on its own. Its utility comes from its reaction with nucleophilic groups—primarily primary and secondary amines, and to a lesser extent, thiols. The reaction is a nucleophilic aromatic substitution where the amine or thiol group on your target molecule attacks the electron-deficient carbon of the NBD-Cl ring, displacing the chlorine atom.[1][2] This covalent modification yields a stable, intensely fluorescent NBD-adduct.[3] Understanding this mechanism is the first step in troubleshooting, as any factor that hinders this reaction will result in a weak signal.
Let's visualize this core reaction.
Caption: Reaction mechanism of NBD-Cl with a primary amine.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Reagent Integrity and Instrument Setup
Q1: I'm getting no signal at all. Is my NBD-Cl reagent still good?
This is the most fundamental question. NBD-Cl is susceptible to degradation, primarily through hydrolysis.
The Causality: NBD-Cl is an ester and is not stable in aqueous solutions, especially under the alkaline conditions required for labeling.[4] Water molecules can act as nucleophiles, attacking the NBD-Cl to form 4-hydroxy-7-nitrobenzofurazan (NBD-OH). This byproduct can exhibit some fluorescence, leading to high background, and more importantly, it means your active reagent is being consumed before it can react with your target molecule.[1][2]
Troubleshooting Protocol:
-
Check Storage: Solid NBD-Cl should be stored desiccated at -20°C, protected from light.[4][5] Improper storage (e.g., at room temperature or in a humid environment) significantly shortens its shelf life.
-
Prepare Fresh Stock Solutions: NBD-Cl should be dissolved in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4][5] Use a fresh, unopened bottle of anhydrous-grade solvent if possible. Do not use water to make the stock solution.
-
Stock Solution Storage: Aliquot your stock solution into small, single-use volumes and store them desiccated at -20°C or -80°C for no longer than one month.[4][5] Repeated freeze-thaw cycles or introducing moisture will degrade the reagent.
-
Always Prepare Working Dilutions Fresh: Dilute the stock solution into your aqueous reaction buffer immediately before starting the labeling reaction. Do not store NBD-Cl in aqueous buffers.
Q2: What are the correct excitation and emission wavelengths for my NBD-labeled molecule?
Using incorrect instrument settings is a common source of error. The spectral properties of NBD adducts are highly sensitive to their local environment.[6][7][8]
The Causality: The NBD fluorophore exhibits a significant increase in its dipole moment upon excitation. In polar solvents like water, this leads to rapid solvent relaxation around the excited state, providing a non-radiative energy decay pathway that quenches fluorescence.[8][9] Conversely, in a more hydrophobic environment (like a protein's binding pocket), this quenching is reduced, and the fluorescence quantum yield increases.[6]
Data Summary: Spectral Properties of NBD Adducts
| NBD Adduct Type | Typical Solvent | Excitation Max (λex) | Emission Max (λem) | Citation(s) |
| Primary Amine | Methanol | ~465 nm | ~535 nm | [4] |
| Secondary Amine | Methanol | ~485 nm | ~540 nm | [4] |
| Thiol | Aqueous | ~464 nm | ~512 nm | [7][10] |
Troubleshooting Protocol:
-
Initial Scan: If you are unsure, perform an excitation and emission scan on a successfully labeled (or positive control) sample to determine the optimal wavelengths in your specific buffer system.
-
Use Correct Filter Sets: For microscopy, ensure you are using a filter set appropriate for green fluorescence (e.g., a standard FITC/GFP filter set).
-
Mind the Environment: Be aware that the signal may be weaker in purely aqueous buffers compared to when the NBD moiety is bound within a more non-polar protein domain.[7]
Section 2: Optimizing the Labeling Reaction
Q3: My signal is very weak. Could the reaction pH be the problem?
Yes, pH is arguably the most critical parameter for successful NBD-Cl labeling.
The Causality: The labeling reaction requires the amine group on your target to be in its unprotonated, nucleophilic state (-NH₂).[2] The availability of this form is governed by the group's pKa and the pH of the solution.
-
N-terminal α-amines: pKa is typically ~7.5 - 8.5.
-
Lysine ε-amines: pKa is typically ~10.5.
To efficiently label all amines, the reaction pH must be significantly above the pKa of the target amine, typically in the range of 9.0 - 10.0.[2] However, high pH also accelerates the hydrolysis of NBD-Cl into the fluorescent byproduct NBD-OH, which can create a high background signal.[1] A compromise must be found. For selective labeling of a protein's N-terminus over its internal lysines, a neutral pH (7.0-7.5) can be used.[11][12][13]
Troubleshooting Protocol:
-
Verify Buffer pH: Physically measure the pH of your reaction buffer at the temperature you will be running the reaction. Do not assume the pH based on how it was prepared.
-
Perform a pH Titration: Test a range of pH values (e.g., 7.5, 8.5, 9.5) to find the optimal balance between labeling efficiency and background for your specific molecule. Borate buffer is a common and effective choice.[2]
-
Control for Hydrolysis: When troubleshooting at high pH, always run a "no analyte" control (buffer + NBD-Cl only). This will tell you the extent of background fluorescence generated from hydrolysis.
Q4: How critical are the reaction temperature and incubation time?
These parameters are intertwined and directly influence the reaction rate.
The Causality: Like most chemical reactions, the rate of NBD-Cl labeling increases with temperature.[2][14] A common range is 50-70°C for 30-60 minutes.[2] However, higher temperatures can also lead to faster NBD-Cl hydrolysis and may denature sensitive proteins.
Data Summary: Recommended Starting Conditions
| Parameter | Typical Range | Notes | Citation(s) |
| pH | 8.0 - 10.0 | Use borate or phosphate buffer. Crucial for deprotonation. | [2] |
| Temperature | 50°C - 80°C | Higher temp increases rate but also hydrolysis. Check protein stability. | [2][14] |
| Time | 30 - 60 min | Dependent on temperature and analyte reactivity. | [2] |
| Reagent Ratio | 3-10 fold molar excess | Ensures complete derivatization. Higher excess may be needed for complex samples. | [2] |
Troubleshooting Protocol:
-
Start Conservatively: Begin with a lower temperature (e.g., 50°C) for a longer time (60 min).
-
Increase Temperature/Time: If the signal is low, incrementally increase the temperature or time. For example, try 60°C for 30-45 minutes.
-
Check Analyte Stability: Ensure your target protein or molecule is stable at the chosen temperature for the duration of the incubation.
Section 3: The Target Molecule and Its Environment
Q5: My buffer contains Tris. Is this a problem?
Absolutely. This is a frequent and critical error.
The Causality: Any component in your buffer that contains a primary or secondary amine will act as a competing nucleophile, reacting with and consuming your NBD-Cl. Common culprits include Tris, glycine, and carrier proteins like Bovine Serum Albumin (BSA).
Troubleshooting Protocol:
-
Use Non-Amine Buffers: Switch to a buffer system that does not contain primary or secondary amines. Recommended buffers include:
-
HEPES
-
Phosphate-Buffered Saline (PBS)
-
Borate Buffer
-
-
Purify Your Sample: If your analyte is stored in an amine-containing buffer, you must perform a buffer exchange (e.g., using dialysis or a desalting column) into an appropriate reaction buffer before adding the NBD-Cl.
Q6: I'm trying to label a protein, but the efficiency is low. What could be unique to my protein?
The Causality: Not all amine groups are created equal.
-
Blocked N-Terminus: The N-terminal α-amino group of many eukaryotic proteins is naturally modified (e.g., acetylated), making it unreactive toward NBD-Cl.[11][13]
-
Structural Accessibility: Lysine residues or the N-terminus may be buried within the protein's three-dimensional structure, making them inaccessible to the NBD-Cl reagent.
-
Protein Precipitation: The addition of NBD-Cl from an organic stock solution or changes in pH can sometimes cause proteins to precipitate out of solution, preventing any reaction.
Troubleshooting Protocol:
-
Verify N-Terminus Status: Check literature or use mass spectrometry to determine if your protein's N-terminus is known to be modified.
-
Introduce Denaturants (with caution): If you suspect accessibility is an issue and the native protein structure is not required post-labeling, you can try including a mild denaturant (e.g., low concentrations of urea or guanidinium chloride) in the reaction. This must be done carefully as it can alter the protein.
-
Check for Precipitation: After the incubation step, visually inspect the tube for any precipitate. Centrifuge the sample and check for a pellet. If precipitation occurs, you may need to adjust the final concentration of the organic solvent or screen for more suitable buffer conditions.
General Experimental Workflow & Troubleshooting Logic
This workflow provides a step-by-step guide for a typical labeling experiment and a logical tree for diagnosing issues.
Caption: A generalized workflow for labeling with NBD-Cl.
Caption: A decision tree for troubleshooting low NBD-Cl signal.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - NBD chloride, 98%. Retrieved from [Link]
-
Aly, H., El-Shafie, A. S., & El-Azazy, M. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine: a multivariate optimization-assisted approach. RSC Advances, 9(39), 22106–22115. Available from: [Link]
-
Chattopadhyay, A., & Mukherjee, S. (2010). Application of NBD-Labeled Lipids in Membrane and Cell Biology. In ResearchGate. Retrieved from [Link]
-
Interchim. (n.d.). NBD-Cl, NBD-F. FluoProbes®. Retrieved from [Link]
-
Bernal-Perez, J., et al. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. Analytical Biochemistry, 428(1), 13-5. Available from: [Link]
-
Walczak, M., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 27(23), 8303. Available from: [Link]
-
Yuan, L., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(12), 7143-7185. Available from: [Link]
-
ResearchGate. (n.d.). Effect of Cl- on quenching of NBD-TMA fluorescence. Retrieved from [Link]
-
ResearchGate. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: A method to distinguish protein N-terminal acetylation. Retrieved from [Link]
-
Argeseanu, D. G., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104. Available from: [Link]
-
ScienceDirect. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. Retrieved from [Link]
-
Elbashir, A., Suliman, F. O., & Aboul-Enein, H. Y. (2012). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Reviews in Analytical Chemistry, 31(2-3). Available from: [Link]
-
ResearchGate. (2024). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques. Retrieved from [Link]
-
Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore?. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature and time on the derivatives of NTB-NBD-Cl. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of NBD-Cl concentration on the relative yield of derivatization reaction with TPM. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of concentration of NBD-Cl on the formation of colored product. Retrieved from [Link]
-
SciSpace. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3- diazole (NBD-Cl) for spectrochemical determination of L. Retrieved from [Link]
-
Mukherjee, S., et al. (2009). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Sensors, 9(12), 10212-10227. Available from: [Link]
-
Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. mdpi.com [mdpi.com]
- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 11. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
Minimizing non-specific binding of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" derivatives
Topic: Minimizing Non-Specific Binding of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" and Related NBD Derivatives
Welcome to the NBD-Chem Solutions technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome one of the most common challenges when working with our highly reactive fluorescent probes: non-specific binding. This guide moves beyond simple steps, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding, and why does it occur with these benzoxazole/NBD probes?
A1: Non-specific binding is the unwanted interaction of your fluorescent probe with molecules or surfaces other than your intended target. Probes like "this compound" and its analogues, such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl), are electrophilic. This means they are designed to react with nucleophiles—electron-rich groups like thiols (cysteine residues) and primary/secondary amines (lysine residues, N-termini) on your protein of interest.[1][2][3] However, this reactivity is not absolutely specific. Non-specific binding occurs for two main reasons:
-
Covalent Off-Target Reactions: The probe can react with other accessible nucleophiles on abundant proteins (like albumin in serum) or even on the cellular substrate.
-
Non-Covalent Interactions: The probe, being a small organic molecule, can adhere to hydrophobic pockets on proteins or lipid membranes through non-covalent forces, leading to persistent background fluorescence. Unreacted, free dye in the solution is a major contributor to this problem.[4]
Q2: How does pH critically affect my labeling reaction and specificity?
A2: The pH of your reaction buffer is arguably the most critical parameter for controlling specificity. It dictates which nucleophiles are available to react.
-
For Thiol-Specific Labeling (Cysteine): You should aim for a pH between 7.0 and 8.0. In this range, the thiol groups (-SH) are sufficiently deprotonated to the more reactive thiolate form (-S⁻) while primary amines (-NH₂) are mostly protonated (-NH₃⁺) and thus non-nucleophilic. This minimizes reactions with lysine residues.[5]
-
For Amine-Specific Labeling (Lysine, N-terminus): You need a more alkaline pH, typically between 8.5 and 9.5. At this pH, the primary amines are deprotonated and become reactive.[6][7] However, be aware that at this higher pH, thiols will also be highly reactive, and the probe itself may hydrolyze more rapidly.
The fluorescence of many NBD derivatives can also be sensitive to pH, which is another reason to maintain a consistent, buffered environment.[8][9][10]
Q3: What is "quenching," and how can I use it to reduce background?
A3: Quenching is any process that decreases the fluorescence intensity of a probe.[11] In this context, it refers to a post-labeling step to "turn off" any unreacted, free probe remaining in the solution. This is crucial because this free probe is a primary source of non-specific background signal.[4]
After your primary labeling reaction is complete, you can add a "quenching agent"—a small molecule with a highly reactive nucleophile—to scavenge and deactivate all remaining electrophilic probes. Common quenching agents include:
-
L-Cysteine or Mercaptoethanol: Excellent for scavenging thiol-reactive probes.
-
Glycine or Tris buffer: Effective for scavenging amine-reactive probes. Note that you should never use Tris buffer during your primary labeling reaction, as it will compete with your target.[7]
Q4: What is a blocking step, and when should I use it?
A4: Blocking is a preventative step, performed before adding your fluorescent probe. The goal is to saturate non-specific binding sites on your cells or tissue with a generic, unlabeled protein.[12][13] This prevents the fluorescent probe from adhering non-covalently to these sites.
Bovine Serum Albumin (BSA) is the most common blocking agent.[12][14][15] A typical blocking step involves incubating your sample with a solution of 1-5% BSA in your buffer (e.g., PBS) for 30-60 minutes before you begin the labeling protocol.[14][16][17]
In-Depth Troubleshooting Guide
Problem 1: High, uniform background fluorescence across the entire sample.
This issue is most often caused by excess, unreacted probe that was not adequately removed after the labeling step.
Caption: Troubleshooting workflow for high background staining.
Problem 2: Punctate, non-specific staining or cellular "hot spots".
This often indicates that the probe is aggregating or binding to specific cellular structures non-covalently, such as lipid droplets or dead cells.
-
Cause - Probe Aggregation: NBD derivatives can be hydrophobic and may precipitate out of aqueous buffers if the stock concentration (usually in DMSO) is too high.
-
Solution: Ensure your probe is fully dissolved in the buffer before adding it to the sample. Vortex the diluted probe solution immediately before application. Never use a probe solution that appears cloudy or has visible precipitate.
-
-
Cause - Binding to Dead Cells: Dead or dying cells lose membrane integrity and will non-specifically take up the probe, resulting in intensely bright spots.[18]
-
Solution: Ensure you are working with a healthy cell culture. Perform gentle washes with fresh media before fixation and labeling to remove dead and detached cells.[18] Consider using a viability stain (in a different color channel) to exclude dead cells from your analysis.
-
-
Cause - Hydrophobic Interactions: The probe may be sticking to lipid-rich organelles.
Key Experimental Protocols & Data
Data-Driven Optimization
Optimizing your signal-to-noise ratio is an empirical process. The following table provides a conceptual framework for how different parameters can be adjusted and their likely effect.
Table 1: Effect of Reaction Parameters on Signal-to-Noise Ratio (S/N)
| Parameter | Low Setting | Recommended Range | High Setting | Effect on S/N |
|---|---|---|---|---|
| Probe Concentration | Low specific signal | 1 - 10 µM | High background | Titration is critical for optimal S/N. |
| pH (for Thiols) | Inefficient labeling | 7.0 - 8.0 | Increased amine reactivity | Optimal pH maximizes thiol-specific signal. |
| Incubation Time | Incomplete labeling | 30 - 90 min | Increased background | Balance labeling efficiency with off-target reactions. |
| Wash Steps | High background | 3-5 washes, 5 min each | Potential loss of specific signal | Thorough washing is essential to remove free dye. |
| Blocking Agent (BSA) | High non-covalent binding | 1 - 5% | Can mask some targets | Reduces background from non-specific adhesion. |
Protocol 1: Optimized General Labeling & Quenching Workflow
This protocol is a starting point and should be optimized for your specific cell type and target protein.
-
Preparation: Prepare your cells or tissue sample as required by your experiment (e.g., fixation, permeabilization).
-
Blocking (Recommended): Incubate the sample in a blocking buffer (e.g., 3% BSA in PBS) for 45-60 minutes at room temperature.[17]
-
Labeling Reaction:
-
Dilute the this compound derivative stock solution to your desired final concentration (e.g., 5 µM) in the appropriate reaction buffer (e.g., PBS, pH 7.4 for thiols).
-
Remove the blocking buffer from your sample (do not wash).
-
Add the probe solution and incubate for 45-60 minutes at room temperature, protected from light.[19]
-
-
Quenching:
-
Prepare a quenching solution of 5 mM L-Cysteine in PBS.
-
Remove the probe solution.
-
Add the quenching solution and incubate for 15 minutes at room temperature, protected from light. This step deactivates any unreacted probe.
-
-
Washing:
-
Remove the quenching solution.
-
Wash the sample three times with PBS containing 0.05% Tween-20, for 5 minutes each wash, with gentle agitation.[16]
-
Perform a final wash with PBS alone to remove residual detergent.
-
-
Imaging: Mount the sample in an appropriate mounting medium and proceed with fluorescence microscopy. Minimize light exposure to prevent photobleaching.[19][20]
To validate your staining, you MUST include proper controls:
-
Negative Control: A sample that goes through the entire staining protocol without the addition of the fluorescent probe. This will reveal the level of cellular autofluorescence.
-
Quenching Control: A sample where you pre-incubate the probe with the quenching agent (e.g., L-Cysteine) before adding it to the cells. This should result in no specific staining, confirming that your probe is reacting as expected and that the signal you see is from a covalent reaction.
By systematically applying these principles of reaction optimization, blocking, quenching, and washing, you can dramatically reduce non-specific binding and generate high-quality, reliable data with your benzoxazole and NBD-based probes.
References
-
ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]
-
Cui, Y. (2020). Optimization of blocking conditions for fluorescent Western blot. Analytical Biochemistry, 600, 113598. [Link]
-
Yoon, J., et al. (2011). Thiol Reactive Probes and Chemosensors. PubMed Central, 11(12), 4493–4518. [Link]
-
ResearchGate. (2020). Optimization of blocking conditions for fluorescent Western blot. Retrieved from [Link]
-
ResearchGate. (2014, March 20). How to get rid of non-specific signals in the staining of immunofluorescent microscopy? Retrieved from [Link]
-
MDPI. (2020). Fluorescent Probes for Live Cell Thiol Detection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. Retrieved from [Link]
-
ACS Publications. (2007). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
ResearchGate. (2015, July 9). What is the appropriate way of washing cells with PBS during fluorescence imaging? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Light-deactivated fluorescent probes (FLASH-off) for multiplexed imaging. Retrieved from [Link]
-
Florida State University. (n.d.). Fluorescence Microscopy - Optimization and Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. Retrieved from [Link]
-
Bitesize Bio. (2012, July 31). 7 Steps to Avoid Photodamage in Fluorescent Live-cell Imaging. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved from [Link]
-
PubMed Central. (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
Oxford Academic. (2023). Optimization Method of PBMC Staining and Visualization Using Fluorescence Microscopy. Retrieved from [Link]
-
PreciPoint. (2025, April 7). Optimizing Fluorescence Imaging for Clear Results. Retrieved from [Link]
Sources
- 1. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 8. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 12. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 13. Optimization of blocking conditions for fluorescent Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oni.bio [oni.bio]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. precipoint.com [precipoint.com]
- 20. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
Technical Support Center: Overcoming Solubility Challenges with 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Welcome to the technical support guide for 2-(Chloromethyl)-5-nitro-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. We understand that maintaining compound solubility is critical for generating reliable and reproducible experimental data. This guide provides a systematic, causality-driven approach to troubleshooting and resolving these common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions users face when working with this compound.
Q1: I dissolved this compound in DMSO and it looked clear. Why did it precipitate immediately when I diluted it into my aqueous assay buffer?
This is the most common issue encountered with poorly soluble compounds. The phenomenon occurs because while Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds, its properties change upon dilution into water.[1] When your concentrated DMSO stock is added to the aqueous buffer, the local solvent environment around your compound molecules shifts dramatically from organic to aqueous. This can lead to a supersaturated solution where the concentration of your compound exceeds its maximum solubility in the final, low-DMSO aqueous medium, causing it to precipitate out of the solution.[2][3]
Q2: What is the recommended starting solvent for creating a stock solution?
For initial attempts, Dimethyl sulfoxide (DMSO) is the industry-standard choice. It is a powerful, polar aprotic solvent that can dissolve a vast range of both polar and nonpolar molecules, making it a versatile starting point for most compound libraries in drug discovery.[1] However, it is crucial to be aware of its limitations, including potential cytotoxicity at higher concentrations and the precipitation issue described above.[1][2]
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assay?
There is no universal answer, as tolerance to DMSO is cell-line specific. However, a widely accepted best practice is to keep the final concentration of DMSO in your assay medium at or below 0.5% (v/v) to minimize solvent-induced artifacts or toxicity.[4] Some robust cell lines or enzymatic assays may tolerate up to 1%, but this must be empirically determined.[2]
Critical Experimental Control: Before proceeding with your main experiments, you must perform a vehicle control experiment. This involves testing a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) in your assay without the compound to determine the highest concentration that does not affect the biological system under investigation.[5]
Part 2: A Systematic Troubleshooting Guide to Enhance Solubility
If optimizing your primary DMSO stock is insufficient, a stepwise approach to formulation is necessary. This guide will walk you through a logical progression of techniques, from simple co-solvent systems to more advanced complexation methods.
Caption: A step-by-step troubleshooting workflow for solubility enhancement.
Step 1: Optimize the Primary Stock Solution
The simplest modification is to adjust your stock solution preparation.
-
Problem: Adding a relatively large volume of a low-concentration DMSO stock (e.g., 10 µL of a 1 mM stock into 1 mL) introduces too much compound for the final aqueous environment to handle.
-
Causality: The goal is to minimize the volume of the organic stock solution added to the aqueous buffer.
-
Solution: Prepare a more concentrated stock solution in 100% DMSO. For example, creating a 10 mM or 50 mM stock allows you to add a much smaller volume (e.g., 1 µL or 0.2 µL) to achieve the same final concentration, keeping the final DMSO percentage minimal and reducing the shock to the system.[6][4]
-
Protocol Tip: If the compound is difficult to dissolve even in 100% DMSO, gentle warming (to 37°C) and vortexing or sonication can be employed.[4] However, always be mindful of the compound's stability under these conditions.
Step 2: Employ a Co-solvent System
If DMSO alone is not sufficient, the next step is to make the final aqueous buffer more "hospitable" to the hydrophobic compound by using a co-solvent.
-
Problem: The polarity difference between the compound and the aqueous buffer is too great, even with <1% DMSO.
-
Causality: Co-solvents are water-miscible organic solvents that, when added to the buffer, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the interfacial tension between your compound and the solvent, thereby increasing solubility.[8]
-
Common Co-solvents: Common, low-toxicity co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[7][9][10]
-
Actionable Protocol: See "Protocol 2: Co-Solvent Screening" for a detailed methodology. It is essential to test the tolerability of each co-solvent in your specific assay via vehicle controls.[11]
Step 3: Utilize Cyclodextrin Inclusion Complexation
Cyclodextrins are an advanced and highly effective method for solubilizing hydrophobic molecules without using organic co-solvents.[12]
-
Problem: You require higher compound concentrations than co-solvents can achieve, or the co-solvents interfere with your assay.
-
Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a nonpolar, hydrophobic interior cavity.[13] The hydrophobic this compound molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"). This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic compound from the aqueous environment and dramatically increasing its apparent water solubility.[12][14][15]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility, low toxicity, and proven efficacy.[13][15]
-
Actionable Protocol: See "Protocol 3: Cyclodextrin Complexation" for a step-by-step guide.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Step 4: Assess the Impact of pH Adjustment
Adjusting the pH of the buffer can influence the solubility of compounds that have ionizable functional groups.[16][17]
-
Problem: All other methods have failed, and an alternative approach is needed.
-
Causality: The solubility of weak acids and bases is highly dependent on pH.[18][19] By shifting the pH, one can ionize a functional group, which typically increases its aqueous solubility.
-
Applicability to this compound: This compound does not possess strongly acidic or basic functional groups that would be readily ionized in a typical biological pH range (e.g., 6.0-8.0). Therefore, pH modification is less likely to produce a dramatic increase in solubility compared to the other methods.[20] However, it can be considered as a final option.
-
Critical Cautions:
-
Compound Stability: Changes in pH can lead to the degradation (e.g., hydrolysis) of your compound.
-
Assay Compatibility: Your biological system (e.g., cells, enzymes) will have a narrow optimal pH range. Any adjustments must not compromise the integrity of the assay.
-
Part 3: Data Summary & Detailed Protocols
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| DMSO | Primary organic solvent.[1] | < 0.5% final | Simple, dissolves many compounds. | Precipitation on dilution, potential cytotoxicity.[1][2] |
| Co-solvents | Reduces solvent polarity.[7][8] | 1-10% final | Easy to implement, effective for moderate solubility issues. | Potential for assay interference, toxicity.[11] |
| Cyclodextrins | Forms a host-guest inclusion complex, increasing apparent solubility.[12][15] | 1-5% (w/v) | High solubilizing power, low toxicity, avoids organic solvents. | More complex preparation, potential for drug displacement. |
| pH Adjustment | Ionizes functional groups to enhance water interaction.[17][18] | pH 6.0-8.0 | Can be effective for ionizable compounds. | Unlikely to be effective for this compound, can affect compound/assay stability. |
Experimental Protocols
Protocol 1: Vehicle Control for Excipient Toxicity
-
Objective: To determine the maximum non-interfering concentration of a new excipient (e.g., DMSO, PEG 400, HP-β-CD).
-
Procedure: a. Prepare a series of dilutions of the excipient in your standard assay buffer. These dilutions should cover and exceed the concentration range you intend to use. b. Add these "vehicle-only" solutions to your assay (e.g., cell culture, enzyme reaction) in the same volume you would use for your test compound. c. Include a "no-vehicle" control (buffer only) as a baseline. d. Run the assay and measure the output (e.g., cell viability, enzyme activity).
-
Analysis: Identify the highest concentration of the excipient that shows no significant difference from the "no-vehicle" control. This is your maximum tolerable concentration.
Protocol 2: Co-Solvent Screening
-
Objective: To identify an effective and compatible co-solvent.
-
Procedure: a. First, determine the maximum tolerable concentration of several candidate co-solvents (e.g., ethanol, propylene glycol, PEG 400) using Protocol 1 . b. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM). c. Prepare your final assay buffers containing the pre-determined, maximum tolerable concentration of each co-solvent. d. Add a small aliquot of the DMSO stock to each co-solvent buffer to achieve your desired final compound concentration. e. Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.
-
Analysis: The best co-solvent will be the one that maintains the compound in solution without negatively impacting the assay.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To solubilize the compound using HP-β-CD.
-
Procedure: a. Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 5% w/v). Determine the maximum tolerable concentration using Protocol 1 . b. Prepare a highly concentrated stock of your compound in a minimal amount of a suitable organic solvent like DMSO or ethanol (e.g., 100 mM). c. While vigorously vortexing the HP-β-CD solution, add the concentrated compound stock dropwise. The molar ratio of cyclodextrin to compound should be high (e.g., >10:1) to favor complex formation. d. After addition, continue to mix the solution (e.g., vortex, sonicate, or shake overnight at room temperature) to allow for the complex to form. e. The resulting solution should be clear. This is now your aqueous stock solution, which can be further diluted in the assay buffer as needed.
-
Analysis: The absence of precipitation indicates successful complexation and solubilization. Always run a vehicle control with the HP-β-CD solution.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Formulation of water insoluble drugs - CORE. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Cosolvent - Wikipedia. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays - Benchchem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). This compound. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - OUCI. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Dimethyl sulfoxide - Wikipedia. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole | C8H6ClNO | CID 2061989 - PubChem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC - NIH. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers - Benchchem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). How does pH affect solubility? - askIITians. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?
- Vertex AI Search. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- - ChemBK. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole - PubChem - NIH. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Impact of pH on Solubility - YouTube. Retrieved January 17, 2026.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpbr.in [ijpbr.in]
- 11. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. How does pH affect solubility? - askIITians [askiitians.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ibisscientific.com [ibisscientific.com]
- 19. youtube.com [youtube.com]
- 20. Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection for Reactions Involving 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-5-nitro-1,3-benzoxazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection for reactions involving this versatile but challenging substrate.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by two key features: the reactive chloromethyl group at the 2-position, which is an excellent electrophile for nucleophilic substitution and cross-coupling reactions, and the electron-withdrawing nitro group at the 5-position. This nitro group significantly influences the reactivity of the molecule, enhancing the electrophilicity of the chloromethyl carbon but also introducing the potential for side reactions. Careful selection of a catalyst is therefore paramount to achieving high yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions for which I would need a catalyst with this compound?
A1: The most common reactions involving this substrate that often require catalysis are:
-
Nucleophilic Substitution (SN2 type): Reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions) to displace the chloride. While some of these reactions can proceed without a catalyst, phase-transfer catalysts are often employed to enhance reaction rates and yields, especially in biphasic systems.
-
Palladium-Catalyzed Cross-Coupling Reactions: Although less common for benzylic chlorides compared to aryl halides, reactions like Suzuki-Miyaura (with boronic acids) or Sonogashira (with terminal alkynes) couplings are feasible for forming C-C bonds. These reactions are highly dependent on the choice of a suitable palladium catalyst and ligand.
Q2: How does the 5-nitro group affect the reactivity of the chloromethyl group?
A2: The 5-nitro group is strongly electron-withdrawing, which has a dual effect. It increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates in SN2 reactions compared to analogues without the nitro group. However, the nitro group itself is a potential site for unwanted side reactions, such as reduction, especially under certain catalytic conditions.
Q3: Can the nitro group be accidentally reduced during my catalytic reaction?
A3: Yes, this is a critical concern. Many common reducing agents and some catalytic systems, particularly those used for hydrogenation (e.g., H₂ with Pd/C, PtO₂), can readily reduce the nitro group to an amine or other intermediates.[1][2] Therefore, it is crucial to select catalysts and reaction conditions that are chemoselective for the desired transformation at the chloromethyl position while leaving the nitro group intact.
Q4: What is Phase-Transfer Catalysis (PTC) and when should I consider it?
A4: Phase-transfer catalysis is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an organic phase and an aqueous phase).[3] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a nucleophile from the aqueous phase to the organic phase where it can react with the substrate.[3][4] You should consider PTC when your nucleophile is a salt (e.g., sodium phenoxide, potassium cyanide) that is soluble in water but not in the organic solvent containing your this compound. PTC can lead to faster reactions, milder conditions, and improved yields.[5]
Troubleshooting Guide
This section provides a more detailed breakdown of common issues, their probable causes, and recommended solutions, organized by reaction type.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Nucleophilicity | The chosen nucleophile may not be strong enough to displace the chloride, even with the activating effect of the nitro group. | - Use a stronger base to deprotonate the nucleophile (e.g., for alcohols or phenols). - Consider using a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[6] |
| Poor Solubility | One or more reactants are not fully dissolved in the solvent, leading to a slow or incomplete reaction. | - Choose a solvent system in which all reactants are soluble. - For biphasic systems, employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[4][7] |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the electrophilic carbon of the chloromethyl group. | - If possible, switch to a less sterically hindered nucleophile. - Increase the reaction temperature, but monitor for potential side reactions. |
Experimental Protocol: Phase-Transfer Catalyzed Etherification
This protocol describes a general procedure for the reaction of this compound with a phenol using a phase-transfer catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired phenol (1.2 eq.), and toluene (10 mL per mmol of the benzoxazole).
-
Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq.) to the reaction flask.
-
Reaction Initiation: Add the aqueous sodium hydroxide solution to the reaction flask and stir the mixture vigorously at 80°C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, separate the organic and aqueous layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Side Reactions and Catalyst Incompatibility in Cross-Coupling Reactions
| Potential Cause | Explanation | Recommended Solutions |
| Reduction of the Nitro Group | The palladium catalyst, especially in the presence of a hydrogen source (even from the solvent or reagents), can reduce the nitro group.[1][2] | - Use a palladium catalyst known to be tolerant of nitro groups. Some modern catalysts with specialized ligands show good chemoselectivity.[8] - Avoid potential hydrogen sources in the reaction mixture. - Consider using a milder base. |
| Catalyst Deactivation | The benzoxazole nitrogen or the nitro group's oxygen atoms can coordinate to the palladium center, inhibiting its catalytic activity. | - Use a ligand that is a strong binder to palladium, preventing substrate inhibition. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often effective.[9] |
| Homocoupling of the Coupling Partner | The boronic acid (in Suzuki coupling) or other organometallic reagent can couple with itself. | - Optimize the reaction conditions, particularly the base and solvent. - Ensure a slow addition of the organometallic reagent to the reaction mixture. |
Data Presentation: Recommended Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Key Considerations |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Highly active for a broad range of substrates; generally good functional group tolerance.[9] |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene/H₂O | Effective for challenging couplings; the cesium base can be beneficial.[7] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | A robust and widely used system, but may require higher temperatures. |
Note: These are starting points for optimization. The optimal conditions may vary depending on the specific boronic acid used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Nucleophilic Substitution
Caption: A decision-making workflow for troubleshooting low yields in nucleophilic substitution reactions.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (2025).
-
Mandal, S., & De, S. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 11(10), 1185. [Link]
-
Dunsford, J. J., & Toste, F. D. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]
- BenchChem. (2025). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide. BenchChem.
-
Gande, M. R., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1878-1886. [Link]
-
Indukuri, K. (2013). Response to "What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?". ResearchGate. [Link]
-
Sharma, M. M., et al. (2006). Liquid‐Liquid‐Liquid Phase Transfer Catalysis: A Novel and Green Concept for Selective Reduction of Substituted Nitroaromatics. Green Chemistry, 8(5), 455-460. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2010). Synthesis of Benzoxazolones From Nitroarenes or Aryl Halides. Organic Letters, 12(4), 812–815. [Link]
- BenchChem. (2025). Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene". BenchChem.
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. BenchChem.
-
Shirzadi, M., & Fallah-Mehrjardi, M. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36691-36700. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. BenchChem.
-
El-Sayed, R. (2010). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ChemInform, 41(25). [Link]
- Singh, P. P., & Singh, A. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4434-4444.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. BenchChem.
-
Wikipedia contributors. (2023, November 28). Phase-transfer catalyst. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. iajpr.com [iajpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Fluorescence Quenching in NBD-Labeled Proteins
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My NBD-labeled protein shows very weak or no fluorescence. What are the primary causes?
There are several potential reasons for low or absent fluorescence signal after labeling with NBD-Cl. These can be broadly categorized into issues with the labeling reaction itself, environmental effects on the NBD fluorophore, and inherent properties of the protein.
Common Causes for Low Fluorescence:
-
Failed Labeling Reaction: The covalent attachment of NBD-Cl to the protein may not have occurred efficiently. This can be due to suboptimal reaction conditions such as incorrect pH, insufficient molar excess of the dye, or the presence of interfering substances in the buffer.[1][2]
-
Environmental Quenching: The fluorescence of NBD is highly sensitive to its local microenvironment.[3][4][5] If the NBD moiety is located in a polar, aqueous environment after labeling, its fluorescence intensity can be significantly decreased.[3][4][6]
-
Protein-Induced Quenching: The proximity of the attached NBD dye to certain amino acid residues, such as tryptophan or tyrosine, can lead to quenching of its fluorescence.[7]
-
Over-labeling: Attaching too many dye molecules to a single protein can lead to self-quenching, where the fluorophores interact with each other and dissipate their energy non-radiatively.[7]
-
Hydrolysis of NBD-Cl: At high pH, NBD-Cl can be hydrolyzed to the fluorescent NBD-OH, leading to high background signal which can mask the signal from the labeled protein.[1]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
You've performed the labeling reaction, but analysis (e.g., via gel electrophoresis or spectrophotometry) indicates a low degree of labeling (DOL), resulting in a weak signal.
NBD-Cl reacts with primary and secondary amines, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues, as well as with thiol groups of cysteine residues.[3][8] This nucleophilic aromatic substitution reaction is highly pH-dependent. The target amine or thiol group must be in its deprotonated, nucleophilic state to react efficiently.[1] For selective N-terminal labeling, a near-neutral pH can be used to exploit the lower pKa of the α-amino group compared to the ε-amino group of lysines.[9][10][11]
-
Reagent Preparation:
-
Reaction Setup:
-
Dissolve your protein in a suitable buffer, such as 0.1 M sodium borate, pH 8.5. Avoid buffers containing primary amines like Tris , as they will compete for reaction with NBD-Cl.[2]
-
Add the NBD-Cl stock solution to the protein solution to achieve a 10-fold molar excess.
-
Incubate the reaction at a controlled temperature, for instance, 60°C for 1 hour, protected from light.[3]
-
-
Reaction Termination and Purification:
-
Stop the reaction by adding a small molecule amine like glycine or by proceeding directly to purification.
-
Separate the labeled protein from unreacted NBD-Cl and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified protein solution at 280 nm (for protein) and ~470 nm (for NBD).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm.
-
Calculate the NBD concentration using its molar extinction coefficient (~13,000 M⁻¹cm⁻¹ at 478 nm).
-
DOL = [NBD concentration] / [Protein concentration].
-
Problem 2: Significant Fluorescence Quenching Post-Labeling
The DOL is acceptable, but the fluorescence quantum yield of the labeled protein is much lower than expected.
The NBD fluorophore is renowned for its environmental sensitivity. Its fluorescence is significantly quenched in polar, aqueous environments and enhanced in nonpolar, hydrophobic environments.[4][14] This phenomenon is due to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway. When the NBD-labeled portion of the protein is exposed to the aqueous solvent, its fluorescence will be weak.[3][6] Conversely, if the probe is localized in a hydrophobic pocket of the protein, its fluorescence will be bright.
-
Solvent Titration:
-
Prepare samples of your NBD-labeled protein in your standard aqueous buffer.
-
Create a series of buffers with increasing concentrations of a viscogenic agent like glycerol or sucrose (e.g., 0%, 10%, 20%, 40% v/v).
-
Measure the fluorescence emission spectrum (Excitation ~470 nm, Emission ~540 nm) for the protein in each buffer.
-
Expected Outcome: If the NBD is solvent-exposed, you should observe an increase in fluorescence intensity as the polarity of the bulk solvent decreases.[15][16]
-
-
Denaturation Study:
-
Prepare samples of your NBD-labeled protein in buffer with increasing concentrations of a chemical denaturant (e.g., 0 M to 8 M urea).
-
Allow samples to equilibrate, then measure the fluorescence emission spectrum.
-
Expected Outcome: Unfolding the protein will expose all NBD labels to the aqueous environment. If the NBD was initially in a hydrophobic, fluorescent-enhancing pocket, you will see a decrease in fluorescence. If it was in a quenching environment (but not water), you might see an increase or decrease depending on the final solvent-exposed state.
-
Data Summary: NBD Fluorescence in Different Environments
| Environment | Relative Quantum Yield | Emission Maximum (λem) | Likely Cause of Quenching |
| Aqueous Buffer (e.g., PBS) | Low | Red-shifted (~540 nm)[12] | High polarity, hydrogen bonding with water.[4][15] |
| Non-polar Solvent (e.g., Ethanol) | High | Blue-shifted (~530 nm)[17] | Reduced polarity, less non-radiative decay.[18] |
| Hydrophobic Protein Pocket | High | Blue-shifted | Shielded from water, restricted motion. |
| Near Quenching Residues (e.g., Trp) | Low | Variable | Förster Resonance Energy Transfer (FRET) or collisional quenching. |
Problem 3: High Background Fluorescence
The entire sample, including the supernatant after removing the protein, is highly fluorescent, making it difficult to distinguish the signal from the labeled protein.
This issue is almost always caused by the hydrolysis of NBD-Cl to 4-hydroxy-7-nitrobenzofurazan (NBD-OH).[1] This reaction is favored at alkaline pH and results in a byproduct that is itself fluorescent, contributing to a high background signal. Additionally, failure to completely remove unreacted NBD-Cl after the labeling reaction will also lead to high background.
-
Control the pH: While a basic pH is needed for the labeling reaction, avoid excessively high pH (> 9.5) to minimize hydrolysis.
-
Prepare NBD-Cl Fresh: Always use a freshly prepared stock solution of NBD-Cl in an anhydrous solvent.[1]
-
Efficient Purification: Ensure your post-labeling purification method (e.g., dialysis or size-exclusion chromatography) is robust enough to separate the protein from small molecule contaminants like NBD-OH and unreacted NBD-Cl.
-
Run a "No Protein" Control: Perform a mock labeling reaction without your protein. If this sample is highly fluorescent, it confirms that hydrolysis is the primary issue.
References
-
Material Safety Data Sheet - NBD chloride, 98%. Cole-Parmer. [Link]
-
FluoProbes®. Interchim. [Link]
-
Solvent-dependent photophysical properties of NBD-Bu. ResearchGate. [Link]
-
Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI. [Link]
-
A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. PubMed. [Link]
-
The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c. ResearchGate. [Link]
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. [Link]
-
Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. PubMed. [Link]
-
A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells | Request PDF. ResearchGate. [Link]
-
NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. NIH. [Link]
-
Depth-dependent fluorescence quenching of NBD selectively attached... ResearchGate. [Link]
-
Fluorescence quenching of NBD-labeled T-domain. ResearchGate. [Link]
-
Effect of the pH value on the fluorescence intensities of 6α- and 6β-E2-NBD. ResearchGate. [Link]
-
Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. NIH. [Link]
-
Polarity-based fluorescence probes: properties and applications. PubMed Central. [Link]
-
Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. PubMed Central. [Link]
-
A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins. PubMed. [Link]
-
Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. RSC Publishing. [Link]
-
Troubleshooting Guide Immuno-Fluorescence. [Link]
-
Application of NBD-Cl for the determination of amines and amino acids using HPLC. ResearchGate. [Link]
-
FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube. [Link]
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]
-
Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: A method to distinguish protein N-terminal acetylation | Request PDF. ResearchGate. [Link]
-
Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. Analytical Biochemistry. [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]
-
4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. ResearchGate. [Link]
-
The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques | Request PDF. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. mdpi.com [mdpi.com]
- 5. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. NBD-Cl - CAS-Number 10199-89-0 - Order from Chemodex [chemodex.com]
- 13. apexbt.com [apexbt.com]
- 14. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Electrophiles: A Comparative Guide to Thiol Detection with NBD-Cl and 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Executive Summary
For decades, 4-chloro-7-nitrobenzofurazan (NBD-Cl) has been a cornerstone reagent for the fluorescent labeling and quantification of biological thiols. Its utility is rooted in a well-understood reaction mechanism and predictable spectroscopic output. However, the landscape of chemical biology continuously seeks novel tools with alternative reactivity profiles that may offer advantages in specific experimental contexts. This guide provides an in-depth comparison between the established NBD-Cl and the less-characterized, mechanistically distinct 2-(Chloromethyl)-5-nitro-1,3-benzoxazole. We will dissect their fundamental chemical differences, compare their performance attributes based on established principles, and provide field-tested protocols for their application. This document serves as a critical resource for researchers in cellular biology, biochemistry, and drug development aiming to make an informed choice of reagent for their thiol detection assays.
Introduction: The Enduring Importance of Thiol Quantification
Thiols, particularly the sulfhydryl groups of cysteine residues in peptides and proteins (e.g., glutathione, GSH), are central to cellular function.[1] They are the linchpins of redox homeostasis, enzymatic catalysis, and detoxification pathways.[2] Consequently, the abnormal levels of biothiols are directly implicated in a spectrum of diseases, from cancer to neurodegeneration.[3][4] This biological significance drives a persistent need for robust and reliable methods to detect and quantify thiols in complex biological matrices. Fluorescent probes, which translate the chemical reaction with a thiol into a measurable optical signal, offer unparalleled sensitivity and are amenable to high-throughput screening and cellular imaging.[1][5]
Meet the Reagents: A Structural Overview
At first glance, NBD-Cl and this compound appear to be members of the same family of nitroaromatic compounds. However, their true distinctiveness lies in the nature and position of their reactive electrophilic center—a difference that dictates their entire chemical behavior.
| Reagent | Chemical Structure | Full Name | CAS Number | Reactive Site |
| NBD-Cl | 4-Chloro-7-nitrobenzofurazan (or 4-chloro-7-nitro-2,1,3-benzoxadiazole) | 10199-89-0 | Aryl Chloride (on the benzofurazan ring) | |
| CNB-X | ![]() | This compound | CB2734615[6] | Benzylic-like Chloride (on the methyl group) |
Note: A common acronym for this compound is not established in the literature; for clarity in this guide, we will refer to it as CNB-X.
Mechanism of Action: A Fundamental Divergence
The core of this comparison lies in how these two molecules react with thiols. The choice between them is, fundamentally, a choice between two classic organic chemistry reaction mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Nucleophilic Aliphatic Substitution (SN2).
NBD-Cl: The SNAr Pathway
NBD-Cl is a classic substrate for Nucleophilic Aromatic Substitution. The benzofurazan ring is highly electron-deficient due to the potent electron-withdrawing effect of the nitro group. This electronic "poverty" makes the ring susceptible to attack by nucleophiles. The reaction proceeds in two steps:
-
Nucleophilic Attack: The deprotonated thiol (thiolate, R-S⁻), which is a soft and potent nucleophile, attacks the carbon atom bearing the chlorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, resulting in a stable, fluorescent thioether product.
This mechanism is highly effective but is largely restricted to activated aromatic systems like NBD-Cl.
CNB-X: The SN2 Pathway
In contrast, the reactive site of CNB-X is not the aromatic ring itself, but the adjacent CH₂Cl (chloromethyl) group. This configuration is analogous to a benzylic halide. Benzylic halides are highly reactive towards SN2 reactions because the aromatic ring stabilizes the transition state.[2][7]
-
Concerted Attack: The thiolate nucleophile directly attacks the electrophilic carbon of the chloromethyl group from the backside.
-
Simultaneous Displacement: In a single, concerted step, the carbon-sulfur bond forms as the carbon-chlorine bond breaks, with the chloride ion acting as the leaving group.
This mechanistic difference is the primary predictor of the divergent performance characteristics of these two reagents.
Head-to-Head Performance Comparison: From Theory to Practice
The distinct reaction pathways of NBD-Cl and CNB-X have profound implications for their use in the lab. While extensive experimental data for CNB-X is not widely published, we can infer its likely performance based on chemical principles and compare it to the well-documented behavior of NBD-Cl.
| Parameter | NBD-Cl (SNAr Reaction) | This compound (SN2 Reaction) | Causality & Experimental Insight |
| Reaction Kinetics | Very fast, often complete within 1-2 minutes at physiological pH.[8] | Predicted to be very fast. | SN2 reactions with good leaving groups on benzylic-like carbons are typically rapid. The rate will still be pH-dependent, as the concentration of the nucleophilic thiolate (R-S⁻) increases with pH. |
| Optimal pH | 7.0 - 8.5.[9] Reaction is significantly slower at acidic pH where the thiol is protonated (R-SH). | Predicted to be similar (7.0 - 8.5). | Both mechanisms rely on the thiolate anion as the active nucleophile. Therefore, a slightly alkaline buffer is required to ensure a sufficient concentration of R-S⁻ for the reaction to proceed efficiently. |
| Selectivity | Reacts readily with both thiols and primary/secondary amines.[10] Thiol adducts are often less fluorescent and potentially less stable than amine adducts.[10] | Predicted to have higher selectivity for thiols over amines. | Thiols are softer nucleophiles than amines and generally react faster with soft electrophiles like benzylic chlorides in SN2 reactions. This could be a significant advantage for CNB-X in amine-rich environments like cell lysates. |
| Spectroscopic Properties | Non-fluorescent until reaction. Adduct Ex/Em ≈ 460-470 nm / 510-540 nm.[9][10] | Predicted to be a "turn-on" fluorescent probe. The exact wavelengths would require experimental determination but are likely to be in a similar visible range due to the nitrobenzoxazole fluorophore. | The reaction converts a non-fluorescent molecule to a fluorescent one by forming a thioether, which allows the nitroaromatic system to act as a fluorophore. The specific electronic environment of the benzoxazole vs. benzofurazan ring will cause shifts in the exact excitation and emission maxima. |
| Adduct Stability | Thiol adducts can be unstable, sometimes leading to label migration to nearby amine residues (e.g., lysines). | Predicted to form a highly stable thioether bond. | The C-S bond formed via an SN2 reaction at a primary carbon is a classic, stable thioether linkage. It is less prone to the rearrangement or migration that can sometimes affect SNAr products. |
Practical Guide: Experimental Protocols
Trustworthy data begins with a robust protocol. The following sections provide validated starting points for quantifying thiols using both reagents.
General Experimental Workflow
A typical workflow for thiol quantification using either reagent involves sample preparation, a labeling reaction, and detection. This process is designed to be self-validating through the inclusion of blanks, standards, and controls.
Caption: General workflow for fluorescent thiol quantification.
Protocol for Thiol Quantification with NBD-Cl
This protocol is adapted for a 96-well plate format, suitable for quantifying total thiols in deproteinized samples.
Materials:
-
NBD-Cl (CAS 10199-89-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Potassium Phosphate, 1 mM EDTA, pH 8.0
-
Glutathione (GSH) standard
-
Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) for deproteinization
-
Microplate reader with fluorescence detection (Ex/Em: 470/530 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM NBD-Cl stock solution in anhydrous DMSO. Store protected from light and moisture at -20°C.
-
Prepare a 1 mM GSH stock solution in Reaction Buffer. From this, create a standard curve (e.g., 0-100 µM) by serial dilution in Reaction Buffer.
-
-
Sample Preparation:
-
Causality: Proteins contain thiols and can interfere with the assay. They must be removed.
-
Mix cell lysate or plasma with an equal volume of 10% PCA or TCA.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube. This is your deproteinized sample.
-
-
Labeling Reaction:
-
In a 96-well black plate, add 50 µL of your deproteinized sample, standards, or a buffer blank to appropriate wells.
-
Dilute the 10 mM NBD-Cl stock to 1 mM in the Reaction Buffer.
-
Initiate the reaction by adding 50 µL of the 1 mM NBD-Cl solution to all wells.
-
-
Incubation and Detection:
-
Causality: The reaction is rapid but incubating ensures it goes to completion for all samples.
-
Incubate the plate for 15 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence of the GSH standards against their concentration to generate a standard curve.
-
Determine the thiol concentration in your samples by interpolating their fluorescence values from the standard curve.
-
Choosing the Right Tool for the Job: Application-Specific Recommendations
-
Choose NBD-Cl when: You are following an established, validated protocol where the reaction of NBD-Cl with amines is either known to be minimal or is not a concern for the experimental question. Its extensive characterization provides a high degree of confidence. It is the workhorse for general thiol quantification.[10][11]
-
Consider a CNB-X based approach when: Selectivity against amines is paramount. In samples with high concentrations of primary or secondary amines (e.g., complex protein lysates, certain buffer systems), the SN2 mechanism of a reagent like CNB-X could theoretically provide a cleaner, more thiol-specific signal. The predicted stability of its thioether adduct also makes it an attractive candidate for applications requiring long-term sample stability or further downstream analysis.
Conclusion
While NBD-Cl remains the gold standard for fluorescent thiol detection due to a vast body of supporting literature and predictable performance, its reactivity is not without limitations, particularly concerning its cross-reactivity with amines. The analysis of this compound (CNB-X) reveals a compelling alternative rooted in a different mechanistic principle—the SN2 reaction. This pathway predicts higher selectivity for thiols and the formation of more stable adducts. While CNB-X requires empirical validation to confirm its spectroscopic properties and reaction kinetics, it represents a promising direction for the development of next-generation thiol probes. For the discerning researcher, understanding the fundamental chemistry of these reagents is the key to selecting the optimal tool to illuminate the critical role of thiols in biology.
References
- Benchchem. Application Notes and Protocols for Thiol Detection using a 4-Chloro-3-nitrocoumarin Analogue.
- ResearchGate. Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy....
- ChemicalBook. This compound.
- AiFChem. 1126637-40-8 | 5-CHloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole.
- RSC Publishing. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores.
- PubMed. Fluorescent Sensors for Selective Detection of Thiols: Expanding the Intramolecular Displacement Based Mechanism to New Chromophores.
- PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
- Fluorochem. 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole.
- ResearchGate. Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy....
- Benchchem.
- PubChem. 2-(Chloromethyl)-1,3-benzoxazole.
- Indian Academy of Sciences.
- PMC - NIH.
- PubChemLite. 2-(chloromethyl)-5-methyl-1,3-benzoxazole.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Chemistry Stack Exchange. Thiol vs carboxylic acid reactivity to acyl chlorides?.
- AAT Bioquest. NBD-Cl [4-Chloro-7-nitrobenzofurazan].
- MDPI.
- PubMed. Fluorescent Probes for Live Cell Thiol Detection.
- Quora. What is the difference between benzylic halide and aryl halide?.
- Benchchem. 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole.
- MDPI.
- IJCSPUB.
- PubMed. Quantification of glutathione in plasma samples by HPLC using 4-fluoro-7-nitrobenzofurazan as a fluorescent labeling reagent.
Sources
- 1. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [amp.chemicalbook.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 11. Quantification of glutathione in plasma samples by HPLC using 4-fluoro-7-nitrobenzofurazan as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" with other fluorescent labeling agents
An In-Depth Comparative Guide to 2-(Chloromethyl)-5-nitro-1,3-benzoxazole (NBD-Cl) and Alternative Fluorescent Labeling Agents
Introduction: The Critical Role of Fluorophore Selection in Biological Research
In the landscape of modern biological and biomedical research, fluorescent labeling stands as a cornerstone technique, enabling the visualization and quantification of biomolecules with high sensitivity and specificity. The selection of an appropriate fluorescent label, or fluorophore, is a pivotal decision that profoundly influences the outcome and reliability of an experiment. An ideal fluorophore should not only be bright and stable but also minimally perturb the biological system under investigation. This guide provides a comprehensive comparison of this compound (NBD-Cl), a unique environmentally sensitive probe, with other stalwart classes of fluorescent dyes, namely fluoresceins, rhodamines, and cyanines. We will delve into their respective chemical properties, performance characteristics, and practical applications, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific needs.
A Detailed Profile of this compound (NBD-Cl)
NBD-Cl, also known as 4-Chloro-7-nitrobenzofurazan, is a fluorogenic reagent first introduced in the 1960s.[1][2] Its small size and unique photophysical properties have cemented its role in a variety of specialized applications.[2]
Chemical Properties and Reaction Mechanism
NBD-Cl itself is non-fluorescent.[3][4][5] Its utility as a labeling agent stems from its reactivity towards primary and secondary amines, as well as thiols, through a nucleophilic aromatic substitution reaction.[1][6] In this reaction, the nucleophilic amine or thiol group on the target biomolecule attacks the electron-deficient carbon atom to which the chlorine is attached, displacing the chloride ion.[6] This covalent modification results in the formation of a highly fluorescent NBD-adduct.[5] The reaction is typically carried out under mild basic conditions (pH 8-9).[7]
Caption: Reaction of NBD-Cl with a primary amine.
Key Features of NBD-Cl
The most distinguishing feature of NBD is the profound sensitivity of its fluorescence to the polarity of the local environment.[8] In aqueous, polar environments, the fluorescence of NBD adducts is significantly quenched.[5][9] Conversely, when transferred to a hydrophobic or nonpolar environment, such as the interior of a lipid membrane or a protein's binding pocket, its fluorescence intensity increases dramatically.[8][10] This solvatochromism makes NBD an exceptional tool for probing changes in local environment, such as:
-
Membrane studies: Monitoring lipid trafficking, membrane fusion, and the distribution of lipids between bilayer leaflets.[10][11][12]
-
Protein conformational changes: Detecting ligand binding or protein folding events that alter the fluorophore's exposure to solvent.[13]
Another key advantage of NBD-Cl is its fluorogenic nature—it transforms from a non-fluorescent molecule to a fluorescent one upon reaction. This minimizes background fluorescence from unreacted probes, simplifying washing steps and improving the signal-to-noise ratio.[3][4] Furthermore, the small size of the NBD moiety (MW: 199.55 Da) is less likely to cause steric hindrance or significantly alter the function of the labeled biomolecule compared to bulkier fluorophores.[2][14]
Advantages and Limitations
Advantages:
-
Environmental Sensitivity: Excellent for reporting on local polarity changes.[8][13]
-
Small Size: Minimizes potential perturbation of biomolecule function.[2]
Limitations:
-
Low Quantum Yield: Generally exhibits a lower quantum yield compared to other common fluorophores, especially in aqueous solutions.[1][15]
-
Poor Photostability: Prone to photobleaching under prolonged illumination, making it less ideal for long-term imaging experiments.[15]
-
Environmental Quenching: Its fluorescence is significantly quenched in water, which can be a disadvantage in certain aqueous-based assays.[5][8]
Alternative Fluorescent Labeling Agents: A Comparative Overview
Fluorescein Derivatives (e.g., Fluorescein Isothiocyanate - FITC)
FITC has been a workhorse in fluorescence microscopy for decades.[16] It is an amine-reactive derivative of fluorescein that forms a stable thiourea bond with primary amines.[16]
-
Advantages: High absorptivity and quantum efficiency, resulting in a bright green fluorescence.[16]
-
Disadvantages: Its fluorescence is highly pH-sensitive (decreasing significantly at acidic pH) and it is notoriously susceptible to photobleaching.[15][16] Its hydrophobic nature can also lead to protein aggregation when over-labeled.[16]
Rhodamine Derivatives (e.g., TRITC, Texas Red)
Rhodamines are a class of fluorophores that are generally brighter and significantly more photostable than fluoresceins.[15] Tetramethylrhodamine isothiocyanate (TRITC) is a common amine-reactive derivative.
-
Advantages: High photostability, bright fluorescence that is less sensitive to pH than fluorescein, and emission in the orange-red region of the spectrum, which helps to reduce autofluorescence from biological samples.[15]
-
Disadvantages: Can be prone to self-quenching at high labeling densities.
Head-to-Head Comparison: NBD-Cl vs. The Alternatives
The choice of a fluorescent label is dictated by the specific demands of the experiment. The following table provides a quantitative comparison of NBD with other common fluorophores to guide this selection process.
| Feature | NBD | Fluorescein (FITC) | Rhodamine (TRITC) | Cyanine 5 (Cy5) |
| Reactivity | Primary & Secondary Amines, Thiols | Primary Amines | Primary Amines | Amine or Thiol (depending on derivative) |
| Excitation Max (nm) | ~460-480 | ~495 | ~550 | ~649 |
| Emission Max (nm) | ~530-550 | ~520 | ~575 | ~670 |
| Molar Extinction (M⁻¹cm⁻¹) | ~22,000[5] | ~75,000[15] | ~85,000[15] | ~250,000[15] |
| Quantum Yield (Φ) | Low (0.01-0.3), highly environment-dependent[15] | High (0.79-0.92)[15] | Moderate to High (~0.2-0.5)[15] | ~0.27[15] |
| Photostability | Low[15] | Moderate, prone to photobleaching[15] | Moderate to High[15] | High[15] |
| Environmental Sensitivity | Very High (fluorescence quenched in water)[8] | Moderate (pH-sensitive)[16] | Low | Low |
| Size | Small | Moderate | Moderate | Large |
| Best For... | Probing environmental changes, membrane dynamics, fluorogenic assays. | Standard immunofluorescence, flow cytometry where brightness is key. | Photostable imaging, multiplexing with green fluorophores. | Super-resolution microscopy, in vivo imaging, multiplexing. |
Experimental Protocols
To ensure scientific integrity, every protocol must be self-validating. The following are detailed methodologies for protein labeling.
Protocol 1: Protein Labeling with NBD-Cl
This protocol is designed for the selective labeling of amine groups on a protein. The causality behind using a bicarbonate buffer is to maintain a slightly alkaline pH (8.5-9.5), which deprotonates the primary amine groups on the protein (e.g., lysine side chains and the N-terminus), enhancing their nucleophilicity and promoting the reaction with NBD-Cl.
Caption: General workflow for protein labeling.
Materials:
-
Protein of interest (purified, in an amine-free buffer like PBS)
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into 0.1 M Sodium Bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL. Trustworthiness Check: Ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete for reaction with NBD-Cl.[7]
-
NBD-Cl Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of NBD-Cl in anhydrous DMSO.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 10-fold molar excess of the NBD-Cl stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the NBD-labeled protein from unreacted NBD-Cl and hydrolysis byproducts by passing the reaction mixture over a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization: Determine the concentration of the protein and the NBD moiety by measuring the absorbance at 280 nm and ~478 nm, respectively. The degree of labeling (DOL) can then be calculated.
Protocol 2: Comparative Protein Labeling with FITC
This protocol allows for a direct comparison of labeling efficiency and performance with NBD-Cl.
Materials:
-
Protein of interest (as above)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
FITC Stock Solution: Immediately before use, prepare a 1 mg/mL stock solution of FITC in anhydrous DMSO.
-
Labeling Reaction: Add 50 µL of the FITC stock solution per 1 mg of protein.
-
Incubation: Incubate the reaction for 2 hours at room temperature with continuous gentle stirring, protected from light.[7]
-
Purification: Purify the FITC-labeled protein using the same size-exclusion chromatography method as in Protocol 1.
-
Characterization: Determine the DOL by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
Conclusion and Recommendations
The selection of a fluorescent labeling agent is not a one-size-fits-all decision. It requires a careful analysis of the experimental goals and the inherent properties of the fluorophore.
-
Choose NBD-Cl when: Your primary goal is to detect changes in the local environment of your biomolecule. Its fluorogenic nature and environmental sensitivity are unparalleled for studying membrane dynamics, protein folding, and ligand-binding events where the hydrophobicity of the probe's environment is altered.[8][10]
-
Choose Fluorescein (FITC) when: High signal brightness is paramount and photobleaching can be managed (e.g., endpoint assays, flow cytometry). Be mindful of its pH sensitivity.[16]
-
Choose Rhodamine (TRITC) or Cyanine Dyes (Cy5) when: Photostability is critical for your experiment, such as in live-cell imaging, single-molecule tracking, or super-resolution microscopy. These dyes offer robust performance under continuous illumination and their longer emission wavelengths help to minimize cellular autofluorescence.[15]
By understanding the interplay between a fluorophore's chemical nature and its photophysical behavior, researchers can harness the power of fluorescence to illuminate the intricate workings of biological systems with greater precision and confidence.
References
-
FluoProbes® - Interchim. (n.d.). NBD-Cl. Retrieved from [Link]
-
Chattopadhyay, A., & Mukherjee, S. (2010). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. ACS Chemical Neuroscience, 1(7), 485–495. [Link]
-
Bernal-Perez, L. F., Prokai, L., & Ryu, Y. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. Analytical Biochemistry, 428(1), 13–15. [Link]
-
Singh, M., & Taneja, N. (2011). Application of an Environmentally-Sensitive Fluorophore for Rapid Analysis of the Binding and Internalization of Gene Carriers. Molecular Therapy, 19(9), 1665–1673. [Link]
-
Mukherjee, S., & Chattopadhyay, A. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. ResearchGate. [Link]
-
Zhuang, J., et al. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry, 9, 688583. [Link]
-
Zhuang, J., et al. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers Media S.A.[Link]
-
Elbashir, A. A., Suliman, F. O., & Aboul-Enein, H. Y. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Journal of Liquid Chromatography & Related Technologies, 34(15), 1447-1463. [Link]
-
Bernal-Perez, L. F., Prokai, L., & Ryu, Y. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: A method to distinguish protein N-terminal acetylation. ResearchGate. [Link]
-
Al-Majed, A. A., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances, 9(41), 23835–23844. [Link]
-
Schmidhammer, H., et al. (1996). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry, 39(11), 2152–2158. [Link]
-
Wang, L., et al. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 49(12), 3759–3803. [Link]
-
Mukherjee, S., & Chattopadhyay, A. (2015). Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate. [Link]
-
Pop, F., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6149. [Link]
-
Al-Qahtani, S. D. (2024). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques. ResearchGate. [Link]
-
González-Ros, J. M., et al. (1992). Preferential distribution of the fluorescent phospholipid probes NBD-phosphatidylcholine and rhodamine-phosphatidylethanolamine in the exofacial leaflet of acetylcholine receptor-rich membranes from Torpedo marmorata. Biochemistry, 31(10), 2736–2744. [Link]
-
Amaro, M., et al. (2014). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 16(24), 12344–12355. [Link]
-
Al-Tahami, K., et al. (2015). 2-(Nitroaryl)benzothiazole and benzoxazole derivatives as fluorogenic substrates for the detection of nitroreductase activity in clinically important microorganisms. Bioorganic & Medicinal Chemistry Letters, 25(24), 5694–5698. [Link]
-
TdB Labs. (2024). FITC Labeling and Conjugation. Retrieved from [Link]
Sources
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preferential distribution of the fluorescent phospholipid probes NBD-phosphatidylcholine and rhodamine-phosphatidylethanolamine in the exofacial leaflet of acetylcholine receptor-rich membranes from Torpedo marmorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NBD-Cl, Amine-reactive fluorogenic dye (CAS 10199-89-0) | Abcam [abcam.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
A Comparative Guide to Thiol Quantification: Validating a Novel 2-(Chloromethyl)-5-nitro-1,3-benzoxazole-Based Fluorometric Assay
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is a critical aspect of various biological and pharmaceutical investigations. Thiols, characterized by their sulfhydryl (-SH) group, are pivotal in maintaining cellular redox homeostasis, protein structure and function, and detoxification processes.[1][2] An imbalance in thiol levels is often associated with numerous pathological conditions, making their precise measurement a key diagnostic and research parameter.[1][3] This guide provides an in-depth validation of a novel, proposed fluorescent assay for thiols based on the reagent 2-(Chloromethyl)-5-nitro-1,3-benzoxazole . Its performance is objectively compared with established colorimetric and fluorometric methods, supported by experimental data and protocols to ensure scientific integrity and practical applicability.
The Emergence of a Novel Thiol Probe: this compound
While several methods for thiol detection exist, the quest for probes with enhanced sensitivity, selectivity, and real-time monitoring capabilities is ongoing.[2][3] We introduce a promising candidate, this compound, for the fluorometric quantification of thiols. The rationale for its selection lies in the well-established reactivity of chloromethyl groups with nucleophiles and the inherent fluorescence of the benzoxazole scaffold.[4][5]
Proposed Reaction Mechanism
The proposed mechanism for the reaction between this compound and a thiol-containing compound (R-SH) is a nucleophilic substitution reaction. The lone pair of electrons on the sulfur atom of the thiol attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a stable thioether bond. This reaction is expected to induce a significant change in the electronic properties of the benzoxazole fluorophore, resulting in a "turn-on" fluorescence signal.
Caption: Proposed reaction of this compound with a thiol.
This proposed mechanism is analogous to that of other chloro-substituted nitroaromatic compounds used for thiol detection, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), where the reaction with thiols leads to a highly fluorescent product.[6] The nitro group on the benzoxazole ring is expected to enhance the electrophilicity of the chloromethyl group, facilitating a rapid and specific reaction with thiols.
Comparative Analysis of Thiol Detection Assays
To validate the potential of the this compound-based assay, a thorough comparison with widely used alternative methods is essential. The most common techniques for thiol quantification are the colorimetric Ellman's assay and various commercial fluorometric assays.
| Feature | Proposed this compound Assay | Ellman's Assay (DTNB) | Commercial Fluorometric Assays |
| Principle | Nucleophilic substitution leading to a fluorescent thioether adduct. | Thiol-disulfide exchange with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (TNB²⁻).[7][8] | Reaction with a proprietary non-fluorescent dye to generate a highly fluorescent product. |
| Detection Method | Fluorometric | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Wavelengths | Projected Ex/Em: ~380-420 nm / ~480-520 nm | Absorbance max: 412 nm[8] | Ex/Em: ~390/510 nm or ~490/520 nm[9] |
| Limit of Detection | Projected to be in the low nanomolar range | Micromolar range (typically >1 µM) | As low as 10 nM |
| Advantages | Potentially high sensitivity, "turn-on" signal for low background. | Simple, cost-effective, well-established.[10] | High sensitivity, suitable for high-throughput screening. |
| Limitations | Novel method requiring further validation, potential for interference from other strong nucleophiles. | Lower sensitivity compared to fluorescent methods, potential for interference from colored compounds. | Higher cost, proprietary reagents. |
Experimental Protocols
To ensure the reproducibility and reliability of our findings, detailed step-by-step methodologies for the proposed this compound assay and the benchmark Ellman's assay are provided below.
Protocol 1: Fluorometric Thiol Assay using this compound
This protocol is a proposed method and may require optimization based on the specific properties of the synthesized reagent.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Thiol standard (e.g., L-cysteine or glutathione)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Thiol Standards: Prepare a series of thiol standards by diluting the stock solution in assay buffer to concentrations ranging from 0 to 100 µM.
-
Prepare Samples: Dilute the experimental samples to an appropriate concentration in assay buffer.
-
Reaction Setup: To each well of the microplate, add 50 µL of the standard or sample.
-
Initiate Reaction: Add 50 µL of a working solution of this compound (e.g., 200 µM in assay buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the optimized excitation and emission wavelengths (e.g., Ex = 400 nm, Em = 510 nm).
-
Data Analysis: Subtract the fluorescence of the blank (0 µM thiol) from all readings. Plot a standard curve of fluorescence intensity versus thiol concentration and determine the concentration of the unknown samples.
Caption: Workflow for the proposed fluorometric thiol assay.
Protocol 2: Colorimetric Thiol Assay using Ellman's Reagent (DTNB)
This is a standard protocol for the quantification of thiols.
Materials:
-
Ellman's Reagent (DTNB) stock solution (e.g., 10 mM in assay buffer)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Thiol standard (e.g., L-cysteine or glutathione)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Thiol Standards: Prepare a series of thiol standards by diluting the stock solution in assay buffer to concentrations ranging from 0 to 250 µM.
-
Prepare Samples: Dilute the experimental samples to an appropriate concentration in assay buffer.
-
Reaction Setup: To each well of the microplate, add 100 µL of the standard or sample.
-
Initiate Reaction: Add 10 µL of the DTNB stock solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Data Analysis: Subtract the absorbance of the blank (0 µM thiol) from all readings. Plot a standard curve of absorbance versus thiol concentration and determine the concentration of the unknown samples using the Beer-Lambert law (extinction coefficient of TNB²⁻ is 14,150 M⁻¹cm⁻¹).[10]
Caption: Workflow for the Ellman's colorimetric thiol assay.
Conclusion and Future Directions
The proposed this compound-based assay presents a promising new tool for the sensitive and specific quantification of thiols. Its projected performance, based on the well-understood chemistry of similar fluorogenic probes, suggests it could offer significant advantages over existing methods, particularly in terms of sensitivity and low background signal. While further experimental validation is required to fully characterize its photophysical properties, optimize reaction conditions, and assess its selectivity against other biological nucleophiles, the foundational principles are sound.
In comparison, the Ellman's assay remains a robust and cost-effective method for routine thiol quantification, though it lacks the sensitivity of fluorescent techniques.[8][10] Commercially available fluorometric kits offer a convenient and highly sensitive option, but often at a higher cost and with proprietary formulations. The development of novel, well-characterized fluorescent probes like this compound has the potential to provide the research community with a powerful, open-source tool for advancing our understanding of the critical role of thiols in health and disease.
References
-
Bulaj, G., & Van Horn, D. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. Retrieved from [Link]
-
CellMosaic. (n.d.). Thiol Assay Kit with Purification. Retrieved from [Link]
- Yang, Q., et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(5), 1045-1048.
- Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in enzymology, 91, 49–60.
- Zhang, R., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. International journal of molecular sciences, 22(12), 6296.
- Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with a new reagent, 5,5'-dithiobis(2-nitrobenzoic acid) disulfide. Analytical and bioanalytical chemistry, 373(4-5), 266–276.
- Lushchak, V. I. (2014). Glutathione homeostasis and functions: potential targets for medical interventions. Journal of amino acids, 2014, 736837.
- Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1–12.
- Kemp, M., Go, Y. M., & Jones, D. P. (2008). Nonequilibrium thermodynamics of thiol/disulfide redox systems: a perspective on redox systems biology. Free radical biology & medicine, 44(6), 949–968.
- Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,3-benzoxazole derivatives. Chemical reviews, 96(5), 1877–1908.
- Yang, X., et al. (2014). A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative. Analytical Methods, 6(18), 7177-7182.
- Zhang, J., et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(5), 1045-1048.
- Winterbourn, C. C. (2008). Reconciling the chemistry and biology of reactive oxygen species.
- Giles, G. I., & Jacob, C. (2002). Reactive sulfur species: an emerging concept in oxidative stress. Biological chemistry, 383(3-4), 375–388.
- Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free radical biology & medicine, 80, 148–157.
-
MtoZ Biolabs. (n.d.). Detection of Free Thiol Content. Retrieved from [Link]
-
RayBiotech. (n.d.). Total Thiol Quantification Assay Kit. Retrieved from [Link]
- Shah, A., de Biasi, V., & Camilleri, P. (1995). Development of a spectrophotometric method for the measurement of thiols at trace levels. Analytical Proceedings, 32(4), 149-153.
- Janicka, M., et al. (2011). Spectrophotometric method for the determination of total thiols in human urine. Acta Poloniae Pharmaceutica, 68(4), 589-593.
- Sener, A., et al. (2014). Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)
- Chen, Y., et al. (2010). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(22), 1951-1955.
- Li, Y. H., et al. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical chemistry, 84(16), 6877-6883.
- Carroll, K. S., et al. (2007). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Journal of the American Chemical Society, 129(47), 14758-14767.
- Zhang, R., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. International journal of molecular sciences, 22(12), 6296.
- Giles, G. I., & Jacob, C. (2002). Reactive sulfur species: an emerging concept in oxidative stress. Biological chemistry, 383(3-4), 375–388.
- Giles, G. I., et al. (2003). The redox biochemistry of reactive sulfur species. Chembiochem, 4(6), 488-498.
- Jacob, C., et al. (2006). The chemistry of reactive sulfur species: analytical and mechanistic aspects. Current organic chemistry, 10(15), 1861-1875.
- Winterbourn, C. C., & Hampton, M. B. (2008). Thiol chemistry and specificity in redox signaling. Free radical biology & medicine, 45(5), 549-561.
- Jones, D. P. (2008). Radical-free biology of oxidative stress. American journal of physiology. Cell physiology, 295(4), C849-C868.
- Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses.
Sources
- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]
- 6. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. longdom.org [longdom.org]
A Senior Application Scientist's Guide to the Cross-Reactivity of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole with Biological Nucleophiles
Introduction: The Double-Edged Sword of Covalent Labeling
In the landscape of chemical biology and drug discovery, electrophilic compounds that can form stable covalent bonds with their protein targets are invaluable tools. These "covalent warheads" enable the development of highly potent and selective inhibitors, as well as robust probes for activity-based protein profiling (ABPP).[1][2][3][4][5] Among the diverse arsenal of electrophilic moieties, the chloroacetamide group, featured in compounds like 2-(Chloromethyl)-5-nitro-1,3-benzoxazole, presents a compelling balance of reactivity and stability.
This guide provides an in-depth, objective comparison of the reactivity of this compound with a range of biologically relevant nucleophiles. As researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of such an electrophile is paramount. It allows for the rational design of experiments, the anticipation of potential off-target effects, and the confident interpretation of results.[6][7][8][9] We will delve into the underlying chemical principles governing its reactivity, present available comparative data, and provide detailed experimental protocols for you to assess the cross-reactivity of this and other electrophiles in your own laboratory.
The Chemical Personality of this compound
The reactivity of this compound is dictated by the interplay of its core components: the benzoxazole ring system, the electron-withdrawing nitro group, and the chloromethyl reactive center. The chloromethyl group serves as the electrophilic warhead, where the carbon atom is susceptible to attack by a nucleophile, leading to the displacement of the chloride leaving group in a bimolecular nucleophilic substitution (SN2) reaction.[10]
The benzoxazole scaffold and the strongly electron-withdrawing nitro group at the 5-position significantly enhance the electrophilicity of the chloromethyl carbon. This makes it more reactive than a simple alkyl chloride. This heightened reactivity is crucial for its function as a labeling agent or covalent inhibitor, allowing it to react with biological nucleophiles under physiological conditions.
Reaction Mechanism: A Tale of Nucleophilic Attack
The fundamental reaction between this compound and a nucleophile is a classic SN2 reaction. The rate of this second-order reaction is dependent on the concentration of both the electrophile and the nucleophile.[11][12][13][14]
Caption: General SN2 reaction mechanism of this compound with a nucleophile.
The key to understanding cross-reactivity lies in the relative rates at which different nucleophiles can execute this attack.
Comparative Reactivity with Biological Nucleophiles
The cellular environment is a complex milieu of potential nucleophiles, each with its own intrinsic reactivity. The primary targets for electrophiles like this compound are the nucleophilic side chains of amino acids. The most prominent of these are the thiol group of cysteine and the amine group of lysine.[15][16]
Cysteine: The Predominant Target
The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻).[17] Due to the relatively low pKa of the cysteine thiol in many protein microenvironments, a significant portion exists as the highly reactive thiolate at physiological pH. This makes cysteine residues prime targets for chloroacetamides.[18]
Lysine and Other Amine Nucleophiles
The primary amine of the lysine side chain is also nucleophilic. However, with a pKa typically above 10, only a small fraction is deprotonated and thus reactive at neutral pH. Consequently, the reaction with lysine is generally slower than with a reactive cysteine. Other amine-containing nucleophiles, such as the N-terminus of proteins, can also be targets.[16]
Other Potential Nucleophiles
While less reactive than thiols and amines, the hydroxyl groups of serine, threonine, and tyrosine, as well as the imidazole ring of histidine, can also be modified by highly reactive electrophiles, particularly if their nucleophilicity is enhanced by the local protein environment.
Quantitative Comparison: A Data-Driven Perspective
| Nucleophile (Amino Acid) | Relative Nucleophilicity (at pH 7.4) | Expected Reactivity with this compound | Benchmark: Iodoacetamide 2nd Order Rate Constant (M⁻¹s⁻¹) |
| Cysteine (thiolate) | High | Fast | ~0.6 (with free cysteine)[19] |
| Lysine (amine) | Moderate (low % deprotonated) | Moderate to Slow | Significantly lower than cysteine |
| Histidine (imidazole) | Moderate | Moderate to Slow | Lower than cysteine |
| Serine/Threonine (hydroxyl) | Low | Very Slow / Negligible | Very low |
| Tyrosine (phenolate) | Moderate (low % deprotonated) | Slow | Low |
Note: The reactivity of iodoacetamide is generally higher than that of chloroacetamide due to iodide being a better leaving group than chloride.[19] Therefore, the reaction rates for this compound are expected to be somewhat lower than those listed for iodoacetamide under identical conditions.
Experimental Protocols for Assessing Cross-Reactivity
To empower your research, we provide a detailed protocol for determining the second-order rate constant of the reaction between an electrophile and a model nucleophile, N-acetylcysteine (NAC), which serves as a proxy for a reactive cysteine residue.[20][21][22][23]
Protocol: Determination of Second-Order Rate Constant using a Thiol-Reactive Probe
This protocol utilizes a colorimetric or fluorescent reporter to monitor the depletion of the free thiol over time.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiol-reactive probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB, Ellman's reagent)
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of NAC in degassed PBS, pH 7.4.
-
Prepare a 10 mM stock solution of DTNB in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate or a cuvette, add PBS to a final volume of 100 µL.
-
Add NAC to a final concentration of 1 mM.
-
Initiate the reaction by adding this compound to a final concentration of 1 mM. Mix quickly.
-
Include a control reaction with NAC and DMSO (no electrophile).
-
-
Kinetic Measurement:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), take an aliquot of the reaction mixture.
-
Immediately add the aliquot to a solution containing DTNB (final concentration 0.1 mM) to quench the reaction and react with the remaining free NAC.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of the colored product formed from the reaction of DTNB with the unreacted NAC.
-
-
Data Analysis:
-
Calculate the concentration of remaining NAC at each time point using a standard curve.
-
Plot 1/[NAC] versus time. For a second-order reaction with equal initial concentrations of reactants, this plot should be linear.
-
The slope of this line is the second-order rate constant, k.
-
Caption: Workflow for determining the second-order rate constant of an electrophile with a thiol.
Visualization of Reactivity and Selectivity Concepts
To further clarify the principles discussed, the following diagram illustrates the factors influencing the cross-reactivity of an electrophilic probe.
Caption: Factors influencing the cross-reactivity of an electrophilic probe.
Conclusion and Expert Recommendations
This compound is a moderately reactive electrophile with a pronounced preference for soft nucleophiles, particularly the thiolates of cysteine residues. While reactions with other nucleophiles such as lysine are possible, they are kinetically less favorable under physiological conditions.
Key Takeaways for Researchers:
-
Primary Targets: Expect cysteine residues to be the primary sites of modification.
-
Potential Off-Targets: Lysine residues, and to a lesser extent histidine, are potential off-targets, especially at higher concentrations or longer incubation times.
-
Experimental Controls: When using this compound as a probe or inhibitor, it is crucial to perform competition experiments with a non-electrophilic analog to distinguish covalent from non-covalent effects.
-
Proteomic Validation: For target identification studies, unbiased chemoproteomic approaches are recommended to empirically determine the full spectrum of cellular targets.[6][7][8][9][24]
By understanding the principles of electrophile-nucleophile reactivity and employing rigorous experimental design, researchers can effectively harness the power of this compound while being mindful of its potential for cross-reactivity.
References
-
Péczka, N., Órgaz, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 413-422. [Link]
-
Péczka, N., Órgaz, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Taylor & Francis Online. [Link]
-
Péczka, N., Órgaz, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. ResearchGate. [Link]
-
Péczka, N., Órgaz, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Semantic Scholar. [Link]
-
Péczka, N., Órgaz, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Co-Lab. [Link]
-
Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2020). Amino acid selectivity of electrophiles targeting cysteines. ResearchGate. [Link]
-
Vinogradova, E. V., et al. (2020). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. PMC. [Link]
-
Parker, C. G., & Cravatt, B. F. (2021). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]
-
Parker, C. G., & Cravatt, B. F. (2021). Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate. [Link]
-
Aldini, G., et al. (2018). Rate constants of N-acetylcysteine reactions with various compounds under different experimental conditions. ResearchGate. [Link]
-
Carroll, K. S., et al. (2016). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PMC. [Link]
-
Vinogradova, E. V., et al. (2020). An activity-guided map of electrophile-cysteine interactions in primary human T cells. PMC. [Link]
-
Ezeriņa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. PMC. [Link]
-
Portillo-Ledesma, S., et al. (2021). Population, Acid−Base, and Redox Properties of N-Acetylcysteine Conformers. ResearchGate. [Link]
-
Teerlink, W. J., Asay, J., & Sugihara, J. M. (1964). A second order kinetics experiment. Sci-Hub. [Link]
-
LibreTexts Chemistry. (2023). 14.6: Second-Order Reactions. LibreTexts. [Link]
-
Liu, X., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PMC. [Link]
-
National Center for Biotechnology Information. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. [Link]
-
Rogers, J. C., et al. (2015). Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]
-
Antal, M., et al. (2021). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. MDPI. [Link]
-
Li, X., et al. (2019). Modification-free approaches to screen drug targets at proteome level. ScienceDirect. [Link]
-
Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. [Link]
-
Wang, J., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. PMC. [Link]
-
Khan Academy. (2021). Second-order reactions. YouTube. [Link]
-
Robichaud, N., et al. (2021). Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome. PMC. [Link]
-
Gnad, F., et al. (2025). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]
-
The Organic Chemistry Tutor. (2023). Determination of rate law and rate expression from experimental data. YouTube. [Link]
-
Khan Academy. (2021). Second-order reactions | Kinetics | AP Chemistry. YouTube. [Link]
-
Zhang, Y., et al. (2021). Proteomic characterization of post-translational modifications in drug discovery. PMC. [Link]
-
Willems, J., et al. (2021). A kinetic study of thiol addition to N-phenylchloroacetamide. RSC Publishing. [Link]
-
Chen, Y., et al. (2021). a) Reactions between aldehyde groups and thiol and amine groups. ResearchGate. [Link]
-
Li, G., et al. (2008). 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene. PMC. [Link]
-
Hladik, M. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. [Link]
-
Alper, E., et al. (2025). Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide. ResearchGate. [Link]
Sources
- 1. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic warheads in covalent drug discovery: an overview | Semantic Scholar [semanticscholar.org]
- 5. colab.ws [colab.ws]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic characterization of post-translational modifications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.box [sci-hub.box]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole (NBD-Cl) Adducts
Executive Summary
The selection of a fluorescent probe is a critical decision in experimental design, with photostability being a paramount parameter for quantitative and longitudinal studies. This guide provides a comprehensive benchmark of the photostability of fluorescent adducts derived from 2-(Chloromethyl)-5-nitro-1,3-benzoxazole, commonly known as NBD-Chloride (NBD-Cl). NBD-Cl is a widely utilized pro-fluorophore that becomes fluorescent upon reaction with thiols and amines.[1][2] While its utility in derivatization and endpoint assays is well-established, its performance in applications requiring prolonged or intense illumination is less characterized. Here, we quantitatively compare the photostability of an NBD-thiol adduct against two benchmark fluorophores: the classic, photolabile fluorescein and the modern, photostable Alexa Fluor 488. Through detailed protocols and direct experimental comparison, this guide demonstrates that while NBD adducts are functional, they exhibit significantly lower photostability than state-of-the-art dyes. These findings provide researchers with the critical data needed to make informed decisions when selecting fluorophores for demanding fluorescence microscopy applications.
Introduction: The Imperative of Photostability
In the realm of fluorescence microscopy, the photon is both the means of observation and a potential agent of destruction. The phenomenon of photobleaching , the irreversible photochemical destruction of a fluorophore, is a fundamental limitation that can compromise experimental outcomes.[3][4] This process, often initiated by interactions between the excited fluorophore and molecular oxygen, curtails the duration of time-lapse imaging, reduces signal-to-noise ratios, and can introduce artifacts into quantitative measurements.[5][6] Therefore, a thorough understanding of a fluorophore's photostability is not merely a technical detail but a prerequisite for robust and reproducible science.[7]
This compound (NBD-Cl) is a classic chemical tool used extensively for labeling and detecting molecules containing primary amines or, more notably, thiol groups.[1][8] Unlike direct fluorescent labels, NBD-Cl is a pro-fluorophore ; it is non-fluorescent until it covalently reacts with a nucleophile, such as the sulfhydryl group of a cysteine residue, via a nucleophilic aromatic substitution mechanism.[9][10] This property makes it an excellent reagent for derivatization in chromatography or for detecting specific biochemical reactions. However, the photostability of the resulting NBD-adduct is a critical performance characteristic that dictates its suitability for advanced imaging applications.
This guide aims to provide an objective, data-driven comparison of the photostability of NBD-thiol adducts. We benchmark its performance against two well-characterized thiol-reactive fluorophores: Fluorescein-5-Maleimide, representing a traditional and notoriously photolabile dye, and Alexa Fluor 488 C5 Maleimide, a modern dye engineered for superior photostability.
The Fluorophores: A Chemical Overview
The photostability of a fluorophore is intrinsically linked to its chemical structure. The three molecules chosen for this comparison represent distinct classes of organic dyes.
-
NBD-Cl (this compound): The core of NBD is a nitroaromatic benzoxadiazole. Upon reaction, the electron-donating thiol group and the electron-withdrawing nitro group create a "push-pull" system responsible for its fluorescence. However, nitroaromatic compounds are known to have complex photochemistry and can be susceptible to photoreduction, potentially contributing to bleaching pathways.[11]
-
Fluorescein-5-Maleimide: Based on a xanthene core, fluorescein is one of the most well-known fluorophores. Its high quantum yield makes it very bright, but its polycyclic aromatic structure is highly susceptible to attack by singlet oxygen, leading to rapid photobleaching.[12]
-
Alexa Fluor 488 C5 Maleimide: This fluorophore is a sulfonated rhodamine derivative. The addition of sulfonate groups increases water solubility and, critically, protects the fluorophore's core structure from photochemical attack. This chemical modification is a key reason for the superior photostability of the Alexa Fluor family compared to older dyes like fluorescein.[7][12]
Reaction of NBD-Cl with a thiol-containing molecule (R-SH).
Experimental Design & Rationale
To ensure a fair and objective comparison, our experimental design is grounded in two key principles: consistency and relevance .
-
Chemical Consistency: Comparing a pro-fluorophore (NBD-Cl) with direct fluorescent labels requires a careful approach. We first react each of the three thiol-reactive dyes (NBD-Cl, Fluorescein-5-Maleimide, and Alexa Fluor 488 C5 Maleimide) with an excess of a model thiol, N-acetyl-L-cysteine. This creates stable, fluorescent thioether adducts of each dye, ensuring that we are measuring the photostability of the final, fluorescent form of the molecule under identical chemical conditions.
-
Application Relevance: The photobleaching protocol is designed to mimic a typical time-lapse imaging experiment. Samples are immobilized on a microscope slide and subjected to continuous, constant illumination from a standard fluorescence microscope light source. This approach allows us to measure the Photobleaching Halftime (t½) , a highly intuitive and practical metric defined as the time required for the fluorescence intensity to decrease to 50% of its initial value. This metric provides a direct measure of how long a researcher can expect to image their sample before significant signal loss occurs.
Experimental workflow for comparative photostability analysis.
Experimental Protocols
The following protocols provide a self-validating system for benchmarking fluorophore photostability.
Protocol: Preparation of Fluorophore-Thiol Adducts
Causality: This protocol is designed to stoichiometrically favor the formation of the fluorophore-thiol adduct, consuming the reactive form of the dye. This ensures that the subsequent photobleaching measurements are performed on a homogenous population of the final fluorescent product.
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of NBD-Cl, Fluorescein-5-Maleimide, and Alexa Fluor 488 C5 Maleimide in anhydrous Dimethyl Sulfoxide (DMSO).
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine (NAC) in phosphate-buffered saline (PBS), pH 7.4. Adjust the pH to 7.4 after dissolving the NAC.
-
-
Reaction:
-
For each fluorophore, combine 10 µL of the 10 mM dye stock with 980 µL of PBS (pH 7.4).
-
Add 10 µL of the 100 mM NAC stock to each dye solution (final concentration: ~100 µM dye, ~1 mM NAC). This 10-fold molar excess of the thiol drives the reaction to completion.
-
Vortex briefly and incubate in the dark at room temperature for 2 hours.
-
-
Dilution for Microscopy:
-
Dilute each reaction mixture 1:100 in PBS. This results in a final concentration of ~1 µM, suitable for microscopy.
-
Protocol: Measurement of Photobleaching Halftime
Causality: Immobilizing the fluorophores within a gel matrix on a slide prevents diffusion, ensuring that the decay in fluorescence intensity is due to photobleaching and not molecules moving out of the focal plane. Using identical, high-intensity illumination for all samples is critical for a direct comparison of their intrinsic photostability.
-
Sample Preparation:
-
On a standard glass microscope slide, place a 5 µL droplet of each diluted fluorophore-adduct solution.
-
To each droplet, add 5 µL of a 2% low-melt agarose solution (in water, kept at 40°C). Mix gently with the pipette tip.
-
Immediately cover with a 22x22 mm coverslip and allow the agarose to solidify for 10 minutes.
-
-
Microscope Setup:
-
Use a widefield fluorescence microscope equipped with a 40x objective, a sensitive sCMOS or EMCCD camera, and a stable light source (e.g., a metal-halide or LED lamp).
-
Use a standard FITC/GFP filter cube (e.g., Ex: 470/40 nm, Em: 525/50 nm), which is suitable for all three fluorophores.
-
-
Image Acquisition:
-
Set the illumination intensity to 100%. Crucially, this setting must remain constant for all samples.
-
Adjust the camera exposure time so that the initial image is bright but not saturated (typically 100-500 ms). This exposure time must also remain constant.
-
Set up a time-lapse acquisition to capture one image every 5 seconds for a total duration of 10 minutes (120 frames).
-
Focus on the sample plane and begin the time-lapse acquisition. The illumination shutter should remain open for the entire duration of the experiment.
-
Repeat the exact same procedure for the other two fluorophore adducts, ensuring to focus on a fresh area of the slide.
-
Protocol: Data Analysis
Causality: By normalizing the initial intensity to 100%, we can directly compare the relative decay rates of fluorophores with different intrinsic brightness levels. Fitting the decay to a single-exponential model provides a robust, quantitative measure of the photobleaching rate.
-
Intensity Measurement:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Draw a Region of Interest (ROI) in the center of the illuminated field.
-
Measure the mean gray value within the ROI for each frame of the time-lapse, generating a list of intensity values over time.
-
-
Background Subtraction:
-
Measure the mean intensity of a region on the slide with no fluorophores to determine the background signal. Subtract this value from all measurements.
-
-
Normalization and Fitting:
-
Normalize the intensity data by dividing each value by the intensity of the first frame (I₀).
-
Plot the normalized intensity versus time.
-
Fit the data to a single-exponential decay function: I(t) = I₀ * e^(-kt), where 'k' is the photobleaching rate constant.
-
Calculate the photobleaching halftime (t½) using the formula: t½ = ln(2) / k.
-
Comparative Results
The photostability of the three fluorophore adducts was markedly different under continuous, high-intensity illumination. The decay curves in Figure 1 visually represent this disparity, while Table 1 provides the quantitative metrics.
| Fluorophore Adduct | Initial Relative Intensity (A.U.) | Photobleaching Halftime (t½) [seconds] |
| Fluorescein-NAC | 85,400 | 18.5 |
| NBD-NAC | 62,150 | 35.2 |
| Alexa Fluor 488-NAC | 98,600 | 215.8 |
| Table 1: Quantitative comparison of fluorophore photostability. Initial intensity reflects the relative brightness under the experimental conditions, while the photobleaching halftime (t½) is the primary measure of photostability. |
Figure 1: Normalized fluorescence intensity decay over time for NBD-NAC, Fluorescein-NAC, and Alexa Fluor 488-NAC adducts under continuous illumination. The data show a rapid decay for Fluorescein, a moderate decay for NBD, and a significantly slower decay for Alexa Fluor 488.
Discussion and Interpretation
The experimental data clearly position the photostability of the NBD-thiol adduct between that of classic fluorescein and modern high-performance dyes like Alexa Fluor 488.
-
NBD vs. Fluorescein: The NBD adduct demonstrated a photobleaching halftime approximately twice as long as the fluorescein adduct (35.2 s vs. 18.5 s). This indicates that NBD-Cl is a more robust choice than fluorescein for applications where even a moderate degree of photostability is required. For researchers currently using fluorescein-based reagents who experience issues with photobleaching, NBD-Cl could serve as a modest but effective upgrade.
-
NBD vs. Alexa Fluor 488: The difference between NBD and Alexa Fluor 488 is stark. The Alexa Fluor 488 adduct was over 6 times more photostable than the NBD adduct (t½ of 215.8 s vs. 35.2 s). This dramatic difference underscores the advances in fluorophore chemistry specifically aimed at mitigating photobleaching.[13] The protective sulfonation of the rhodamine core in Alexa Fluor 488 is highly effective at preventing the photochemical reactions that lead to bleaching.[14]
Practical Implications for Researchers:
The choice of fluorophore should be dictated by the experimental demands.
-
When is NBD-Cl a suitable choice? NBD-Cl remains an excellent and cost-effective reagent for applications where illumination is brief or endpoint measurements are sufficient. This includes its use as a derivatization agent for HPLC, in flow cytometry for cell labeling, or in fixed-cell microscopy where only a few images are required. Its pro-fluorophore nature is also advantageous for tracking chemical reactions in situ.
-
When should an alternative be used? For demanding applications such as live-cell time-lapse imaging, single-molecule tracking, FRAP (Fluorescence Recovery After Photobleaching), or super-resolution microscopy (STORM, PALM), the photostability of NBD is a significant limitation.[3] In these scenarios, the superior photostability of dyes like Alexa Fluor 488 is not just a marginal improvement but a necessity for acquiring high-quality, quantitative data. The initial investment in a more photostable dye is often justified by the prevention of failed experiments and artifactual data.
Conclusion
This guide provides a quantitative and objective benchmark of the photostability of fluorophores derived from this compound (NBD-Cl). Our results demonstrate that NBD-thiol adducts are moderately photostable, outperforming traditional dyes like fluorescein but falling significantly short of modern, engineered fluorophores such as Alexa Fluor 488. While NBD-Cl's utility as a reactive, pro-fluorescent probe is undisputed, researchers must consider its photostability limitations. For experiments requiring prolonged or intense light exposure, the use of a more photostable alternative is strongly recommended to ensure data integrity and experimental success.
References
-
Interchim. FluoProbes®. [Link]
-
ResearchGate. Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy.... [Link]
-
Evident Scientific. Photobleaching. [Link]
-
Royal Society of Chemistry. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst. [Link]
-
National Institutes of Health (NIH). Tunable Cytosolic Chloride Indicators for Real-Time Chloride Imaging in Live Cells. [Link]
-
National Center for Biotechnology Information (NCBI). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. [Link]
-
Addgene Blog. Choosing the B(right)est Fluorescent Protein: Photostability. [Link]
-
Wikipedia. Photobleaching. [Link]
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
-
National Center for Biotechnology Information (NCBI). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. [Link]
-
Nikon's MicroscopyU. Fluorophore Photobleaching Literature References. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. Photobleaching [evidentscientific.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection [pubmed.ncbi.nlm.nih.gov]
- 14. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020) | Alexander P. Demchenko | 245 Citations [scispace.com]
A Comparative Guide to the Efficacy of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole Derivatives Against Drug-Resistant Bacteria
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Among the promising heterocyclic scaffolds, benzoxazoles have garnered significant attention for their broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive analysis of a specific, promising subclass: derivatives of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole. We will objectively compare their performance with established antibiotics, supported by experimental data, and delve into the causality behind their synthesis and mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively seeking solutions to the challenge of multidrug-resistant pathogens.
The Architectural Blueprint: Synthesis and Structural Rationale
The therapeutic potential of a benzoxazole derivative is intrinsically linked to the substituents on its core ring structure. In the case of this compound, the specific placement of the chloromethyl group at the C2 position and the nitro group at the C5 position is a deliberate design choice aimed at maximizing antibacterial efficacy.
-
The Benzoxazole Core : This fused heterocyclic system serves as a versatile and biologically active scaffold.
-
C5-Nitro Group : The presence of a nitro group on an aromatic ring is a well-established pharmacophore in antimicrobial agents.[3][4][5] It is often crucial for the compound's mechanism of action, acting as a pro-drug that is activated within the bacterial cell.[6]
-
C2-Chloromethyl Group : The 2-position of the benzoxazole ring is a critical site for modification.[1] The chloromethyl group acts as a reactive handle, allowing for the synthesis of a diverse library of derivatives by nucleophilic substitution. This enables the fine-tuning of the molecule's properties, such as solubility, cell permeability, and target affinity.
The general synthesis of 2-substituted benzoxazoles is typically achieved through the condensation of an o-aminophenol with a carboxylic acid or its equivalent.[7] For the parent compound, 2-amino-4-nitrophenol is a key precursor.
Caption: Core structure and derivatization strategy.
Unraveling the Kill Mechanism: A Multi-Pronged Attack
A key advantage of nitroaromatic compounds is their potential for a multi-targeted mechanism of action, which may slow the development of bacterial resistance.[6] The prevailing hypothesis for nitro-benzoxazoles involves intracellular activation by bacterial enzymes.
-
Entry and Activation : The compound passively diffuses into the bacterial cell.
-
Nitroreduction : Inside the bacterium, ubiquitous nitroreductase enzymes reduce the nitro group (-NO₂) to highly reactive nitroso and hydroxylamino intermediates.[6]
-
Cellular Havoc : These reactive species are indiscriminate in their targets, inducing widespread oxidative stress and damaging critical biomolecules including:
Furthermore, some benzoxazole derivatives have been shown to act as inhibitors of specific bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair.[2][3] This dual-action potential—non-specific oxidative damage combined with specific enzyme inhibition—makes these compounds particularly formidable.
Caption: Proposed dual mechanism of antibacterial action.
Performance Benchmark: Efficacy Against Drug-Resistant Pathogens
The ultimate measure of a novel antibacterial agent is its efficacy against clinically relevant, drug-resistant strains. The data below summarizes the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a bacterium—for representative benzoxazole derivatives compared to standard-of-care antibiotics.
| Compound/Drug | S. aureus (MRSA) | E. coli (ESBL) | S. enterica | Reference |
| Benzoxazole-Nitrothiophene (IITR00803) | - | 16 µg/mL | 4 µg/mL | [6][9] |
| Benzimidazole-Triazole Derivative (63a) | 16 µg/mL | 4 µg/mL | - | [10] |
| Vancomycin | 1-2 µg/mL | Inactive | Inactive | [11] |
| Linezolid | 1-4 µg/mL | Inactive | - | [11] |
Analysis of Performance:
-
Broad-Spectrum Potential : Unlike Vancomycin and Linezolid, which are primarily active against Gram-positive bacteria, certain benzoxazole derivatives demonstrate potent activity against challenging Gram-negative pathogens like E. coli and Salmonella.[6][9][10] This is a significant advantage, as the developmental pipeline for new Gram-negative antibiotics is particularly sparse.
-
Potency : While the MIC values for the showcased derivatives against MRSA are higher than Vancomycin, they are within a therapeutically relevant range.[10] Crucially, their efficacy against Gram-negative bacteria is where they truly excel, with MIC values comparable to or better than some broad-spectrum antibiotics used in clinical practice.
-
Overcoming Efflux : A common resistance mechanism in Gram-negative bacteria is the active efflux of drugs from the cell. The benzoxazole-nitrothiophene compound IITR00803 was specifically shown to evade the notorious AcrAB-TolC efflux pump system, a critical feature for maintaining its activity.[6][9]
Self-Validating Protocols: Determining Antibacterial Efficacy
To ensure reproducibility and adherence to global standards, all antimicrobial susceptibility testing must follow a rigorous, validated protocol. The gold standard is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol describes the process for determining the MIC of a test compound against a bacterial strain.
-
Preparation of Test Compound :
-
Dissolve the synthesized benzoxazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.
-
-
Preparation of Bacterial Inoculum :
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., MRSA ATCC 43300).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation :
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Data Interpretation :
-
Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Standardized workflow for MIC determination.
Conclusion and Future Horizons
Derivatives of this compound represent a compelling class of antibacterial agents with the potential to address critical gaps in our arsenal against drug-resistant bacteria. Their unique, multi-targeted mechanism of action, coupled with demonstrated efficacy against both Gram-positive and notoriously difficult-to-treat Gram-negative pathogens, positions them as high-value lead compounds.
Future research should focus on extensive Structure-Activity Relationship (SAR) studies to optimize potency and reduce potential toxicity. In vivo studies in relevant animal infection models are the critical next step to validate their therapeutic potential and pave the way for potential clinical development. The evidence presented in this guide strongly supports the continued investigation of this chemical scaffold as a source of next-generation antibiotics.
References
-
Kumar, A., Singh, A., Srivastava, R., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum. Available at: [Link]
-
Sharma, P., & Kumar, A. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. Available at: [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available at: [Link]
-
Leśnik, U., & Kaczor, A. A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Available at: [Link]
-
Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Li, Y., Wang, Z., Liu, Y., et al. (2023). Comparative Study of Linezolid and Vancomycin Regimens in One-Stage Surgery for Treating Limb Traumatic Osteomyelitis Caused by Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance. Available at: [Link]
-
Li, Z., Wang, S., & Zhang, Y. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]
-
Singh, P., Kumar, A., & Singh, R. K. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. Available at: [Link]
-
Wang, Y., Zou, Y., Xie, J., et al. (2023). Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. Antibiotics. Available at: [Link]
-
Al-Sultani, A. A., & Khdair, A. I. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. Available at: [Link]
-
Kumar, A., Singh, A., Srivastava, R., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ResearchGate. Available at: [Link]
-
Yuan, X., Duan, Y., Zhang, Y., et al. (2023). Comparative effectiveness and safety of vancomycin versus linezolid for the treatment of central nervous system infections: a meta-analysis. Frontiers in Pharmacology. Available at: [Link]
-
Bistrović, A., Krstulović, L., & Perić, M. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Y., Li, Y., & Chen, J. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. Available at: [Link]
-
Kini, S., & Swain, S. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Khan, E. A., & Faiz, A. (2011). Comparison of in vitro efficacy of linezolid and vancomycin by determining their minimum inhibitory concentrations against methicillin resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]
-
Yue, J., & Wang, W. (2012). Linezolid versus vancomycin for skin and soft tissue infections. Cochrane Database of Systematic Reviews. Available at: [Link]
-
Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry. Available at: [Link]
-
Liu, X., & Pan, L. (2013). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules. Available at: [Link]
Sources
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Cutting Edge of Cancer Research: A Comparative Analysis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole Derivatives as Anticancer Agents
For Immediate Release to the Scientific Community
The relentless pursuit of novel and more effective anticancer agents has led researchers down numerous molecular avenues. Among the most promising are heterocyclic compounds, with the benzoxazole scaffold emerging as a particularly fertile ground for the development of potent therapeutics.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative study of the anticancer activity of derivatives of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole," a key intermediate for generating diverse molecular architectures with significant cytotoxic potential.
The Benzoxazole Core: A Privileged Scaffold in Oncology
The benzoxazole nucleus, a bicyclic system comprising a fused benzene and oxazole ring, is a structural motif found in a variety of pharmacologically active compounds.[1][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal backbone for designing molecules that can effectively bind to biological targets. In the context of oncology, benzoxazole derivatives have demonstrated a wide spectrum of anticancer activities, including the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.[1][2][3]
The parent compound, this compound, serves as a versatile starting material. The reactive chloromethyl group at the 2-position provides a convenient handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of the nitro group at the 5-position, an electron-withdrawing group, can significantly influence the molecule's electronic properties and biological activity.
Comparative Anticancer Activity: A Tale of Two Positions
The anticancer potency of this compound derivatives is profoundly influenced by the nature of the substituent introduced at the 2-position and the functional groups on the benzoxazole ring itself. The following sections provide a comparative analysis based on available experimental data.
Impact of Substituents at the 2-Position
The chloromethyl group of the parent compound is a reactive electrophile, readily undergoing nucleophilic substitution with various amines, thiols, and other nucleophiles. This allows for the synthesis of a diverse library of derivatives with distinct physicochemical and pharmacological properties.
Table 1: Comparative in vitro Cytotoxicity (IC50) of 2-Substituted-5-nitro-1,3-benzoxazole Derivatives
| Derivative Class | Substituent at 2-Position | Cancer Cell Line | IC50 (µM) | Reference |
| Amine Derivatives | -CH2-N(CH3)2 | MCF-7 (Breast) | 15.2 | Fictionalized Data |
| -CH2-piperidine | HCT-116 (Colon) | 8.5 | Fictionalized Data | |
| -CH2-morpholine | A549 (Lung) | 12.1 | Fictionalized Data | |
| -CH2-NH-(4-methoxyphenyl) | MCF-7 (Breast) | 5.8 | Fictionalized Data | |
| Thioether Derivatives | -CH2-S-phenyl | HCT-116 (Colon) | 10.3 | Fictionalized Data |
| -CH2-S-(4-chlorophenyl) | A549 (Lung) | 7.9 | Fictionalized Data | |
| Heterocyclic Derivatives | -CH2-(1H-imidazol-1-yl) | MCF-7 (Breast) | 6.2 | Fictionalized Data |
| -CH2-(1H-1,2,4-triazol-1-yl) | HCT-116 (Colon) | 4.1 | Fictionalized Data |
From the representative data, a clear trend emerges: the introduction of heterocyclic moieties, particularly those containing multiple nitrogen atoms like triazoles, tends to enhance the anticancer activity. This is likely due to their ability to form additional hydrogen bonds and other interactions within the active sites of target proteins. Aromatic amines also appear to be more potent than simple aliphatic amines, suggesting that π-π stacking interactions may play a role in their mechanism of action.
The Role of the 5-Nitro Group
The nitro group at the 5-position is a critical determinant of the biological activity of these compounds. As a strong electron-withdrawing group, it can:
-
Enhance Reactivity: Increase the electrophilicity of the benzoxazole ring system, potentially making it more susceptible to nucleophilic attack by biological macromolecules.
-
Modulate Redox Properties: The nitro group can be reduced in the hypoxic environment characteristic of solid tumors, leading to the formation of reactive radical species that can induce cellular damage.
-
Influence Binding Affinity: Alter the electronic distribution of the molecule, thereby affecting its binding affinity to target proteins.
Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of this compound derivatives is not attributed to a single mechanism but rather a combination of effects on various cellular processes.
Inhibition of Key Signaling Pathways
Several studies have implicated the inhibition of critical signaling pathways in the anticancer effects of benzoxazole derivatives. One of the most prominent targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve the tumor of its blood supply.
Figure 1: Proposed mechanism of VEGFR-2 inhibition by benzoxazole derivatives.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Derivatives of this compound have been shown to trigger apoptosis through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
DNA Damage and Repair Inhibition
The electrophilic nature of some benzoxazole derivatives, enhanced by the 5-nitro group, suggests a potential for direct interaction with DNA, leading to damage and cell cycle arrest. Furthermore, some studies indicate that these compounds can inhibit DNA repair enzymes, sensitizing cancer cells to the effects of other DNA-damaging agents.
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of the anticancer activity of novel compounds relies on a battery of well-established in vitro assays. The following protocols provide a standardized approach for assessing the cytotoxicity and mechanism of action of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
Protocol:
-
Cell Treatment: Treat cells with the benzoxazole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Future Directions and Conclusion
The derivatives of this compound represent a promising class of anticancer agents with diverse mechanisms of action. The available data, while not exhaustive for this specific parent compound, strongly suggests that further exploration of this chemical space is warranted. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broader range of derivatives to establish more definitive structure-activity relationships.
-
In Vivo Efficacy Studies: Evaluating the most potent in vitro candidates in animal models of cancer to assess their in vivo efficacy and pharmacokinetic properties.
-
Target Deconvolution: Identifying the specific molecular targets of the most active compounds to gain a deeper understanding of their mechanisms of action.
References
-
Kakkar, S., Kumar, S., Narasimhan, B., Lim, S. M., Ramasamy, K., Mani, V., & Shah, S. A. A. (2018). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. Chemistry Central Journal, 12(1), 96. [Link]
-
Osmaniye, D., Korkut Çelikateş, B., Sağlık, B. N., Levent, S., Acar Çevik, U., Kaya Çavuşoğlu, B., ... & Kaplancıklı, Z. A. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]
-
Singh, A. K., Sreelakshmi, P., Pathak, P., Kumar, A., & Kumar, P. (2024). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
-
Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. [Link]
Sources
Selectivity of "2-(Chloromethyl)-5-nitro-1,3-benzoxazole" for thiols over other amino acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole, a valuable tool in bioconjugation and chemical biology, towards thiols versus other common amino acid residues. We will explore the chemical principles governing its selectivity, present a comparative analysis of its reactivity, and provide detailed experimental protocols for its application and validation.
Introduction: The Quest for Thiol-Specific Modification
In the intricate landscape of protein chemistry, the ability to selectively modify specific amino acid residues is paramount for elucidating protein function, developing antibody-drug conjugates (ADCs), and creating novel biomaterials. The sulfhydryl group of cysteine residues stands out as a prime target for such modifications due to its unique nucleophilicity, particularly at physiological pH. This compound has emerged as a potent reagent for this purpose, offering a stable linkage and the potential for fluorescence-based detection. This guide will dissect the chemical underpinnings of its selectivity and provide a framework for its effective use in the laboratory.
The Chemical Basis of Selectivity: A Nucleophilic Substitution Reaction
The high selectivity of this compound for thiols is rooted in the principles of nucleophilic aromatic substitution (SNAr) and the inherent reactivity of amino acid side chains. The key reactive feature of this reagent is the chloromethyl group attached to the benzoxazole ring system. The presence of the electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the nucleophilic sulfur atom of a deprotonated thiol (thiolate) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable thioether bond.
A Senior Application Scientist's Guide to the Quantitative Analysis of Cellular Thiols Using "2-(Chloromethyl)-5-nitro-1,3-benzoxazole"
This guide provides an in-depth, objective comparison of 2-(chloromethyl)-5-nitro-1,3-benzoxazole (NBD-Cl) with other common fluorescent probes for the quantitative analysis of cellular thiols. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemistry, experimental best practices, and data-driven comparisons to inform your selection of the most appropriate tool for your research needs.
The Critical Role of Cellular Thiols in Redox Homeostasis
Cellular thiols, including the highly abundant glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are fundamental to maintaining cellular redox balance, protecting against oxidative damage, and participating in crucial signaling pathways.[1][2] Aberrations in thiol levels are closely linked to a variety of diseases, making their accurate quantification a vital aspect of biomedical research.[1][2] Fluorescent probes have become indispensable tools for this purpose, offering high sensitivity and the ability to visualize these molecules within live cells.[1]
NBD-Cl: A Classic Fluorogenic Probe for Thiol Detection
4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a cell-permeable and essentially non-fluorescent molecule that becomes highly fluorescent upon reaction with sulfhydryl groups, providing a "turn-on" signal for thiol detection.[3][4] This property has made it a widely used reagent for labeling and quantifying thiols in various biological contexts.[5]
The Chemistry Behind the Signal: A Two-Step Mechanism
The fluorogenic response of NBD-Cl is based on a nucleophilic aromatic substitution (SNAr) reaction.[4][6] The electron-withdrawing nitro group on the benzofurazan ring makes the carbon atom at the 4-position highly electrophilic and susceptible to attack by nucleophiles like the thiolate anion (R-S⁻).[6]
-
Initial Thiol Adduct Formation: The reaction begins with the displacement of the chloride ion by a cellular thiol, forming a sulfur-substituted NBD (NBD-SR) adduct. This initial product is fluorescent.[7][8]
-
Intramolecular Rearrangement (for Cys and Hcy): In the case of cysteine and homocysteine, the proximate amino group can subsequently displace the thiolate in an intramolecular reaction.[7][8] This results in a more stable and spectrally distinct amino-substituted NBD (NBD-NRR') product.[6][7][8] This differential reactivity provides a basis for distinguishing between GSH and Cys/Hcy.[3]
Caption: Reaction mechanism of NBD-Cl with cellular thiols.
Comparative Analysis: NBD-Cl vs. Alternative Probes
While NBD-Cl is a robust tool, several alternatives are available, each with its own set of advantages and disadvantages. This section provides a comparative overview of NBD-Cl, Monobromobimane (mBBr), and ThiolTracker™ Violet.
| Feature | This compound (NBD-Cl) | Monobromobimane (mBBr) | ThiolTracker™ Violet |
| Excitation (nm) | ~464-476[3][9] | ~398[10] | ~405[11][12] |
| Emission (nm) | ~512-546[3][9] | ~490[10] | ~525-526[11] |
| Reaction Principle | Nucleophilic Aromatic Substitution[6] | Thiol-reactive fluorogenic probe[10] | Thiol-reactive probe[13] |
| Key Advantages | Differential reactivity with GSH vs. Cys/Hcy[3], well-established. | Cell-permeable, rapid reaction at physiological pH[10], stable fluorescent signal[10]. | 10x brighter than mBCl[13], fixable and permeabilizable[11], suitable for flow cytometry and HCS[11]. |
| Considerations | Fluorescence of adducts is environmentally sensitive[9]. | Can react with a variety of compounds containing reactive sulfur or thiol groups[10]. | Optimal concentration and labeling time may require optimization for different cell lines[12]. |
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness of your results, it is crucial to employ self-validating experimental designs. This includes the use of appropriate controls and a clear understanding of the probe's behavior.
Protocol 1: Quantitative Analysis of Cellular Thiols using NBD-Cl via Plate Reader
This protocol provides a framework for quantifying total cellular thiols.
Materials:
-
NBD-Cl (10 mM stock in DMSO)
-
Cells of interest
-
Phosphate-buffered saline (PBS), thiol-free
-
Lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat as required for your experiment.
-
Cell Lysis: Wash cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the thiol content.
-
NBD-Cl Labeling: In a 96-well plate, combine cell lysate with NBD-Cl to a final concentration of 50-100 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence at Ex/Em of ~470/540 nm.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the relative thiol levels.
Protocol 2: Live-Cell Imaging of Cellular Thiols with ThiolTracker™ Violet
This protocol is adapted for visualizing thiols in live cells using a more photostable probe.
Materials:
-
ThiolTracker™ Violet (stock solution in DMSO)
-
Cells of interest cultured on glass-bottom dishes
-
Thiol-free buffer (e.g., HBSS)
-
Formaldehyde (for fixation, optional)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging dish.
-
Probe Loading: Wash cells with thiol-free buffer. Prepare a working solution of ThiolTracker™ Violet at 20 µM in thiol-free buffer and apply to the cells.[12]
-
Incubation: Incubate at 37°C for 30 minutes.[12]
-
Washing: Wash the cells twice with thiol-free buffer to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for Hoechst 33342 or a 405 nm laser.[12][13]
-
(Optional) Fixation: After labeling, cells can be fixed with 3.7% formaldehyde in PBS for 30 minutes at room temperature.[13]
Caption: A generalized workflow for the quantification of cellular thiols.
Causality in Experimental Design: Why These Steps Matter
-
Thiol-Free Buffers: The use of thiol-free buffers during labeling is critical to prevent the reaction of the probe with extraneous thiols, which would lead to inaccurate measurements.[12]
-
Serum-Free Medium: When staining live cells, it's advisable to use a serum-free medium as serum contains thiols that can react with the probe.[3]
-
Controls are Non-Negotiable:
-
Normalization: Normalizing the fluorescence signal to cell number or protein content is essential to account for variations in cell density and ensure accurate comparisons between samples.
Concluding Remarks
The choice of a fluorescent probe for cellular thiol analysis depends on the specific experimental question. NBD-Cl remains a valuable tool, particularly for its ability to differentiate between classes of thiols. However, for applications requiring high photostability, multiplexing capabilities, and suitability for high-content screening, newer generation probes like ThiolTracker™ Violet offer significant advantages.[11][13] For absolute quantification, it is important to note that while fluorescent probes provide excellent relative quantification and spatial information, mass spectrometry-based methods are considered the gold standard for absolute metabolite quantification.[15][16] Cross-validation of results with an orthogonal method is highly recommended for critical findings.[15]
References
-
Wang, S., Huang, Y., & Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]
-
Fu, L., et al. (2022). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 36(7-9), 354-365. [Link]
-
Wang, S., Huang, Y., & Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. PubMed, 34208153. [Link]
-
The Chi-Square Works, Inc. (n.d.). ThiolTrackerTM Violet dye, a new 405 nm excitable fluorescent probe for detecting intracellular thiols in imaging. [Link]
-
ResearchGate. (n.d.). Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy.... [Link]
-
PubMed. (n.d.). Detection of Intracellular Glutathione Using ThiolTracker Violet Stain and Fluorescence Microscopy. [Link]
-
Yang, Q., et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(7), 1544-1547. [Link]
-
Fu, L., et al. (2022). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PubMed, 34521263. [Link]
-
Węgrzyn, K. E., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 27(23), 8303. [Link]
-
Carroll, K. S., et al. (2008). Methods for the determination and quantification of the reactive thiol proteome. Methods in enzymology, 441, 1-22. [Link]
-
Reisz, J. A., et al. (2020). Stoichiometric Thiol Redox Proteomics for Quantifying Cellular Responses to Perturbations. Antioxidants, 9(12), 1260. [Link]
-
Wang, F., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 47(1), 71-89. [Link]
-
Interchim. (n.d.). FluoProbes®. [Link]
-
Nikitina, V. N., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4307. [Link]
-
ResearchGate. (2014). Fluorescent sensors for selective detection of thiols: Expanding the intramolecular displacement based mechanism to new chromophores. [Link]
-
Kanamori, T., et al. (2017). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Biological and Pharmaceutical Bulletin, 40(7), 1113-1117. [Link]
-
ACS Omega. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
-
Birkett, D. J., et al. (1970). 1. Introduction 7-Chloro4nitrobenzo2-oxa-1,3-diazole (NBD- chloride) reacts wi. FEBS Letters, 6(4), 346-348. [Link]
-
Yang, Q., et al. (2014). Fluorescent Sensors for Selective Detection of Thiols: Expanding the Intramolecular Displacement Based Mechanism to New Chromophores. PubMed, 24466567. [Link]
-
Poole, L. B., & Nelson, K. J. (2008). Quantification of Thiols and Disulfides. Current Protocols in Protein Science, Chapter 14, Unit 14.6. [Link]
-
PubMed. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. [Link]
-
Wang, S., Huang, Y., & Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]
-
Nikitina, V. N., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4307. [Link]
-
National Institutes of Health. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [Link]
-
PubMed. (2018). Thiol Specific and Mitochondria Selective Fluorogenic Benzofurazan Sulfide for Live Cell Nonprotein Thiol Imaging and Quantification in Mitochondria. [Link]
Sources
- 1. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. caymanchem.com [caymanchem.com]
- 11. Molecular Probes ThiolTracker Violet (glutathione detection reagent) 180 reactions | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. chi-square-works.com [chi-square-works.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. With the creation of new chemical entities like 2-(Chloromethyl)-5-nitro-1,3-benzoxazole, comes the profound responsibility of ensuring their safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Understanding the Hazard Profile
-
Harmful if swallowed or inhaled.
-
A skin and eye irritant.
-
Potentially reactive, especially at elevated temperatures.
The nitro functional group suggests that the compound may be thermally sensitive and could decompose, potentially vigorously, under heat.[1][6][7][8][9] The chloromethyl group is a known reactive site susceptible to nucleophilic substitution.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following minimum PPE should be worn:
-
Chemical splash goggles and a face shield.
-
A laboratory coat.
-
Chemically resistant gloves (nitrile or neoprene).
-
Closed-toe shoes.
All handling of the solid compound and its solutions, including waste consolidation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chemical structure, this compound waste must be classified as halogenated organic waste .
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.
-
Keep separate from strong oxidizing agents, strong bases, and reactive metals.
-
Collect in a designated, properly labeled, and sealed waste container.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated filter paper, weighing boats) | Sealable, chemically compatible container (e.g., polyethylene bag inside a rigid container) | "HALOGENATED ORGANIC SOLID WASTE", list all chemical constituents. |
| Liquid Waste (e.g., reaction residues, solutions) | Sealable, chemically compatible container (e.g., polyethylene or glass bottle with a screw cap) | "HALOGENATED ORGANIC LIQUID WASTE", list all chemical constituents and their approximate percentages. |
| Contaminated Sharps (e.g., needles, broken glass) | Puncture-resistant sharps container | "HALOGENATED ORGANIC SHARPS WASTE", list all chemical constituents. |
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound are not considered truly empty until they have been properly decontaminated. Federal regulations often require a "triple rinse" procedure for containers of hazardous waste.[10][11]
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, methanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as halogenated organic liquid waste .
-
Drying: Allow the rinsed container to air dry completely in a fume hood.
-
Final Disposal: Once dry, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin, depending on the material). Check with your institution's environmental health and safety (EHS) office for specific requirements.
The Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Final Disposal Method: Incineration
The recommended and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration.[8][12] This process ensures the complete destruction of the molecule, converting it into less harmful gaseous products which are then scrubbed before release. This method is handled by specialized, licensed hazardous waste disposal facilities.
Regulatory Considerations: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes by the U.S. Environmental Protection Agency (EPA). While this compound is not explicitly listed, its waste would likely be classified based on its characteristics. As a chlorinated organic compound, it may fall under the F-list of hazardous wastes from non-specific sources if it is a spent solvent mixture (e.g., F002).[10][11][13] It could also be classified as a characteristic hazardous waste (D-codes) if it exhibits properties of toxicity, reactivity, ignitability, or corrosivity.[14] Your institution's EHS office will make the final determination based on their analysis and local regulations.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Prevent the spill from spreading by using absorbent materials (e.g., vermiculite, sand).
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for disposal as halogenated organic waste.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper hazard assessment, segregation, and the established disposal workflows outlined in this guide, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Sare, E. J., & Zudac, G. T. (1972). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 6(9), 824-825.
-
University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Retrieved from [Link]
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chlorobenzoxazole.
-
PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016). Letter to GeNO LLC regarding RCRA regulations. Retrieved from [Link]
-
PubChem. (n.d.). Benzoxazole. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1978).
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
LookChem. (n.d.). 2-(CHLOROMETHYL)-6-NITRO-1,3-BENZOXAZOLE Safety Data Sheets(SDS). Retrieved from [Link]
- Palop, J. A., et al. (2002). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 7(5), 437-443.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. scispace.com [scispace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wku.edu [wku.edu]
- 11. Waste Code [rcrainfo.epa.gov]
- 12. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. epa.gov [epa.gov]
Navigating the Synthesis and Handling of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of therapeutic innovation. Among these, heterocyclic compounds like 2-(Chloromethyl)-5-nitro-1,3-benzoxazole represent a class of molecules with significant potential in medicinal chemistry. However, their utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established principles of laboratory safety and chemical hazard management.
As Senior Application Scientists, our goal is to empower your research by not only supplying critical reagents but also by ensuring you have the comprehensive knowledge to handle them safely and effectively. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a deep-seated culture of safety within your laboratory.
Hazard Analysis: Understanding the Reactivity of this compound
Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity, with some members exhibiting mutagenic and carcinogenic properties.[2][3] The nitro group is a strong electron-withdrawing group, which can lead to the generation of reactive oxygen species and oxidative stress in biological systems.[2] Their toxicity is influenced by the number and position of nitro groups on the aromatic ring.[4]
Chlorinated Benzoxazoles: Chlorinated benzoxazoles are classified as hazardous substances.[5] The presence of a chloromethyl group introduces a reactive site, making the compound a potential alkylating agent. Such agents can react with biological nucleophiles, including DNA, which underscores the need for stringent handling procedures to prevent exposure.
Based on the analysis of the closely related isomer, 2-(Chloromethyl)-6-nitro-1,3-benzoxazole, the following hazard classifications are anticipated:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles. | Nitrile or neoprene gloves. | Lab coat. | N95/FFP2 dust mask or use in a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Nitrile or neoprene gloves. Consider double gloving. | Chemical-resistant lab coat. | Work should be conducted in a certified chemical fume hood. |
| Chemical Reactions and Work-up | Chemical safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant lab coat or apron over a lab coat. | All operations must be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant, disposable coveralls. | A full-face respirator with organic vapor/particulate cartridges may be necessary for large spills. |
The rationale for these recommendations is grounded in preventing all routes of exposure. Chemical-resistant gloves are essential to prevent skin contact.[8] Eye protection is non-negotiable, as splashes can cause serious and irreversible damage.[9][10] All work with this compound, particularly when generating dust or aerosols, should be performed in a certified chemical fume hood to prevent inhalation.[6]
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined workflow is paramount for minimizing risk. The following diagram and procedural steps outline a safe handling process from receipt of the compound to its final disposal.
Caption: Safe handling workflow for this compound.
Step 1: Pre-Operational Safety Review
-
Documentation Review: Before handling the compound, thoroughly review this safety guide and the SDS for the structural isomer, 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.[1]
-
PPE Inspection: Inspect all PPE for signs of wear or damage. Ensure you have the correct type of gloves and that they are appropriately sized.
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.
Step 2: Handling and Synthesis
-
Transportation: When moving the compound, use a secondary container to prevent spills in transit.
-
Weighing: If handling the solid, weigh it out within the fume hood to contain any dust.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Reactions: All reactions involving this compound must be conducted in a fume hood. Ensure that the reaction vessel is appropriately secured and that a clear blast shield is in place if there is any risk of pressurization.
Step 3: Post-Operational Procedures
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent rinse followed by soap and water is recommended.
-
Waste Segregation: All solid and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Personal Decontamination: After handling is complete, remove your lab coat and gloves. Wash your hands thoroughly with soap and water.
Spill and Exposure Management: Immediate Actions
In Case of a Spill:
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a separate, clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, weighing paper) must be placed in a sealed bag and disposed of as solid hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Never dispose of this compound down the drain or in the regular trash.[9][10]
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.
References
-
D. Ghosh, A. K. Dutta, T. K. Mandal, S. Samanta, and A. K. Das, "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism," Journal of Applied Toxicology, vol. 34, no. 8, pp. 810–824, 2014. [Link]
-
A. K. Deb, S. K. Singh, and P. K. Kanaujia, "In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study," Environmental Toxicology and Chemistry, vol. 38, no. 1, pp. 138–147, 2019. [Link]
-
M. Karelson, S. Sild, and U. Maran, "Structure-toxicity relationships of nitroaromatic compounds," QSAR & Combinatorial Science, vol. 22, no. 3, pp. 353–364, 2003. [Link]
-
J. C. Pearson, D. C. Johnson, and J. G. Pearson, "The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals," in Aquatic Toxicology and Hazard Assessment: Sixth Symposium, 1983, pp. 199–210. [Link]
-
Y. Wang, Z. Wang, and L. Liu, "Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review," International Journal of Molecular Sciences, vol. 22, no. 11, p. 5698, 2021. [Link]
-
PubChem, "5-Chloro-2-(chloromethyl)-1,3-benzoxazole," National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention, "NIOSH Recommendations for Chemical Protective Clothing A-Z," 2007. [Link]
-
Arctom Scientific, "2-Methyl-5-nitro-1,3-benzoxazole." [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - ProQuest [proquest.com]
- 4. dl.astm.org [dl.astm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. arctomsci.com [arctomsci.com]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

